molecular formula C6H7N3O B1281698 4-Amino-2-methylpyrimidine-5-carbaldehyde CAS No. 73-68-7

4-Amino-2-methylpyrimidine-5-carbaldehyde

Cat. No.: B1281698
CAS No.: 73-68-7
M. Wt: 137.14 g/mol
InChI Key: NOHYIPRJOCCNMG-UHFFFAOYSA-N
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Description

4-Amino-2-methylpyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C6H7N3O and its molecular weight is 137.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-2-methylpyrimidine-5-carbaldehyde
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InChI

InChI=1S/C6H7N3O/c1-4-8-2-5(3-10)6(7)9-4/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHYIPRJOCCNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512617
Record name 4-Amino-2-methylpyrimidine-5-carbaldehyde
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73-68-7
Record name 4-Amino-5-formyl-2-methylpyrimidine
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Record name 4-Amino-2-methylpyrimidine-5-carbaldehyde
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Record name 4-amino-2-methylpyrimidine-5-carbaldehyde
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Record name 4-AMINO-5-FORMYL-2-METHYLPYRIMIDINE
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Foundational & Exploratory

The Cornerstone of Bioactive Scaffolds: A Technical Guide to 4-Amino-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of medicinal chemistry and organic synthesis, certain molecular scaffolds emerge as foundational pillars for the development of novel therapeutic agents and essential biomolecules. 4-Amino-2-methylpyrimidine-5-carbaldehyde, a seemingly unassuming heterocyclic aldehyde, is one such cornerstone. Its strategic placement of functional groups—an activating amino group, a reactive carbaldehyde, and a pyrimidine core—renders it a highly versatile intermediate. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical role in the synthesis of Vitamin B1 and as a privileged scaffold in modern drug discovery, particularly in the domain of kinase inhibition.

Core Molecular Identity

At the heart of any chemical exploration is a precise understanding of the molecule's identity. This compound is registered under CAS Number 73-68-7 .[1][2][3] This unique identifier ensures unambiguous reference in scientific literature, regulatory submissions, and commercial procurement.

Physicochemical Properties

A thorough grasp of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 73-68-7[1][3]
Molecular Formula C6H7N3O[1][4]
Molecular Weight 137.14 g/mol [1][3][4]
IUPAC Name This compound[4]
Canonical SMILES CC1=NC=C(C(=N1)N)C=O[4]
Appearance Solid (form may vary)[5]
Purity Typically >98% for commercial grades[5]

Note: Experimental properties such as melting point and solubility may vary between suppliers and batches. Always refer to the product-specific Certificate of Analysis.

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrimidines is a well-established field in organic chemistry. While multiple routes to 4-aminopyrimidine derivatives exist, a common and efficient approach involves the condensation of a three-carbon building block with an amidine.

A general and illustrative synthetic pathway is the three-component reaction involving an appropriate aldehyde, malononitrile, and an amidine hydrochloride.[6] This method is valued for its efficiency and convergence, allowing for the rapid assembly of the pyrimidine core.[6]

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the pyrimidine core, which is the foundational step for arriving at our target molecule.

G cluster_reactants Starting Materials cluster_process Reaction & Workup Amidine Acetamidine (C2 Building Block) Condensation Cyclocondensation (Base or Acid Catalysis) Amidine->Condensation ThreeCarbon α,β-Unsaturated Aldehyde/Nitrile (C3 Building Block) ThreeCarbon->Condensation Workup Purification (Crystallization/Chromatography) Condensation->Workup Reaction Quench & Extraction Product 4-Amino-2-methylpyrimidine Derivative Workup->Product

Caption: Conceptual workflow for pyrimidine ring synthesis.

The key to this synthesis is the formation of the heterocyclic ring through a cyclocondensation reaction. The choice of reactants and conditions can be tailored to introduce the required substituents. For this compound, the synthesis would involve precursors that already contain or can be easily converted to the methyl group at the 2-position and the aldehyde at the 5-position.

Pivotal Role in Vitamin B1 (Thiamine) Synthesis

Historically and industrially, one of the most significant applications of 4-Amino-2-methylpyrimidine derivatives is as a key intermediate in the total synthesis of Vitamin B1 (Thiamine).[7][8] Thiamine is an essential nutrient, and its deficiency leads to the disease beriberi.[8]

The synthesis joins the pyrimidine moiety with a thiazole ring. 4-amino-5-aminomethyl-2-methylpyrimidine, a close derivative of our title compound, is the specific pyrimidine piece used in this crucial coupling reaction.[7][8] The aldehyde functionality in this compound serves as a synthetic handle that can be readily converted to the required aminomethyl group through reductive amination.

G Pyrimidine 4-Amino-2-methylpyrimidine -5-carbaldehyde Intermediate 4-amino-5-aminomethyl -2-methylpyrimidine Pyrimidine->Intermediate Reductive Amination Thiazole Thiazole Moiety (e.g., 3-chloro-5-hydroxypentan-2-one) Thiamine Vitamin B1 (Thiamine) Thiazole->Thiamine Intermediate->Thiamine Coupling Reaction

Caption: Role as a precursor in Thiamine (Vitamin B1) synthesis.

A Privileged Scaffold in Modern Drug Discovery

Beyond its role in vitamin synthesis, the 4-aminopyrimidine scaffold has gained prominence in modern medicinal chemistry as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The 4-aminopyrimidine core is a recognized hinge-binding motif for many protein kinases.

Dual Kinase Inhibition: c-Met and VEGFR-2

Recent research has highlighted the potential of 4-aminopyrimidine-5-carbaldehyde derivatives as potent dual inhibitors of crucial oncogenic kinases, namely c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2).[9] The synergistic signaling of these two pathways is a known driver of tumor angiogenesis and progression in various cancers.[9] Therefore, designing molecules that can simultaneously block both pathways presents a promising therapeutic strategy.[9]

Derivatives, particularly oximes synthesized from the carbaldehyde group of 4-aminopyrimidine-5-carbaldehyde, have shown inhibitory activity against both c-Met and VEGFR-2 in the nanomolar range.[9][10]

G cluster_pathways Oncogenic Signaling Pathways cluster_outcomes Tumor Progression Drivers Scaffold 4-Aminopyrimidine -5-carbaldehyde Oxime Derivative cMet HGF/c-Met Pathway Scaffold->cMet Inhibits VEGFR2 VEGF/VEGFR-2 Pathway Scaffold->VEGFR2 Inhibits Angiogenesis Angiogenesis cMet->Angiogenesis Proliferation Cell Proliferation & Survival cMet->Proliferation VEGFR2->Angiogenesis VEGFR2->Proliferation

Caption: Inhibition of c-Met and VEGFR-2 pathways by derivatives.

The rationale behind this dual activity lies in the ability of the pyrimidine core to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the substituted oxime moiety can be tailored to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

GHS Hazard Classification

Based on notifications to the ECHA C&L Inventory, this compound is classified with the following hazards:

  • H302: Harmful if swallowed [4]

  • H315: Causes skin irritation [4][11]

  • H318: Causes serious eye damage [4][11]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12][13] Safety glasses with side-shields or goggles are recommended.[12]

  • Ventilation: Handle in a well-ventilated place or under a chemical fume hood to avoid dust formation and inhalation.[13][14]

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][15]

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Some suppliers recommend storage in an inert atmosphere at 2-8°C and keeping it in a dark place.[5]

Conclusion

This compound (CAS No. 73-68-7) transcends its role as a simple chemical intermediate. It is a molecule of significant industrial and pharmaceutical importance, bridging the gap between foundational chemistry and life-saving applications. Its legacy as a crucial component in the synthesis of Vitamin B1 is matched by its current and future potential as a privileged scaffold for designing targeted cancer therapeutics. For researchers and drug development professionals, a deep understanding of this compound's properties, synthesis, and reactivity is not merely academic—it is a gateway to innovation in human health and nutrition.

References

4-Amino-2-methylpyrimidine-5-carbaldehyde properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Amino-2-methylpyrimidine-5-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. These "privileged scaffolds" possess the ideal combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in a precise three-dimensional orientation to interact with biological targets. This compound is a prominent member of this class. As a heterocyclic building block, its true value lies in the strategic placement of its functional groups: a pyrimidine core providing a rigid foundation, an amino group serving as a critical hydrogen bond donor, and a highly versatile carbaldehyde (formyl) group that acts as a synthetic handle for extensive molecular elaboration.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. Moving beyond a simple recitation of facts, we will explore the causality behind its synthesis, its chemical reactivity, and its pivotal role in the creation of targeted therapeutics, particularly in the realm of kinase inhibitors.

Section 1: Physicochemical Properties and Structural Elucidation

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is a stable, typically solid compound whose structure is primed for subsequent chemical modification.

Key Properties Summary

A summary of the essential physicochemical data for this compound is presented below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 73-68-7[1][2]
Molecular Formula C₆H₇N₃O[1]
Molecular Weight 137.14 g/mol [1][2]
Appearance Typically a light yellow or off-white solid[3][4]
InChI Key NOHYIPRJOCCNMG-UHFFFAOYSA-N[1]
Spectroscopic Profile: A Structural Blueprint

Structural confirmation is paramount following synthesis. The spectroscopic signature of this compound is distinct and directly reflects its functional group composition.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a singlet for the aldehyde proton (-CHO) at a downfield chemical shift (typically δ 9.5-10.5 ppm), a singlet for the pyrimidine ring proton (C6-H), a singlet for the methyl group (-CH₃) protons, and a broad singlet for the amino (-NH₂) protons which may exchange with D₂O.

  • ¹³C NMR Spectroscopy: The carbon spectrum will be defined by the highly deshielded carbonyl carbon of the aldehyde (around 190 ppm). Other distinct signals will correspond to the aromatic carbons of the pyrimidine ring and the methyl carbon.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong absorption band around 1640-1680 cm⁻¹ is indicative of the C=O stretch of the conjugated aldehyde.[6] Bands in the 3300-3500 cm⁻¹ region correspond to the N-H stretching vibrations of the primary amine.[7][8]

  • Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 137), with fragmentation patterns characteristic of the pyrimidine structure.[9][10]

  • Sample Preparation (NMR): Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Obtain a standard proton spectrum over a range of 0-12 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum on the same instrument.

  • Sample Preparation (MS): Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

  • MS Acquisition: Analyze the sample via Electrospray Ionization (ESI) or EI, acquiring data in positive ion mode to observe the [M+H]⁺ or M⁺ ion.

Section 2: Synthesis Strategies

The efficient construction of the this compound scaffold is critical for its use as a building block. The most common and logical strategies involve either formylating a pre-existing 4-amino-2-methylpyrimidine ring or building the ring from acyclic precursors.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the molecule at the formyl group, pointing to a formylation reaction as a key final step. A deeper disconnection breaks the pyrimidine ring into simpler, commercially available starting materials.

G cluster_formylation Formylation target 4-Amino-2-methyl- pyrimidine-5-carbaldehyde precursor1 4-Amino-2-methylpyrimidine target->precursor1 C-C Disconnection (Formylation) building_blocks Acetamidine + 3-Carbon Synthon (e.g., from malononitrile) precursor1->building_blocks C-N Disconnection (Ring Synthesis) precursor2 Vilsmeier Reagent (POCl₃/DMF)

Caption: Retrosynthesis of the target molecule.

Key Synthetic Route: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[11][12] The 4-aminopyrimidine ring is sufficiently activated by the amino group to undergo electrophilic substitution at the C5 position.[13][14]

The reaction proceeds by first forming the "Vilsmeier reagent," a chloromethyliminium salt, from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species is then attacked by the pyrimidine ring, leading to the aldehyde after aqueous workup.[15]

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Pyrimidine 4-Amino-2-methylpyrimidine (Nucleophile) Iminium Iminium Salt Intermediate Pyrimidine->Iminium Attack on Vilsmeier Reagent Workup Aqueous Workup (Hydrolysis) Iminium->Workup Intermediate Formation Product 4-Amino-2-methyl- pyrimidine-5-carbaldehyde Workup->Product Hydrolysis

Caption: Workflow of the Vilsmeier-Haack Formylation.

Causality: This protocol uses an excess of POCl₃ and DMF, which serve as both reagent and solvent. The temperature is carefully controlled to prevent side reactions and decomposition. The final hydrolysis step is crucial for converting the intermediate iminium salt to the desired aldehyde.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Add 4-amino-2-methylpyrimidine to the reaction mixture portion-wise, maintaining the temperature below 20 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and pour it carefully onto crushed ice with stirring.

  • Neutralization & Precipitation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. The product will precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Section 3: Chemical Reactivity and Derivatization

The synthetic utility of this compound stems almost entirely from the reactivity of its aldehyde group. This functional group is an electrophilic center that serves as a linchpin for connecting the pyrimidine scaffold to other molecular fragments, a critical step in building complex drug molecules.

Key transformations include:

  • Condensation Reactions: The aldehyde readily reacts with primary amines and related nucleophiles (like hydroxylamines and hydrazines) to form imines, oximes, and hydrazones, respectively. This is a cornerstone of library synthesis for screening.[16][17][18]

  • Reductive Amination: A two-step or one-pot reaction where an imine is first formed with an amine, followed by reduction (e.g., with NaBH₃CN or NaBH(OAc)₃) to yield a more stable secondary amine linkage.

  • Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, allowing for carbon-carbon bond formation and extension of the molecule.

G cluster_reactions Key Derivatization Pathways Core 4-Amino-2-methyl- pyrimidine-5-carbaldehyde Imine Imine Derivative Core->Imine Oxime Oxime Derivative Core->Oxime Alkene Alkene Derivative Core->Alkene R_NH2 Primary Amine (R-NH₂) R_NH2->Imine Condensation R_ONH2 Hydroxylamine (R-O-NH₂) R_ONH2->Oxime Condensation Wittig Wittig Reagent (Ph₃P=CHR) Wittig->Alkene Wittig Reaction

Caption: Key reactions of the aldehyde moiety.

Section 4: Applications in Medicinal Chemistry & Drug Development

The 4-aminopyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Its structure mimics the purine core of ATP, allowing it to act as a competitive inhibitor of ATP-dependent enzymes, most notably protein kinases.

Case Study: Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The 4-aminopyrimidine core of our title compound is an excellent starting point for designing kinase inhibitors.[19] The N1 and the 4-amino group of the pyrimidine ring can form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common anchoring motif for inhibitors. The C5-aldehyde provides the vector for introducing substituents that occupy adjacent pockets, thereby conferring potency and selectivity.

Derivatives of 4-aminopyrimidine-5-carbaldehyde have shown potent inhibitory activity against several important oncology targets:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Oxime derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis (the formation of new blood vessels) required for tumor growth.[16][18][20]

  • EGFR/ErbB-2 (Epidermal Growth Factor Receptor): Hydrazone derivatives have been developed as dual inhibitors of EGFR and ErbB-2 (also known as HER2), two kinases often overexpressed in breast, lung, and other cancers.[17][21]

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Aminopyrimidine Inhibitor hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket pyrimidine Aminopyrimidine Core pyrimidine->hinge H-Bonding Anchor linker Linker (from Aldehyde) pyrimidine->linker substituent Selectivity Group (R) linker->substituent substituent->pocket Selectivity Interaction

Caption: Aminopyrimidine scaffold in a kinase pocket.

Causality: This protocol demonstrates the straightforward condensation reaction of the aldehyde. A weak base like pyridine is used to catalyze the reaction and neutralize the HCl byproduct from the hydroxylamine salt. The reaction is typically clean, and the product often precipitates upon formation.

  • Dissolution: Suspend 1.0 equivalent of this compound in ethanol in a round-bottom flask.

  • Reagent Addition: Add 1.1 equivalents of O-ethylhydroxylamine hydrochloride, followed by 1.5 equivalents of pyridine.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary. Monitor by TLC.

  • Isolation: Upon completion, cool the reaction mixture. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume under reduced pressure and add water to induce precipitation.

  • Purification: Wash the collected solid with water and then a small amount of cold ethanol. Dry the product under vacuum to yield the desired oxime derivative.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

GHS Hazard Information
Hazard ClassStatementPictogram
Acute Toxicity, OralH302: Harmful if swallowedWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye DamageH318: Causes serious eye damageDanger
STOT, Single ExposureH335: May cause respiratory irritationWarning

(Source: ECHA C&L Inventory)[1]

  • Engineering Controls: Always handle the solid and its solutions inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[22]

  • Handling: Avoid creating dust. If transferring the solid, do so carefully. Avoid contact with skin and eyes.[23]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for chemical waste disposal.[24]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is far more than a simple organic molecule; it is a testament to the power of rational molecular design. Its robust and accessible synthesis, combined with the strategic placement of a versatile aldehyde handle on a biologically relevant aminopyrimidine core, establishes it as a high-value intermediate for drug discovery. By understanding its properties, mastering its synthesis, and leveraging its reactivity, researchers can continue to build upon this privileged scaffold to develop the next generation of targeted therapies.

References

An In-depth Technical Guide to the Structure Elucidation of 4-Amino-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: The Strategic Importance of 4-Amino-2-methylpyrimidine-5-carbaldehyde

In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone of innovation. Its derivatives are integral to a vast array of therapeutic agents, owing to their ability to mimic endogenous nucleobases and interact with a wide range of biological targets. Within this critical class of molecules, this compound stands out as a key synthetic intermediate. Its unique arrangement of functional groups—a primary amine, a methyl group, and a reactive aldehyde on the pyrimidine core—makes it a versatile building block for the synthesis of more complex, biologically active compounds, including kinase inhibitors for oncology.[1]

The unambiguous confirmation of its molecular structure is, therefore, not merely an academic exercise but a prerequisite for its effective use in research and development. An erroneous structural assignment can lead to the synthesis of incorrect downstream molecules, wasting significant resources and derailing drug discovery programs. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in the principles of scientific integrity and field-proven analytical strategies. We will explore how a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a self-validating system for confirming the identity and purity of this compound.

I. Foundational Analysis: Mass Spectrometry

Expertise & Experience: The Rationale for Leading with Mass Spectrometry

In any structural elucidation workflow, the initial and most fundamental questions are: "What is the molecular mass of the compound?" and "What is its elemental formula?". Mass spectrometry (MS) is the most direct and powerful technique to answer these questions. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ion, we can determine the molecular weight with high precision. We opt for Electron Impact (EI) ionization as our primary method. While other "softer" ionization techniques exist, EI's high-energy nature induces predictable fragmentation of the molecule. This fragmentation pattern serves as a molecular fingerprint, providing valuable structural clues that either support or contradict the proposed structure.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Preparation: A minute quantity (typically <1 mg) of the crystalline solid, this compound, is introduced into the mass spectrometer via a direct insertion probe. The sample does not require dissolution in a solvent.

  • Instrument Parameters:

    • Ionization Method: Electron Impact (EI)

    • Ionization Energy: 70 eV. This is a standard energy that provides sufficient energy to generate a molecular ion and induce reproducible fragmentation, for which extensive libraries of data exist.

    • Source Temperature: 200-250°C. This temperature is chosen to ensure complete vaporization of the sample without causing thermal degradation before ionization.

    • Analyzer: Quadrupole or Time-of-Flight (TOF) for high-resolution mass analysis.

  • Data Acquisition: The instrument is scanned over a mass range of m/z 40-400 to detect the molecular ion and all significant fragment ions.

Data Presentation: Predicted Mass Spectrum

As of the writing of this guide, publicly accessible experimental mass spectral data for this specific compound is limited. Therefore, the following table represents a predicted fragmentation pattern based on the known structure and established fragmentation rules for pyrimidine derivatives and aromatic aldehydes.[2][3] The molecular formula is C₆H₇N₃O, with a molecular weight of 137.14 g/mol .[4]

m/z (Predicted)Ion IdentityInterpretation
137[M]⁺Molecular Ion: Confirms the molecular weight of the compound.
136[M-H]⁺Loss of a hydrogen radical, likely from the aldehyde group, a common fragmentation for aldehydes.
108[M-CHO]⁺Loss of the formyl radical (•CHO), a characteristic fragmentation of aromatic aldehydes. This is a strong indicator of the aldehyde functionality.
94[M-CHO-CH₂]⁺Subsequent loss of a methylene radical from the pyrimidine ring fragment.
67[C₄H₅N]⁺Fragmentation of the pyrimidine ring itself.
Visualization: Fragmentation Pathway

Below is a logical diagram illustrating the primary fragmentation pathway for this compound under electron impact.

G M Molecular Ion (M+) m/z = 137 M_H [M-H]+ m/z = 136 M->M_H - H• M_CHO [M-CHO]+ m/z = 108 M->M_CHO - •CHO Fragment1 Further Fragmentation m/z = 94 M_CHO->Fragment1 - CH2 Fragment2 Ring Cleavage m/z = 67 Fragment1->Fragment2

Caption: Predicted EI-MS fragmentation of this compound.

II. Functional Group Identification: Infrared Spectroscopy

Expertise & Experience: The Causality Behind IR Analysis

With the molecular weight and elemental formula established by MS, the next logical step is to confirm the presence of the key functional groups suggested by the proposed structure: an amino group (-NH₂), a methyl group (-CH₃), a pyrimidine ring (aromatic C=C and C=N bonds), and a carbaldehyde group (C=O). Fourier-Transform Infrared (FTIR) spectroscopy is the ideal technique for this purpose. It probes the vibrational frequencies of bonds within the molecule. Since different bond types vibrate at characteristic frequencies, the resulting spectrum provides a clear and rapid confirmation of the functional groups present.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Gently grind approximately 1-2 mg of the this compound sample with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent in the mid-IR region.

    • Transfer the mixture to a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Background Collection: Place the empty sample holder into the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Presentation: Experimental Infrared Spectrum

The following data is based on the experimental FTIR spectrum available for this compound (CAS 73-68-7).[5]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3100N-H stretchingPrimary Amine (-NH₂)
2950 - 2850C-H stretchingMethyl (-CH₃) and Aldehyde (C-H)
1680 - 1660C=O stretchingCarbaldehyde (-CHO)
1650 - 1580N-H bending, C=N and C=C stretchingAmine (-NH₂) and Pyrimidine Ring
1450 - 1350C-H bendingMethyl (-CH₃)
Visualization: FTIR Analysis Workflow

This diagram outlines the key steps in acquiring and interpreting the FTIR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Grind Grind Sample with KBr Press Press into Pellet Grind->Press Background Collect Background Spectrum Press->Background Sample Collect Sample Spectrum Background->Sample Identify Identify Key Peaks Sample->Identify Correlate Correlate to Functional Groups Identify->Correlate G cluster_nmr NMR Analysis cluster_interp Data Interpretation H1_NMR Acquire ¹H NMR Spectrum H1_Interp Analyze Chemical Shifts, Integrals & Multiplicities H1_NMR->H1_Interp C13_NMR Acquire ¹³C NMR Spectrum C13_Interp Analyze Chemical Shifts (Number of unique carbons) C13_NMR->C13_Interp Assign_H Assign Protons to Structure H1_Interp->Assign_H Assign_C Assign Carbons to Structure C13_Interp->Assign_C Final Confirm C-H Framework Assign_H->Final Assign_C->Final

References

4-Amino-2-methylpyrimidine-5-carbaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Amino-2-methylpyrimidine-5-carbaldehyde: A Core Heterocyclic Building Block

Introduction

This compound is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules. Its unique structural arrangement, featuring a pyrimidine core functionalized with an amine, a methyl group, and a reactive carbaldehyde, makes it a versatile precursor in medicinal chemistry and industrial synthesis. This guide provides an in-depth analysis of its molecular characteristics, synthesis, applications, and handling protocols, tailored for professionals in research and drug development. The pyrimidine scaffold is a cornerstone in numerous therapeutic agents, valued for its ability to mimic biological purines and engage in specific hydrogen bonding interactions with various enzymatic targets.[1]

Physicochemical and Structural Characteristics

The reactivity and utility of this compound are dictated by its distinct chemical features. The exocyclic amino group and the pyrimidine ring nitrogens act as hydrogen bond donors and acceptors, respectively, which is crucial for molecular recognition at biological targets. The aldehyde functional group is a key site for synthetic elaboration, enabling the construction of more complex molecular architectures through reactions like reductive amination, condensation, and oxidation.

Table 1: Key Properties and Identifiers

PropertyValueSource
Molecular Formula C₆H₇N₃O[2][3]
Molecular Weight 137.14 g/mol [2]
CAS Number 73-68-7[2][3]
IUPAC Name This compound[2]
XLogP3-AA 0.3[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Appearance Solid (typical)

Synthesis of the Pyrimidine Core

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. For 4-amino-5-pyrimidinecarbonitriles, a common and efficient approach is a three-component reaction involving malononitrile, an aldehyde, and an N-unsubstituted amidine.[4] This methodology provides a robust framework for accessing the core structure of the title compound and its analogs.

The choice of reactants is causal: malononitrile provides the C4, C5 (with its nitrile/carbaldehyde precursor), and the C4-amino group. The amidine (in this case, acetamidine for the 2-methyl group) provides N1, C2, and N3 of the pyrimidine ring. The third component dictates the substituent at C6. The reaction is often facilitated by a base or can proceed under thermal conditions, leveraging the inherent nucleophilicity and electrophilicity of the reactants to drive the cyclization.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product Malononitrile Malononitrile Condensation Condensation Malononitrile->Condensation Acetamidine Acetamidine Acetamidine->Condensation Orthoformate_Equivalent Formylating Agent (e.g., Vilsmeier Reagent) Orthoformate_Equivalent->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Formation Target_Molecule 4-Amino-2-methylpyrimidine -5-carbaldehyde Cyclization->Target_Molecule Aromatization

Caption: Generalized workflow for pyrimidine synthesis.

Key Applications in Drug Discovery and Research

The structural motifs within this compound make it a valuable starting point for synthesizing targeted therapeutics.

Precursor for Kinase Inhibitors

The pyrimidine core is a well-established scaffold for ATP-competitive kinase inhibitors. The aldehyde group of this compound is readily converted into oximes and other derivatives, which can occupy the active site of kinases. Notably, this compound has been used to develop dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases crucial for tumor angiogenesis and metastasis.[5][6]

  • c-Met: The receptor for Hepatocyte Growth Factor (HGF), its aberrant activation drives tumor growth, invasion, and angiogenesis.

  • VEGFR-2: The primary receptor for Vascular Endothelial Growth Factor A (VEGF-A), it is a central regulator of blood vessel formation in both physiological and pathological contexts.

Inhibiting both pathways simultaneously can provide a more potent and durable anti-cancer effect. The 4-amino group of the pyrimidine core typically forms critical hydrogen bonds within the hinge region of the kinase ATP-binding pocket.

G cluster_pathway Tumor Angiogenesis Signaling HGF HGF cMet_Receptor c-Met Receptor HGF->cMet_Receptor VEGF VEGF VEGFR2_Receptor VEGFR-2 Receptor VEGF->VEGFR2_Receptor Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK) cMet_Receptor->Signaling_Cascade VEGFR2_Receptor->Signaling_Cascade Tumor_Response Angiogenesis Cell Proliferation Metastasis Signaling_Cascade->Tumor_Response Inhibitor Pyrimidine-based Dual Inhibitor Inhibitor->cMet_Receptor Blocks ATP Binding Inhibitor->VEGFR2_Receptor Blocks ATP Binding

Caption: Inhibition of c-Met and VEGFR-2 pathways.

Intermediate in Vitamin B1 (Thiamine) Synthesis

Industrially, this compound is a crucial intermediate in the synthesis of Vitamin B1 (thiamine). Thiamine consists of a pyrimidine ring linked to a thiazole ring. The aldehyde is typically reduced to a hydroxymethyl group or converted to an aminomethyl group, which is then coupled with the thiazole moiety to complete the thiamine structure.[7][8] Given the global demand for vitamin supplements and food fortification, the efficient synthesis of this pyrimidine precursor is of significant economic importance.

Exemplary Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a representative reaction where the carbaldehyde is used to form a Schiff base, a common step in elaborating the core structure for structure-activity relationship (SAR) studies.

Objective: To synthesize the N-(4-amino-2-methylpyrimidin-5-ylmethylene)aniline Schiff base.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Büchner funnel and filter paper

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (e.g., 1.37 g, 10 mmol).

  • Solvent Addition: Add absolute ethanol (20 mL) to dissolve the starting material. Stir the solution.

  • Reagent Addition: Add aniline (1.02 g, 11 mmol) to the flask, followed by 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) using the heating mantle. The causality for heating is to provide the necessary activation energy for the dehydration-condensation reaction.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as eluent). The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Once the reaction is complete, allow the flask to cool to room temperature. A precipitate of the product may form. If so, cool further in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted aniline or impurities.

  • Drying: Dry the product under vacuum to obtain the final Schiff base derivative.

  • Characterization: Confirm the structure and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The compound is classified with specific GHS hazard statements, necessitating stringent safety protocols in the laboratory.

Table 2: GHS Hazard and Precautionary Statements

Hazard StatementDescriptionPrecautionary Measures
H302 Harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[2]
H315 Causes skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P317: If skin irritation occurs: Get medical help.[2][9]
H318 Causes serious eye damage.P280: Wear eye protection/face protection. P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P317: Get medical help.[2][9]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage in an inert atmosphere (e.g., under argon or nitrogen) and protection from light is recommended, similar to related pyrimidine compounds.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical and life sciences. Its proven utility in the synthesis of potent kinase inhibitors and its indispensable role in the production of Vitamin B1 highlight its scientific and commercial significance. A thorough understanding of its chemistry, synthetic routes, and handling requirements allows researchers to fully leverage its potential in creating next-generation therapeutics and essential nutrients.

References

An In-Depth Technical Guide to the Synthesis of 4-Amino-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-2-methylpyrimidine-5-carbaldehyde is a pivotal heterocyclic building block in the landscape of pharmaceutical and vitamin synthesis. Its structural motif, featuring a pyrimidine core with strategically placed amino, methyl, and formyl groups, makes it a valuable precursor for the synthesis of complex biologically active molecules. Notably, it serves as a key intermediate in the industrial production of Vitamin B1 (Thiamine), where the pyrimidine ring is ultimately coupled with a thiazole moiety. This guide provides a comprehensive overview of the viable and efficient synthetic pathways to this target molecule, tailored for researchers and professionals in organic synthesis and drug development. We will delve into the mechanistic underpinnings of these routes, providing detailed, field-proven protocols and explaining the rationale behind key experimental choices.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached via two principal strategies:

  • Convergent Ring Construction (Recommended Pathway): This bottom-up approach involves constructing the substituted pyrimidine ring from simple, acyclic precursors. This strategy typically proceeds through the highly stable and readily accessible intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile. The final step is a selective reduction of the nitrile group to the desired carbaldehyde. This pathway is generally preferred due to its high efficiency, scalability, and the use of cost-effective starting materials.

  • Late-Stage Functionalization (Alternative Pathway): This strategy involves the direct formylation of a pre-existing 4-amino-2-methylpyrimidine ring at the C5 position. The Vilsmeier-Haack reaction is the classic and most effective method for such a transformation on electron-rich heterocyclic systems.[1][2] While conceptually straightforward, the success of this route is highly dependent on the reactivity and stability of the pyrimidine substrate under the reaction conditions.

This guide will focus primarily on the recommended convergent pathway, providing detailed protocols for its two-stage execution. The alternative Vilsmeier-Haack approach will be discussed as a viable secondary option.

Part 1: Convergent Synthesis via Nitrile Intermediate (Recommended)

This robust two-step pathway begins with the construction of the pyrimidine core to form a stable carbonitrile intermediate, which is subsequently converted to the target aldehyde.

Workflow Overview: Convergent Synthesis

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Nitrile Reduction A Malononitrile + Formaldehyde + Acetamidine HCl B 4-Amino-2-methylpyrimidine-5-carbonitrile A->B Multicomponent Condensation C 4-Amino-2-methylpyrimidine-5-carbonitrile D This compound C->D Selective Reduction (e.g., DIBAL-H)

Caption: Two-step convergent synthesis pathway.

Step 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

The formation of the pyrimidine ring is efficiently achieved through a multicomponent reaction. This approach leverages the principles of atom economy by combining three or more starting materials in a single pot, often leading to high yields and operational simplicity.[3] A well-documented method involves the condensation of malononitrile, an aldehyde (in this case, formaldehyde), and an amidine (acetamidine).[4]

Experimental Protocol

Materials:

  • Acetamidine hydrochloride

  • Malononitrile

  • 30% Aqueous formaldehyde

  • tert-Butanol

  • 70% tert-Butyl hydroperoxide (TBHP) solution in water

Procedure:

  • To a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add tert-butanol (10 g).

  • Sequentially add acetamidine hydrochloride (1.13 g, 12 mmol), malononitrile (0.66 g, 10 mmol), and 30% aqueous formaldehyde (1.2 g, 12 mmol).[4]

  • Heat the reaction mixture to 65-70 °C and maintain for 4 hours with vigorous stirring.

  • Cool the mixture to 20-25 °C.

  • Carefully add 70 wt% tert-butyl hydroperoxide (1.4 g) to the mixture.

    • Causality Note: The addition of an oxidant like TBHP in related syntheses can facilitate the final aromatization step to the stable pyrimidine ring.

  • Stir the reaction at 30-35 °C for 1 hour.

  • The progress of the reaction and purity of the product can be monitored by HPLC. The product typically precipitates from the reaction mixture upon cooling or addition of an anti-solvent and can be isolated by filtration.

Data Summary: Step 1
ParameterValueReference
Key Reagents Acetamidine HCl, Malononitrile, Formaldehyde[4]
Solvent tert-Butanol[4]
Temperature 65-70 °C, then 30-35 °C[4]
Reaction Time ~5 hours[4]
Reported Yield ~92%[4]
Reported Purity >99% (HPLC)[4]
Step 2: Selective Reduction of Nitrile to Aldehyde

The conversion of the nitrile group in 4-amino-2-methylpyrimidine-5-carbonitrile to a formyl group is the critical final step. This transformation requires a partial reduction; over-reduction would lead to the corresponding aminomethylpyrimidine. Two highly reliable methods are presented here.

Method 2A: Reduction with Diisobutylaluminum Hydride (DIBAL-H)

DIBAL-H is a powerful and selective reducing agent, particularly effective for the partial reduction of nitriles and esters to aldehydes at low temperatures.[5] The bulky nature of the diisobutylaluminum group helps to prevent a second hydride addition to the intermediate imine.[6]

The reaction proceeds via the formation of a Lewis acid-base adduct between the nitrile nitrogen and the aluminum center of DIBAL-H. This is followed by an intramolecular hydride transfer to the nitrile carbon, forming an aluminum-imine intermediate. Crucially, this intermediate is stable at low temperatures. Subsequent aqueous workup hydrolyzes the imine to yield the final aldehyde product.[7]

G Pyr-C≡N Pyrimidine-C≡N Adduct [Pyr-C≡N→Al(iBu)₂H] Pyr-C≡N->Adduct Adduct Formation DIBAL + DIBAL-H HydrideTransfer Hydride Transfer Adduct->HydrideTransfer Imine Pyr-CH=N-Al(iBu)₂ HydrideTransfer->Imine Aldehyde Pyrimidine-CHO Imine->Aldehyde Hydrolysis Workup + H₃O⁺

Caption: Mechanism of DIBAL-H nitrile reduction.

Materials:

  • 4-Amino-2-methylpyrimidine-5-carbonitrile

  • Diisobutylaluminum hydride (DIBAL-H), 1.0 M solution in toluene or hexanes

  • Anhydrous Toluene or Dichloromethane (DCM)

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-amino-2-methylpyrimidine-5-carbonitrile (1 equiv.) in anhydrous toluene in a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H solution (1.1-1.2 equiv.) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

    • Trustworthiness Note: Maintaining a low temperature is critical to prevent over-reduction and ensure the stability of the intermediate imine.[8]

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow, careful addition of methanol at -78 °C, followed by slow addition of 2M HCl.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by flash column chromatography or recrystallization as needed.

Method 2B: Stephen Aldehyde Synthesis

This classic named reaction provides an alternative route using tin(II) chloride (SnCl₂) and hydrochloric acid.[9] The reaction proceeds by reducing the nitrile to an iminium chloride salt, which is then hydrolyzed to the aldehyde.[10] This method is particularly effective for aromatic and heteroaromatic nitriles.[9]

Materials:

  • 4-Amino-2-methylpyrimidine-5-carbonitrile

  • Anhydrous Tin(II) chloride (SnCl₂)

  • Anhydrous diethyl ether or ethyl acetate

  • Hydrogen chloride (gas)

  • Water

Procedure:

  • Suspend finely powdered, anhydrous SnCl₂ (2 equiv.) in anhydrous diethyl ether in a flask under an inert atmosphere.

  • Bubble dry HCl gas through the suspension with vigorous stirring until the SnCl₂ dissolves, forming a lower viscous layer.

  • Add the 4-amino-2-methylpyrimidine-5-carbonitrile (1 equiv.) to the mixture.

  • Stir the reaction at room temperature. A crystalline precipitate, the aldimine stannichloride complex, should form.[11] Allow the reaction to proceed for several hours or overnight.

  • Isolate the precipitate by filtration and wash with anhydrous ether.

  • Hydrolyze the collected solid by warming it with water.

  • The aldehyde product can be isolated by steam distillation, extraction with a suitable organic solvent, or filtration if it precipitates.

  • Purify the crude product as necessary.

Part 2: Late-Stage Formylation via Vilsmeier-Haack Reaction (Alternative)

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[12] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[1]

Mechanistic Rationale

DMF and POCl₃ react to form the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent. The electron-rich pyrimidine ring, activated by the amino group, attacks this electrophile. The resulting intermediate is then hydrolyzed during aqueous workup to yield the aldehyde.

Conceptual Workflow: Vilsmeier-Haack Formylation

G cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis A DMF + POCl₃ B Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ A->B C 4-Amino-2-methylpyrimidine D Iminium Salt Intermediate C->D Electrophilic Attack E This compound D->E Aqueous Workup

References

Introduction: A Molecule at the Crossroads of Essential Metabolism and Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Significance of 4-Amino-2-methylpyrimidine-5-carbaldehyde

This compound and its close chemical relatives represent a fascinating nexus in biochemistry and medicinal chemistry. On one hand, its reduced form, 4-Amino-5-hydroxymethyl-2-methylpyrimidine, is a fundamental building block in the biosynthesis of thiamine (Vitamin B1), an essential cofactor for all living organisms. On the other hand, the pyrimidine-5-carbaldehyde scaffold is a highly valued starting point for the synthesis of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy. This guide provides a detailed exploration of these dual roles, offering insights for researchers in both fundamental biosciences and drug development.

Part 1: A Cornerstone in the Universal Pathway of Thiamine (Vitamin B1) Biosynthesis

Thiamine pyrophosphate (TPP) is the biologically active form of Vitamin B1, an indispensable cofactor for enzymes involved in carbohydrate and amino acid metabolism. The biosynthesis of TPP is a complex process that involves the separate synthesis of a pyrimidine and a thiazole moiety, which are then coupled. 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP), the alcohol analog of the title carbaldehyde, is the direct precursor to the pyrimidine component.

The de novo synthesis of the pyrimidine moiety, in the form of 4-amino-2-methyl-5-hydroxymethylpyrimidine phosphate (HMP-P), originates from the purine biosynthetic intermediate 5-aminoimidazole ribonucleotide (AIR).[1][2][3] This intricate conversion is catalyzed by the enzyme phosphomethylpyrimidine synthase (THIC), a member of the radical S-adenosylmethionine (SAM) superfamily.[2][4]

The pyrimidine precursor, HMP-P, is subsequently phosphorylated to 4-amino-2-methyl-5-hydroxymethylpyrimidine diphosphate (HMP-PP) by HMP-P kinase (THID).[3] This pyrophosphorylated form is then condensed with the thiazole moiety, 4-methyl-5-β-hydroxyethylthiazole phosphate (HET-P), by the enzyme thiamine phosphate synthase (TH1) to yield thiamine monophosphate (ThMP).[2][4] Finally, thiamine pyrophosphokinase (TPK) catalyzes the transfer of a pyrophosphate group to ThMP, forming the active cofactor TPP.[2]

The biosynthesis of thiamine is tightly regulated, in part, through a feedback inhibition mechanism involving a riboswitch in the 3'-untranslated region of the THIC gene.[4]

Thiamine_Biosynthesis_Pyrimidine_Moiety AIR 5-Aminoimidazole Ribonucleotide (AIR) HMP_P 4-Amino-2-methyl-5-hydroxymethylpyrimidine monophosphate (HMP-P) AIR->HMP_P THIC (Phosphomethylpyrimidine synthase) + SAM, NADH HMP_PP 4-Amino-2-methyl-5-hydroxymethylpyrimidine diphosphate (HMP-PP) HMP_P->HMP_PP THID (HMP-P kinase) ThMP Thiamine monophosphate (ThMP) HMP_PP->ThMP TH1 (Thiamine phosphate synthase) + HET-P TPP Thiamine pyrophosphate (TPP) ThMP->TPP TPK (Thiamine pyrophosphokinase) HET_P 4-Methyl-5-β-hydroxyethylthiazole phosphate (HET-P)

Caption: Biosynthetic pathway of the pyrimidine moiety of thiamine pyrophosphate.

Part 2: A Privileged Scaffold for the Development of Targeted Cancer Therapies

The 4-aminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile template for the design of ligands for a variety of biological targets. This compound, in particular, is a valuable building block for the synthesis of kinase inhibitors.[5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

Targeting Angiogenesis and Tumor Progression: VEGFR-2 and c-Met Inhibition

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a primary regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), is implicated in tumor progression and angiogenesis.[6] The synergistic action of the HGF/c-Met and VEGF/VEGFR-2 signaling pathways makes dual inhibition a promising therapeutic strategy.[6]

Derivatives of 4-aminopyrimidine-5-carbaldehyde, especially oxime derivatives, have been synthesized and shown to be potent dual inhibitors of both c-Met and VEGFR-2.[6] These compounds have demonstrated inhibitory activity in the nanomolar range in both enzyme and cell-based proliferation assays.[6]

Dual Inhibition of EGFR and ErbB-2 in Oncology

The epidermal growth factor receptor (EGFR) and its close relative ErbB-2 (also known as HER2) are key targets in oncology. Overexpression or mutation of these receptor tyrosine kinases can lead to uncontrolled cell growth. The 4-aminopyrimidine core has been utilized to develop dual inhibitors of EGFR and ErbB-2, highlighting its versatility as a scaffold for targeted therapies.[5]

Quantitative Structure-Activity Relationship (QSAR) Studies

The development of these inhibitors is often guided by Quantitative Structure-Activity Relationship (QSAR) studies. These computational models help to identify the key molecular features of the 4-aminopyrimidine-5-carbaldehyde derivatives that are responsible for their inhibitory activity against specific kinases.[5] This rational design approach allows for the optimization of potency and selectivity before synthesis, accelerating the drug discovery process.

Compound Target(s) IC50 (nM) Reference
Compound 18a c-Met210[6]
VEGFR-2170[6]

Table 1: Inhibitory activity of a 4-aminopyrimidine-5-carbaldehyde oxime derivative against c-Met and VEGFR-2 kinases.[6]

Kinase_Inhibitor_Synthesis Start 4-Amino-2-methylpyrimidine -5-carbaldehyde Intermediate Oxime Derivative Start->Intermediate Reaction with Hydroxylamine derivative Final Potent Kinase Inhibitor (e.g., for VEGFR-2, c-Met) Intermediate->Final Further modifications and SAR optimization

Caption: General workflow for the synthesis of kinase inhibitors.

Part 3: Experimental Protocol - Synthesis of a 4-Aminopyrimidine-5-carbaldehyde Oxime Derivative

The following is a representative protocol for the synthesis of an oxime derivative from a 4-aminopyrimidine-5-carbaldehyde, a key step in the development of kinase inhibitors.

Objective: To synthesize a 4-aminopyrimidine-5-carbaldehyde oxime derivative as a potential kinase inhibitor.

Materials:

  • 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • Deionized water

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Condenser

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Appropriate solvents for TLC (e.g., ethyl acetate/hexane mixture)

  • UV lamp for TLC visualization

Procedure:

  • Dissolution of Starting Material: In a round bottom flask, dissolve 1 equivalent of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde in a minimal amount of ethanol.

    • Rationale: Ethanol is a common solvent for this type of reaction, ensuring that the reactants are in the same phase.

  • Addition of Reagents: To the stirred solution, add 1.2 equivalents of hydroxylamine hydrochloride followed by an excess of pyridine (approximately 3-4 equivalents).

    • Rationale: Hydroxylamine hydrochloride is the source of the hydroxylamine. Pyridine acts as a base to neutralize the HCl released, driving the reaction to completion. An excess ensures full conversion.

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux (the boiling point of the solvent) for 2-4 hours.

    • Rationale: Heating increases the reaction rate. Refluxing prevents the loss of solvent.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

    • Rationale: TLC is a quick and effective way to determine if the starting material has been consumed.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent under reduced pressure. Add cold deionized water to the residue to precipitate the product.

    • Rationale: The product is typically less soluble in water than the starting materials and byproducts, leading to its precipitation.

  • Purification: Collect the solid product by vacuum filtration, washing with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure oxime derivative.

    • Rationale: Filtration separates the solid product from the liquid phase. Recrystallization is a standard technique for purifying solid organic compounds.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion: A Molecule of Dual and Enduring Significance

This compound and its related structures stand out as molecules of profound biological importance. Their indispensable role in the ancient and conserved pathway of thiamine biosynthesis underscores their foundational importance to life. Concurrently, their modern application as a versatile scaffold in medicinal chemistry highlights their potential to address critical challenges in human health, particularly in the development of targeted cancer therapies. The continued study of this pyrimidine derivative is likely to yield further insights into both fundamental biochemical processes and novel therapeutic strategies.

References

The Pyrimidine Moiety in Thiamine Synthesis: Biosynthesis, Chemical Synthesis, and Therapeutic Applications of 4-Amino-2-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Abstract

Thiamine (Vitamin B1), in its biologically active form thiamine pyrophosphate (TPP), is an indispensable cofactor for enzymes central to carbon metabolism. Its structure is a conjugate of distinct pyrimidine and thiazole moieties, which are synthesized via separate pathways and later coupled. This guide provides a detailed technical examination of the pyrimidine component, focusing on its biosynthesis, the pivotal role of its derivatives in chemical synthesis, and its emergence as a scaffold in drug discovery. We will elucidate the remarkable enzymatic rearrangement of a purine pathway intermediate, 5-aminoimidazole ribotide (AIR), to form the pyrimidine ring—a key distinction from canonical pyrimidine biosynthesis. Furthermore, this guide clarifies the specific role of 4-Amino-2-methylpyrimidine-5-carbaldehyde as a crucial intermediate in the chemical synthesis of thiamine, contrasting it with its biological counterpart, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). Methodologies for studying the biosynthetic pathway and the therapeutic potential of targeting these enzymes and related structures are also discussed in detail.

Introduction: The Biological Imperative of Thiamine

Thiamine pyrophosphate (TPP) is a vital cofactor for all forms of life, facilitating critical C-C bond cleavage and formation reactions in central metabolism.[1] TPP-dependent enzymes, such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase, are hubs in the citric acid cycle, pentose phosphate pathway, and amino acid biosynthesis.[1][2] The biosynthesis of thiamine is an intricate process involving the independent formation of a pyrimidine unit, 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), and a thiazole unit, 4-methyl-5-β-hydroxyethyl thiazole phosphate (THZ-P).[3][4] These two moieties are then coupled by thiamin phosphate synthase (ThiE) to form thiamin monophosphate (ThMP), which is subsequently pyrophosphorylated to the active TPP cofactor.[5]

Because this de novo synthesis pathway is essential for prokaryotes but absent in humans, its enzymes represent promising targets for novel antimicrobial agents.[3][4][6] Understanding the unique biochemistry of each branch of the pathway is therefore critical for both fundamental science and therapeutic development.

The Biological Pathway: Biosynthesis of the Hydroxymethylpyrimidine (HMP) Moiety

Contrary to the synthesis of pyrimidines for nucleic acids, which utilizes aspartate and orotic acid, the pyrimidine ring of thiamine originates from an unexpected source: the purine biosynthetic pathway.[7][8]

A Remarkable Rearrangement: The ThiC Enzyme

In bacteria and plants, the pathway to the pyrimidine moiety branches off from purine synthesis at the intermediate 5-aminoimidazole ribotide (AIR).[2][8][9] The conversion of AIR into 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P) is catalyzed by a single, extraordinary enzyme: HMP-P synthase, or ThiC.[5] This transformation is considered one of the most complex rearrangement reactions in primary metabolism.[10]

ThiC is a member of the radical S-adenosylmethionine (SAM) superfamily, utilizing an [Fe-S] cluster to reductively cleave SAM and initiate a radical-based reaction cascade.[10] Isotopic labeling studies have confirmed that all atoms of the HMP ring, except for the C2-methyl group and the N3 nitrogen, are derived from the AIR substrate.[1][8]

Thiamine_Pyrimidine_Biosynthesis cluster_purine Purine Biosynthesis Pathway cluster_thiamine Thiamine Pyrimidine Moiety Synthesis AIR 5-Aminoimidazole Ribotide (AIR) HMP_P 4-Amino-5-hydroxymethyl- 2-methylpyrimidine Phosphate (HMP-P) AIR->HMP_P ThiC (Radical SAM Enzyme) + Methionine HMP_PP 4-Amino-5-hydroxymethyl- 2-methylpyrimidine Pyrophosphate (HMP-PP) HMP_P->HMP_PP ThiD (Kinase) ThiE Thiamin Phosphate Synthase (ThiE) HMP_PP->ThiE ThMP Thiamin Monophosphate (ThMP) ThiE->ThMP THZ_P Thiazole Moiety (THZ-P) THZ_P->ThiE caption Fig. 1: Biosynthesis of the Pyrimidine Moiety of Thiamine.

Caption: Biosynthesis of the thiamine pyrimidine moiety from AIR.

Activation via Phosphorylation: The Role of ThiD

The HMP-P generated by ThiC is not yet ready for coupling with the thiazole moiety. It must first be activated by a second phosphorylation event. This reaction is catalyzed by HMP-P kinase (ThiD), which transfers a phosphate group from ATP to HMP-P, yielding HMP-PP.[5] ThiD is a bifunctional enzyme that can also phosphorylate salvaged HMP to HMP-P, integrating salvage pathways with de novo synthesis.[5]

EnzymeGeneSubstrate(s)ProductCofactor(s)Function
HMP-P Synthase thiC5-Aminoimidazole Ribotide (AIR), S-adenosylmethionine (SAM)4-Amino-5-hydroxymethyl-2-methylpyrimidine Phosphate (HMP-P)[4Fe-4S] clusterCatalyzes the complex rearrangement of AIR to form the pyrimidine ring.[5][10]
HMP-P Kinase thiDHMP-P, ATP4-Amino-5-hydroxymethyl-2-methylpyrimidine Pyrophosphate (HMP-PP)Mg²⁺Activates the pyrimidine moiety for coupling with the thiazole moiety.[5]

Table 1: Key enzymes in the biosynthesis of the HMP moiety in bacteria.

The Role of this compound in Chemical Synthesis

It is critical to distinguish the biological intermediate from its synthetic counterpart. While biology utilizes the hydroxymethyl (alcohol) form (HMP), synthetic chemistry often employs the more reactive carbaldehyde (aldehyde) derivative, this compound, as a key building block for the industrial production of thiamine.[11][12]

This aldehyde provides a reactive handle for constructing the thiamine molecule, a strategy exemplified in the foundational synthesis by Williams and Cline.[12] Modern, large-scale syntheses, including continuous-flow processes, have been developed from these principles, often using related pyrimidine precursors.[13]

Protocol: Oxidation of HMP to this compound

The conversion of the biological alcohol to the synthetic aldehyde is a key step. The following is a representative laboratory protocol for this oxidation.

Objective: To synthesize this compound from its corresponding alcohol.

Materials:

  • 4-Amino-5-hydroxymethyl-2-methylpyrimidine

  • Manganese dioxide (MnO₂)

  • Chloroform (CHCl₃)

  • Tetrahydrofuran (THF)

  • Filter apparatus (e.g., Büchner funnel with Celite or filter paper)

  • Round-bottom flask and reflux condenser

  • Heating mantle

Procedure:

  • Setup: Suspend 1 equivalent of 4-amino-5-hydroxymethyl-2-methylpyrimidine in a suitable volume of chloroform in a round-bottom flask equipped with a reflux condenser.

  • Addition of Oxidant: Add 3-4 equivalents of activated manganese dioxide (MnO₂) to the suspension. MnO₂ is a mild and selective oxidizing agent for converting allylic and benzylic alcohols to aldehydes.

  • Reaction: Heat the reaction mixture to reflux (approximately 55-60°C) with vigorous stirring.[14]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Once the reaction is complete, filter the hot mixture through a pad of Celite to remove the manganese solids. The filtration must be done while the solution is hot to prevent the product from precipitating.[14]

  • Washing: Wash the filter cake thoroughly with hot chloroform and tetrahydrofuran to recover all the product.[14]

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

  • Purification: The resulting solid, this compound, can be further purified by recrystallization if necessary. The product is typically obtained as a light yellow solid.[14]

Trustworthiness Note: This protocol's success relies on the use of activated MnO₂ and hot filtration to ensure efficient reaction and product recovery. The self-validating aspect involves TLC/HPLC monitoring to confirm the complete conversion of the starting material, preventing contamination of the final product.

Experimental Methodologies for Pathway Elucidation

The complex thiamine biosynthetic pathway was deciphered through a combination of genetic, biochemical, and analytical techniques.

Isotopic Labeling and Mass Spectrometry

The causality behind the proposed biosynthetic route was established through stable isotope labeling experiments. By feeding organisms like Salmonella typhimurium with ¹³C-labeled glycine or formate, researchers could trace the incorporation of these labels into the pyrimidine moiety of TPP.[1] Gas chromatography-mass spectrometry (GC-MS) analysis of the resulting TPP confirmed that the pyrimidine ring was synthesized from purine pathway intermediates, even in mutants lacking the first enzyme of purine synthesis.[1]

Genetic Analysis of Mutants

Early studies with mutants of Salmonella typhimurium that required both a purine and the thiamine pyrimidine moiety for growth (ath mutants) were instrumental.[8] Mapping these mutations pointed to a shared biosynthetic pathway that diverged after the formation of AIR, providing the first genetic evidence for the link between purine and thiamine synthesis.[8]

Experimental_Workflow start Start: Isolate Wild-Type (WT) and Mutant (e.g., purF⁻) Bacteria culture Culture cells in minimal medium supplemented with ¹³C-labeled precursors (e.g., [2-¹³C]glycine) start->culture harvest Harvest cells and extract metabolites culture->harvest hydrolyze Hydrolyze Thiamine Pyrophosphate (TPP) to its pyrimidine and thiazole moieties harvest->hydrolyze derivatize Derivatize the pyrimidine moiety for GC-MS analysis hydrolyze->derivatize gcms Analyze via Gas Chromatography- Mass Spectrometry (GC-MS) derivatize->gcms analyze Compare mass spectra of WT vs. Mutant. Identify ¹³C incorporation patterns. gcms->analyze conclusion Conclusion: Determine the biosynthetic precursors of the pyrimidine ring analyze->conclusion caption Fig. 2: Workflow for Isotopic Labeling Studies.

Caption: Workflow for isotopic labeling to trace pathway intermediates.

Therapeutic and Drug Development Applications

The unique chemistry of the thiamine pathway and the structure of its intermediates provide fertile ground for drug discovery.

Thiamine Biosynthesis as an Antimicrobial Target

The enzymes involved in thiamine biosynthesis, such as ThiC and ThiD, are essential for the survival of many pathogenic bacteria but are absent in humans.[3] This metabolic distinction makes them ideal targets for the development of novel antibiotics.[4][6] High-throughput screening for inhibitors of these enzymes could yield compounds that block the endogenous supply of this vital cofactor, leading to bacterial cell death. The thiamine pyrophosphate (TPP) riboswitch, a regulatory RNA element that controls the expression of thiamine synthesis genes, also serves as a validated target for antimicrobial compounds like pyrithiamin.[3][6]

4-Aminopyrimidine-5-carbaldehyde Scaffold in Kinase Inhibition

Beyond its role in thiamine synthesis, the 4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry. Derivatives of 4-aminopyrimidine-5-carbaldehyde have been designed and synthesized as potent dual inhibitors of receptor tyrosine kinases like c-Met and VEGFR-2.[15] These kinases are implicated in tumor angiogenesis and cancer progression.[15] By modifying the carbaldehyde group into an oxime and attaching various side chains, researchers have developed compounds with nanomolar inhibitory concentrations against these cancer targets, demonstrating the versatility of this chemical core far beyond its connection to vitamin B1.[15][16]

Conclusion and Future Directions

The pyrimidine moiety of thiamine stands at a fascinating intersection of metabolic pathways, employing a sophisticated radical-based rearrangement of a purine intermediate for its biosynthesis. This guide has delineated the biological role of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and clarified the distinct, yet crucial, role of its aldehyde counterpart, this compound, in chemical synthesis. The elucidation of this pathway through genetic and analytical chemistry has not only expanded our understanding of microbial metabolism but has also unveiled a suite of validated targets for antimicrobial drug development. Concurrently, the pyrimidine scaffold itself has proven to be a valuable platform for designing inhibitors against unrelated therapeutic targets, such as kinases in oncology. Future research will likely focus on fully resolving the catalytic mechanism of the ThiC enzyme and advancing pathway-specific inhibitors from discovery to clinical application.

References

Technical Guide to the Spectroscopic Characterization of 4-Amino-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-Amino-2-methylpyrimidine-5-carbaldehyde (CAS 73-68-7), a key heterocyclic building block in medicinal and synthetic chemistry. In the absence of publicly available, integrated experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to present a detailed predictive analysis. It is designed for researchers, scientists, and drug development professionals, offering field-proven methodologies for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure data integrity, serving as a robust reference for identity confirmation, purity assessment, and structural elucidation of this compound.

Introduction: The Significance of this compound

This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense biological importance. Pyrimidine scaffolds are core components of nucleobases (cytosine, thymine, uracil) and are prevalent in a wide array of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs[1]. The specific combination of an amino group at the 4-position, a methyl group at the 2-position, and a reactive carbaldehyde (formyl) group at the 5-position makes this molecule a versatile intermediate for the synthesis of more complex fused heterocyclic systems and pharmaceutical candidates.

Accurate and unambiguous structural characterization is the bedrock of chemical research and drug development. Spectroscopic techniques such as MS, IR, and NMR provide orthogonal pieces of information that, when combined, confirm the molecular weight, functional groups, and precise atomic connectivity of a molecule. This guide details the principles, experimental protocols, and expected spectral data for the comprehensive analysis of this compound.

Molecular Structure and Predicted Spectroscopic Features

Before delving into the specific techniques, a preliminary analysis of the molecule's structure is essential to predict the expected spectral outcomes.

  • Molecular Formula: C₆H₇N₃O

  • Molecular Weight: 137.14 g/mol [2]

  • Key Functional Groups:

    • Pyrimidine Ring: Aromatic, electron-deficient diazine ring.

    • Aldehyde (-CHO): A strongly electron-withdrawing carbonyl group.

    • Primary Amine (-NH₂): An electron-donating group attached to the ring.

    • Methyl Group (-CH₃): An aliphatic substituent on the ring.

Each of these groups will produce characteristic signals in the MS, IR, and NMR spectra, allowing for a detailed structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's substructures.

Expertise & Rationale: Choosing the Right MS Technique

For a polar, heterocyclic compound like this, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that typically generates a prominent protonated molecular ion [M+H]⁺, minimizing initial fragmentation and providing a clear indication of the molecular weight. This is crucial for establishing the compound's elemental composition. For fragmentation studies (MS/MS), Collision-Induced Dissociation (CID) can be employed to systematically break down the parent ion.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 – 4.5 kV. Rationale: This voltage is required to generate the Taylor cone and produce charged droplets.

    • Nebulizing Gas (N₂): 1.0 – 1.5 Bar. Rationale: Assists in the formation of a fine spray.

    • Drying Gas (N₂): 8.0 – 10.0 L/min at 200–250 °C. Rationale: Aids in solvent evaporation and ion liberation from the droplets.

  • Mass Analyzer Settings:

    • Scan Range: m/z 50 – 500. Rationale: This range comfortably covers the expected molecular ion and key fragments.

    • Data Acquisition: Acquire in positive ion mode to detect the [M+H]⁺ adduct.

  • Calibration: Ensure the instrument is calibrated using a known standard (e.g., sodium formate or a commercial calibration mix) immediately prior to the run to ensure high mass accuracy.

Predicted Data Interpretation
  • Molecular Ion: The calculated monoisotopic mass is 137.0589 Da. The high-resolution ESI-MS spectrum is expected to show a prominent signal at m/z 137.0589 (for the M⁺ radical cation, though less likely in ESI) or more likely at m/z 138.0667 for the protonated molecule [C₆H₈N₃O]⁺ ([M+H]⁺).

  • Fragmentation Pattern: While experimental MS/MS data is unavailable, a logical fragmentation pathway can be predicted. The pyrimidine ring is relatively stable, but characteristic losses from the aldehyde group are expected.

    • Loss of CO (Carbon Monoxide): A common fragmentation for aldehydes is the loss of the carbonyl group. This would result in a fragment ion at m/z 110.07 ([M+H - CO]⁺).

    • Loss of H: Loss of the aldehydic hydrogen radical leads to a stable acylium ion at m/z 136.06 ([M-H]⁺).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Rationale: Sample Preparation

Attenuated Total Reflectance (ATR) is the modern method of choice for solid samples over traditional KBr pellets. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the sample directly against a high-refractive-index crystal (e.g., diamond or germanium). PubChem confirms that a KBr-Pellet spectrum has been recorded for this compound, validating the use of solid-state IR[2].

Experimental Protocol: ATR-FTIR Analysis
  • Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹. Rationale: Co-adding multiple scans improves the signal-to-noise ratio.

  • Data Processing: Perform an automatic ATR correction and baseline correction using the instrument software to produce the final absorbance spectrum.

Predicted Data Interpretation

The following table summarizes the expected characteristic absorption bands for this compound.

Vibrational Mode Expected Frequency (cm⁻¹) Functional Group Rationale & Comments
N-H Stretch3450 - 3300 (two bands)Primary Amine (-NH₂)Asymmetric and symmetric stretching modes of the N-H bonds are expected.
C-H Stretch (Aromatic)3100 - 3000Pyrimidine Ring C-HThe lone C-H on the pyrimidine ring (at position 6) will absorb in this region.
C-H Stretch (Aldehyde)2850 - 2800 and 2750 - 2700Aldehyde (-CHO)Often appears as a pair of weak bands (Fermi resonance), a hallmark of an aldehyde.
C=O Stretch (Carbonyl)1700 - 1680Conjugated AldehydeThe carbonyl stretch is shifted to a lower frequency due to conjugation with the pyrimidine ring.
C=N and C=C Stretch1650 - 1550Pyrimidine RingMultiple sharp bands characteristic of the aromatic ring system's skeletal vibrations.
N-H Bend (Scissoring)1640 - 1590Primary Amine (-NH₂)This bending vibration often overlaps with the ring stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment, connectivity, and number of each unique proton and carbon atom in the molecule.

Expertise & Rationale: Experimental Considerations
  • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It is a polar aprotic solvent capable of dissolving the compound and, importantly, its residual proton signal (~2.50 ppm) does not overlap with most expected signals. Its ability to form hydrogen bonds will also help in observing the exchangeable NH₂ protons.

  • Internal Standard: Tetramethylsilane (TMS) is added as the internal standard (0 ppm) for referencing both ¹H and ¹³C spectra.

  • Instrument Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly useful for resolving closely spaced peaks in the aromatic region.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆ containing 0.03% v/v TMS in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the sample is properly shimmed to achieve high resolution and symmetrical peak shapes.

  • Acquisition Parameters:

    • Pulse Angle: 30-45°. Rationale: A smaller flip angle allows for a shorter relaxation delay, speeding up acquisition without saturating the signals.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16. Rationale: Sufficient to obtain a good signal-to-noise ratio for a sample of this concentration.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Assignment Predicted δ (ppm) Multiplicity Integration Rationale for Chemical Shift
Aldehyde H (CHO)9.5 – 10.0Singlet (s)1HHighly deshielded by the anisotropic effect of the C=O bond and its strong electron-withdrawing nature. Typical for aromatic aldehydes[3].
Pyrimidine H-68.5 – 8.8Singlet (s)1HLocated on an electron-deficient aromatic ring, adjacent to the electron-withdrawing aldehyde group, causing a significant downfield shift.
Amine H (NH₂)7.0 – 8.0Broad Singlet (br s)2HChemical shift is variable and concentration-dependent. The protons are exchangeable. The broadness is due to quadrupolar relaxation and chemical exchange.
Methyl H (CH₃)2.4 – 2.6Singlet (s)3HAttached directly to the aromatic pyrimidine ring, resulting in a shift slightly downfield from a typical aliphatic methyl group.
¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use the same spectrometer, tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

  • Acquisition Parameters:

    • Technique: Proton-decoupled (¹³C{¹H}). Rationale: This collapses all C-H coupling, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum and improves signal-to-noise.

    • Pulse Angle: 45°.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more. Rationale: The low natural abundance of ¹³C requires significantly more scans than ¹H NMR to achieve an adequate signal.

  • Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum using the residual DMSO-d₆ solvent peak at 39.52 ppm.

Assignment Predicted δ (ppm) Rationale for Chemical Shift
Aldehyde C (C=O)190 – 195The carbonyl carbon is extremely deshielded and appears far downfield, typical for aldehydes[4].
Pyrimidine C4 (-NH₂)165 – 170Carbon atom bearing the amino group. Shifted downfield due to being part of the aromatic system and bonded to nitrogen.
Pyrimidine C2 (-CH₃)160 – 165Carbon atom bearing the methyl group.
Pyrimidine C6 (-H)155 – 160The only carbon on the ring bonded to a hydrogen.
Pyrimidine C5 (-CHO)110 – 115Quaternary carbon attached to the aldehyde. Its shift is influenced by both the ring nitrogens and the carbonyl group.
Methyl C (CH₃)20 – 25Typical chemical shift for a methyl group attached to an sp²-hybridized carbon atom.

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete structural picture. The power of spectroscopic analysis lies in integrating the data from MS, IR, and NMR to build an unassailable structural proof. The logical workflow for this process is outlined below.

Spectroscopic_Workflow cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Structural Confirmation MS Mass Spectrometry (ESI-MS) MS_Data Molecular Weight: 137.14 g/mol [M+H]⁺ = 138.07 MS->MS_Data Identifies IR Infrared Spectroscopy (ATR-FTIR) IR_Data Functional Groups: -NH₂, -CHO, C=O, Aromatic Ring IR->IR_Data Identifies NMR NMR Spectroscopy (¹H & ¹³C) NMR_Data Connectivity & Environment: 4 unique proton signals 6 unique carbon signals NMR->NMR_Data Defines Confirmation Structure Elucidated: 4-Amino-2-methyl- pyrimidine-5-carbaldehyde MS_Data->Confirmation Combined Evidence IR_Data->Confirmation Combined Evidence NMR_Data->Confirmation Combined Evidence

Caption: Integrated workflow for spectroscopic structural elucidation.

Summary of Predicted Spectral Data

The table below provides a consolidated summary of the key predicted spectral data for this compound.

Technique Parameter Predicted Value
MS (ESI+) [M+H]⁺m/z 138.0667
IR (ATR) N-H Stretch~3450 - 3300 cm⁻¹
C=O Stretch~1700 - 1680 cm⁻¹
C=N / C=C Stretch~1650 - 1550 cm⁻¹
¹H NMR Aldehyde H9.5 – 10.0 ppm (s, 1H)
Pyrimidine H-68.5 – 8.8 ppm (s, 1H)
Amine H7.0 – 8.0 ppm (br s, 2H)
Methyl H2.4 – 2.6 ppm (s, 3H)
¹³C NMR Carbonyl C190 – 195 ppm
Aromatic C's110 – 170 ppm (4 signals)
Methyl C20 – 25 ppm

Conclusion

This technical guide establishes a robust, predictive framework for the comprehensive spectroscopic analysis of this compound. By integrating detailed, best-practice protocols with theoretically sound data interpretation, researchers are equipped to confidently identify and characterize this important synthetic intermediate. The provided predictions for MS, IR, and NMR spectra serve as a benchmark for the analysis of experimentally acquired data. The successful correlation of experimental results with the predictions outlined herein will provide definitive structural proof, ensuring the quality and integrity of the material for its intended applications in research and development.

References

The Enduring Scaffold: A Technical Guide to 4-Aminopyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of a Privileged Structure

The 4-aminopyrimidine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in biologically active compounds. Its inherent ability to form multiple hydrogen bonds, coupled with the syntactic versatility of the pyrimidine ring, allows for the generation of vast chemical libraries targeting a wide array of physiological processes. From the purine bases that form the blueprint of life to a multitude of approved therapeutics, the pyrimidine motif has consistently demonstrated its value in the design of novel drugs. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 4-aminopyrimidine derivatives, underpinned by field-proven insights and detailed experimental methodologies.

I. The Synthetic Landscape: Crafting the 4-Aminopyrimidine Core and its Analogs

The efficacy of any drug discovery program hinges on the robust and flexible synthesis of the core scaffold and its derivatives. The 4-aminopyrimidine framework is accessible through several synthetic strategies, ranging from classical cyclization reactions to modern one-pot multicomponent approaches.

A. Foundational Synthesis: Building the Core

A common and versatile precursor for many 4-aminopyrimidine derivatives is 2,4-diamino-6-chloropyrimidine . Its synthesis typically begins with the condensation of guanidine hydrochloride with ethyl cyanoacetate to form 2,4-diamino-6-hydroxypyrimidine, which is subsequently chlorinated.[1]

Experimental Protocol: Synthesis of 2,4-diamino-6-chloropyrimidine [2]

  • Step 1: Synthesis of 2,4-diamino-6-hydroxypyrimidine. To a solution of sodium methoxide in methanol, add guanidine hydrochloride and ethyl cyanoacetate. Heat the mixture to reflux. After cooling, neutralize the reaction with acetic acid to precipitate the product. Filter and dry the resulting solid.

  • Step 2: Chlorination. Add the 2,4-diamino-6-hydroxyprimidine to phosphorus oxychloride (POCl₃) and heat the mixture. After the reaction is complete, carefully quench the reaction mixture with ice water. Adjust the pH to 8 with a base (e.g., NaOH) to precipitate the 2,4-diamino-6-chloropyrimidine. Filter and dry the product.

Another pivotal scaffold is 4-aminopyrazolo[3,4-d]pyrimidine , an isomer of adenine, which serves as a key building block for a multitude of kinase inhibitors. Its synthesis can be achieved by treating 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with ammonium hydroxide.[3]

Experimental Protocol: Synthesis of 4-aminopyrazolo[3,4-d]pyrimidine [3]

  • Dissolve 4-chloro-1H-pyrazolo[3,4-d]pyrimidine in tetrahydrofuran (THF).

  • Add ammonium hydroxide to the solution.

  • Stir the reaction mixture at room temperature for several hours.

  • Concentrate the mixture under reduced pressure.

  • Triturate the residue with acetonitrile and collect the solid product by filtration.

B. Modern Synthetic Avenues: One-Pot and Multicomponent Reactions

To expedite the drug discovery process, efficient synthetic methodologies are paramount. One-pot and multicomponent reactions offer significant advantages by minimizing purification steps, reducing waste, and increasing overall efficiency. Several innovative one-pot procedures for the synthesis of diverse 4-aminopyrimidine derivatives have been reported.[4][5][6] For instance, a three-component reaction of an aromatic aldehyde, malononitrile, and a suitable amino-azole can yield highly functionalized pyrazolo[3,4-b]pyridines, which are structurally related to the 4-aminopyrimidine core.[5]

One-Pot Synthesis Workflow Aldehyde Aromatic Aldehyde ReactionVessel One-Pot Reaction Aldehyde->ReactionVessel Malononitrile Malononitrile Malononitrile->ReactionVessel Aminoazole Amino-azole Aminoazole->ReactionVessel Catalyst Catalyst (e.g., base) Catalyst->ReactionVessel Solvent Solvent (e.g., Ethanol) Solvent->ReactionVessel Product Substituted 4-Aminopyrimidine Derivative ReactionVessel->Product Cyclization EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream activates Aminopyrimidine 4-Aminopyrimidine Derivative Aminopyrimidine->EGFR inhibits ATP ATP ATP->EGFR binds ADP ADP Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation MTT Assay Workflow cluster_plate 96-Well Plate Well1 Cells + Compound Incubate1 Incubate (e.g., 72h) Well1->Incubate1 Well2 Cells (Control) Well2->Incubate1 Well3 Blank (Media) Well3->Incubate1 Seed Seed Cells Seed->Well1 Seed->Well2 Treat Treat with Compound Treat->Well1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 AddSolubilizer Add Solubilizer (e.g., DMSO) Incubate2->AddSolubilizer Read Read Absorbance (570 nm) AddSolubilizer->Read Analyze Calculate IC50 Read->Analyze

References

An In-Depth Technical Guide to the Synthesis of 4-Amino-2-methylpyrimidine-5-carbaldehyde from Key Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic routes to 4-Amino-2-methylpyrimidine-5-carbaldehyde, a crucial intermediate in the development of various pharmacologically active molecules. We will delve into the strategic selection of precursors, provide detailed, field-proven protocols, and explore the underlying chemical principles that govern these transformations. This document is designed to empower researchers with the knowledge to confidently and efficiently synthesize this valuable building block.

Introduction: The Significance of this compound in Medicinal Chemistry

The 4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically significant drugs. The addition of a carbaldehyde group at the 5-position introduces a versatile functional handle, allowing for a wide array of subsequent chemical modifications. This makes this compound a highly sought-after intermediate for the synthesis of targeted therapies, including kinase inhibitors and other novel therapeutic agents. Its derivatives have shown promise in the development of treatments for a range of diseases, from cancer to neurodegenerative disorders.

Strategic Synthesis via the Carbonitrile Intermediate: A Two-Step Approach

A robust and high-yielding strategy for the synthesis of this compound involves a two-step process: first, the construction of the pyrimidine ring to form the stable carbonitrile precursor, 4-amino-2-methylpyrimidine-5-carbonitrile, followed by the selective reduction of the nitrile to the desired aldehyde.

Part 1: Synthesis of the Key Precursor: 4-Amino-2-methylpyrimidine-5-carbonitrile

The synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile is efficiently achieved through a multicomponent reaction involving malononitrile, acetamidine, and a one-carbon electrophile, typically formaldehyde. This approach is favored for its atom economy and the straightforward formation of the pyrimidine core.

Core Precursors and Their Roles:

PrecursorChemical StructureRole in the Reaction
Malononitrile CH₂(CN)₂Provides the C5 and C6 atoms of the pyrimidine ring, as well as the nitrile group. The active methylene group is crucial for the initial condensation reaction.
Acetamidine CH₃C(NH)NH₂Serves as the N1 and C2 source for the pyrimidine ring, incorporating the 2-methyl group.
Formaldehyde HCHOActs as the one-carbon electrophile that links the malononitrile and acetamidine fragments, ultimately becoming the C4 atom of the pyrimidine ring.

Reaction Mechanism and Causality:

The reaction proceeds through an initial Knoevenagel condensation of malononitrile with formaldehyde, which is often performed in situ, to form an electrophilic intermediate. Acetamidine then acts as a binucleophile, attacking the activated double bond and subsequently undergoing cyclization and aromatization to yield the stable 4-amino-2-methylpyrimidine-5-carbonitrile. The choice of a one-pot synthesis is a deliberate strategy to maximize efficiency and minimize the isolation of potentially unstable intermediates.

Experimental Protocol: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile [1]

Materials:

  • Malononitrile

  • Acetamidine hydrochloride

  • Formaldehyde (37 wt. % in H₂O)

  • Sodium hydroxide (or other suitable base)

  • Ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve acetamidine hydrochloride in ethanol.

  • Carefully add a solution of sodium hydroxide in ethanol to the flask to generate the free base of acetamidine in situ.

  • To this mixture, add malononitrile and formaldehyde solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and then water to remove any unreacted starting materials and salts.

  • Dry the product under vacuum to obtain 4-amino-2-methylpyrimidine-5-carbonitrile as a stable, crystalline solid.

Expected Yield: This protocol can achieve yields of over 90% with high purity.[1]

Part 2: Selective Reduction of the Nitrile to the Aldehyde

The conversion of the highly stable 4-amino-2-methylpyrimidine-5-carbonitrile to the corresponding carbaldehyde is a critical and nuanced step. The challenge lies in achieving partial reduction of the nitrile to the imine, which is then hydrolyzed to the aldehyde, while avoiding over-reduction to the aminomethyl or hydroxymethyl derivatives. Two primary, reliable methods are presented here.

Method A: Diisobutylaluminium Hydride (DIBAL-H) Reduction

DIBAL-H is a powerful and sterically hindered reducing agent, making it ideal for the selective reduction of nitriles to aldehydes at low temperatures.[2][3][4] The bulky isobutyl groups prevent the second addition of a hydride to the intermediate imine-aluminum complex, thus halting the reaction at the aldehyde stage after aqueous workup.

Causality of Experimental Choices:

  • Low Temperature (-78 °C): Essential to control the reactivity of DIBAL-H and to stabilize the intermediate imine-aluminum complex, preventing over-reduction.

  • Aprotic Solvent (e.g., Toluene, THF): DIBAL-H reacts violently with protic solvents. Anhydrous conditions are critical for the success of the reaction.

  • Aqueous Workup: Necessary to hydrolyze the intermediate imine to the final aldehyde product.

Experimental Protocol: DIBAL-H Reduction of 4-Amino-2-methylpyrimidine-5-carbonitrile

Materials:

  • 4-Amino-2-methylpyrimidine-5-carbonitrile

  • Diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., 1.0 M in hexanes)

  • Anhydrous Toluene (or THF)

  • 2M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-amino-2-methylpyrimidine-5-carbonitrile in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H dropwise via a syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for the recommended time (typically 1-3 hours), monitoring by TLC.

  • Quench the reaction by the slow, dropwise addition of 2M hydrochloric acid at -78 °C.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Method B: Raney Nickel Catalyzed Reduction

An alternative, often milder, method for the selective reduction of nitriles to aldehydes involves the use of Raney Nickel in the presence of a hydrogen donor, such as formic acid or sodium hypophosphite.[5][6][7][8] This heterogeneous catalytic system can be highly effective for heterocyclic nitriles.

Causality of Experimental Choices:

  • Raney Nickel: A highly active hydrogenation catalyst. The choice of its preparation and activity level is crucial for selectivity.

  • Formic Acid/Sodium Hypophosphite: Serve as the in-situ source of hydrogen for the reduction.

  • Controlled Reaction Conditions: Temperature and reaction time must be carefully controlled to prevent over-reduction to the amine.

Experimental Protocol: Raney Nickel Reduction of 4-Amino-2-methylpyrimidine-5-carbonitrile

Materials:

  • 4-Amino-2-methylpyrimidine-5-carbonitrile

  • Raney Nickel (activated)

  • Formic acid (or sodium hypophosphite)

  • Water

  • Suitable organic solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, suspend 4-amino-2-methylpyrimidine-5-carbonitrile in a mixture of formic acid and water.

  • Carefully add activated Raney Nickel to the suspension with stirring.

  • Heat the reaction mixture to a controlled temperature (e.g., 70-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter off the Raney Nickel catalyst through a pad of celite. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet.

  • Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Alternative Synthetic Route: Direct Formylation via Vilsmeier-Haack Reaction

An alternative to the two-step synthesis from malononitrile is the direct formylation of a pre-existing 4-amino-2-methylpyrimidine ring at the 5-position. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.[9][10][11][12]

Core Precursors and Their Roles:

PrecursorChemical StructureRole in the Reaction
4-Amino-2-methylpyrimidine C₅H₇N₃The substrate to be formylated. The amino group at C4 activates the pyrimidine ring towards electrophilic substitution at the C5 position.
Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻The electrophile, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Reaction Mechanism and Causality:

The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile that attacks the electron-rich 5-position of the 4-amino-2-methylpyrimidine ring. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the desired carbaldehyde. The regioselectivity is driven by the strong activating and ortho-, para-directing effect of the amino group.

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Amino-2-methylpyrimidine

Materials:

  • 4-Amino-2-methylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ice

  • Sodium hydroxide solution

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride dropwise with vigorous stirring, maintaining the temperature below 5 °C. This forms the Vilsmeier reagent.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 4-amino-2-methylpyrimidine to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and then heat to a specified temperature (e.g., 60-80 °C) for several hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a cold sodium hydroxide solution until the pH is basic.

  • The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Analysis of Synthetic Routes

RoutePrecursorsKey StepsAdvantagesDisadvantages
Nitrile Reduction Malononitrile, Acetamidine, FormaldehydeMulticomponent pyrimidine synthesis followed by selective nitrile reduction.High-yielding initial step, readily available starting materials, well-established protocols.Requires a second, carefully controlled reduction step. DIBAL-H is pyrophoric and requires low temperatures.
Vilsmeier-Haack 4-Amino-2-methylpyrimidine, POCl₃, DMFDirect electrophilic formylation of the pyrimidine ring.Direct, one-step conversion to the aldehyde.The starting 4-amino-2-methylpyrimidine may be less readily available or more expensive. The reaction can be sensitive to conditions.

Visualization of Synthetic Pathways

Diagram 1: Synthesis via Nitrile Intermediate

malononitrile Malononitrile carbonitrile 4-Amino-2-methylpyrimidine-5-carbonitrile malononitrile->carbonitrile Multicomponent Reaction acetamidine Acetamidine acetamidine->carbonitrile Multicomponent Reaction formaldehyde Formaldehyde formaldehyde->carbonitrile Multicomponent Reaction aldehyde This compound dibal DIBAL-H or Raney Ni/HCOOH dibal->aldehyde Selective Reduction aminopyrimidine 4-Amino-2-methylpyrimidine vilsmeier Vilsmeier Reagent (POCl₃, DMF) aldehyde This compound vilsmeier->aldehyde Electrophilic Formylation

References

The Emergence of a Key Heterocycle: A Technical Guide to 4-Amino-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of its Discovery, Synthesis, and Modern Applications for Researchers, Scientists, and Drug Development Professionals.

Introduction

4-Amino-2-methylpyrimidine-5-carbaldehyde, a seemingly unassuming heterocyclic compound, holds a significant position at the crossroads of historical vitamin synthesis and contemporary drug discovery. Its structural architecture, featuring a strategically functionalized pyrimidine core, has rendered it a valuable intermediate in the synthesis of complex biologically active molecules. This technical guide provides a comprehensive overview of the discovery, historical context, and evolution of synthetic methodologies for this important chemical entity. Furthermore, it delves into its modern applications, particularly in the realm of medicinal chemistry, offering insights for researchers and professionals in the field.

Historical Context: The Quest for Vitamin B1 (Thiamine)

The story of this compound is intrinsically linked to the monumental effort to elucidate the structure of and synthesize Vitamin B1 (thiamine) in the early 20th century. The pyrimidine moiety of thiamine, 4-amino-5-aminomethyl-2-methylpyrimidine, was a critical building block that chemists sought to construct.

In the 1930s, pioneering work by research groups, including that of Robert R. Williams and J. K. Cline, as well as Hans Andersag and Kurt Westphal, led to the successful synthesis of thiamine. Their strategies revolved around the preparation of key pyrimidine intermediates. While their primary targets were 4-amino-5-(halomethyl)-2-methylpyrimidine or the corresponding aminomethyl derivative, the aldehyde, this compound, represents a direct and synthetically accessible precursor. The historical focus on the aminomethyl derivative for direct coupling to the thiazole moiety of thiamine meant that the aldehyde was often an implied, if not explicitly isolated, intermediate in these early synthetic explorations.

Modern Synthetic Methodologies

Over the decades, the synthesis of this compound and its precursors has been refined, offering more efficient and scalable routes. Modern approaches generally fall into two main categories: the oxidation of the corresponding alcohol and the reduction of the nitrile.

Oxidation of 4-Amino-2-methyl-5-hydroxymethylpyrimidine

A common and direct method for the preparation of this compound involves the selective oxidation of its corresponding alcohol, 4-amino-2-methyl-5-hydroxymethylpyrimidine. This precursor is a key intermediate in the biosynthesis of the pyrimidine moiety of thiamine.

Experimental Protocol: Oxidation using Manganese Dioxide

A widely used and effective method for this transformation is the use of activated manganese dioxide (MnO₂). This reagent is known for its chemoselectivity in oxidizing allylic and benzylic alcohols.

Step-by-Step Methodology:

  • Suspension: Suspend 4-amino-2-methyl-5-hydroxymethylpyrimidine in a suitable inert solvent, such as chloroform or dichloromethane.

  • Addition of Oxidant: Add an excess of activated manganese dioxide to the suspension. The amount of MnO₂ can vary, typically ranging from 5 to 20 equivalents.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., reflux) for a period of 12 to 48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide solids. The filter cake should be washed thoroughly with the reaction solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Manganese Dioxide: Activated MnO₂ is chosen for its mild and selective nature, minimizing over-oxidation to the carboxylic acid.

  • Inert Solvent: Chloroform or dichloromethane are used as they are good solvents for the starting material and do not react with the oxidizing agent.

  • Excess Reagent: An excess of MnO₂ is used to ensure the complete conversion of the starting material.

  • Celite Filtration: Celite provides a fine filtration medium that effectively removes the finely divided MnO₂ particles.

Reduction of 4-Amino-2-methylpyrimidine-5-carbonitrile

An alternative and often high-yielding route to the aldehyde is through the partial reduction of the corresponding nitrile, 4-amino-2-methylpyrimidine-5-carbonitrile. This method requires careful control of the reducing agent and reaction conditions to avoid over-reduction to the amine.

Experimental Protocol: Reduction using Diisobutylaluminium Hydride (DIBAL-H)

Diisobutylaluminium hydride (DIBAL-H) is a powerful reducing agent that can selectively reduce nitriles to aldehydes at low temperatures.

Step-by-Step Methodology:

  • Dissolution and Cooling: Dissolve 4-amino-2-methylpyrimidine-5-carbonitrile in an anhydrous aprotic solvent, such as toluene or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of DIBAL-H (typically 1.0 to 1.5 equivalents) to the cooled solution, maintaining the low temperature.

  • Reaction: Stir the reaction mixture at -78 °C for 1 to 3 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a suitable reagent, such as methanol or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Work-up: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Causality Behind Experimental Choices:

  • DIBAL-H: This bulky hydride reducing agent forms a stable intermediate with the nitrile that is hydrolyzed to the aldehyde upon work-up, thus preventing over-reduction.

  • Low Temperature: The reaction is performed at -78 °C to control the reactivity of DIBAL-H and prevent side reactions.

  • Anhydrous Conditions: DIBAL-H reacts violently with water, so anhydrous solvents and an inert atmosphere are crucial for safety and reaction efficiency.

  • Rochelle's Salt: The use of Rochelle's salt during the work-up helps to chelate the aluminum salts, facilitating their removal from the organic phase.

Synthesis_Pathways cluster_oxidation Oxidation Route cluster_reduction Reduction Route Alcohol 4-Amino-2-methyl-5- hydroxymethylpyrimidine Aldehyde_O 4-Amino-2-methylpyrimidine -5-carbaldehyde Alcohol->Aldehyde_O MnO₂ Nitrile 4-Amino-2-methylpyrimidine -5-carbonitrile Aldehyde_R 4-Amino-2-methylpyrimidine -5-carbaldehyde Nitrile->Aldehyde_R 1. DIBAL-H 2. Work-up Kinase_Inhibitor_Scaffold Scaffold 4-Amino-2-methylpyrimidine -5-carbaldehyde Derivatization Chemical Modification Scaffold->Derivatization e.g., Oxime formation Kinase_Inhibitors Library of Kinase Inhibitor Candidates Derivatization->Kinase_Inhibitors Structure-Activity Relationship Studies

Methodological & Application

Scalable Synthesis of 4-Amino-2-methylpyrimidine-5-carbaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 4-Amino-2-methylpyrimidine-5-carbaldehyde in Medicinal Chemistry and Beyond

This compound is a pivotal building block in contemporary organic synthesis, particularly valued by researchers, scientists, and drug development professionals. Its strategic importance stems from its versatile reactivity, enabling the construction of complex molecular architectures. This pyrimidine derivative serves as a key intermediate in the synthesis of a wide array of biologically active compounds, including but not limited to, kinase inhibitors for cancer therapy and precursors for essential vitamins like Vitamin B1 (Thiamine).[1] The presence of the amino, methyl, and formyl groups on the pyrimidine core provides multiple reaction sites for diversification, making it an invaluable scaffold in the quest for novel therapeutics and functional materials.

This comprehensive guide presents a detailed exploration of the scalable synthesis of this compound. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide field-proven protocols, and offer insights into process optimization for large-scale production.

Comparative Analysis of Synthetic Strategies

Several synthetic routes to this compound and its precursors have been reported. The choice of the optimal route often depends on factors such as the availability and cost of starting materials, scalability, and desired purity of the final product. The two primary strategies for introducing the C5-aldehyde functionality are direct formylation of the pyrimidine ring and the transformation of a C5-nitrile group.

Synthetic Route Key Transformation Starting Materials Advantages Challenges Scalability
Route 1: Vilsmeier-Haack Formylation Direct introduction of the formyl group at the C5 position.4-Amino-2-methylpyrimidineDirect and atom-economical.Requires careful control of reaction conditions to avoid side reactions.High, with established industrial precedent for the Vilsmeier-Haack reaction.[2]
Route 2: Nitrile Precursor Route Reduction of a C5-nitrile group to the corresponding aldehyde.4-Amino-2-methylpyrimidine-5-carbonitrileHigh-yielding reduction methods are available.Requires an additional synthetic step to introduce the nitrile group.Moderate to High, depending on the efficiency of the nitrile synthesis.

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic approaches, the following diagram illustrates the key transformations involved in the synthesis of this compound.

G cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Route 1: Direct Formylation cluster_3 Route 2: Nitrile Precursor cluster_4 Final Product Acetamidine Acetamidine 4-Amino-2-methylpyrimidine 4-Amino-2-methylpyrimidine Acetamidine->4-Amino-2-methylpyrimidine Condensation Acetoacetonitrile Acetoacetonitrile Acetoacetonitrile->4-Amino-2-methylpyrimidine Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction 4-Amino-2-methylpyrimidine->Vilsmeier-Haack Reaction POCl3, DMF Cyanation Cyanation 4-Amino-2-methylpyrimidine->Cyanation e.g., with NBS/NaCN This compound This compound Vilsmeier-Haack Reaction->this compound Nitrile Reduction Nitrile Reduction Cyanation->Nitrile Reduction DIBAL-H Nitrile Reduction->this compound

Caption: Synthetic routes to this compound.

Detailed Application Notes and Protocols

Part 1: Synthesis of the Starting Material: 4-Amino-2-methylpyrimidine

A robust and scalable synthesis of the starting material is crucial for the overall efficiency of the process. A common and effective method involves the condensation of acetamidine hydrochloride with a β-keto nitrile, such as acetoacetonitrile.

Protocol 1: Synthesis of 4-Amino-2-methylpyrimidine

  • Reagent Preparation:

    • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Reaction Setup:

    • To a stirred solution of acetamidine hydrochloride in ethanol, add the freshly prepared sodium ethoxide solution at room temperature.

    • To this mixture, add acetoacetonitrile dropwise, maintaining the temperature below 30 °C.

  • Reaction Execution:

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-amino-2-methylpyrimidine as a crystalline solid.

Part 2: Scalable Synthesis of this compound via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] The reaction utilizes a "Vilsmeier reagent," typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[4]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic aromatic substitution on the pyrimidine ring.

G cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl3 POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - [OPOCl2]- Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Electrophilic Attack Aminopyrimidine 4-Amino-2-methylpyrimidine Aminopyrimidine->Sigma_Complex Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H+ Final_Product This compound Iminium_Salt->Final_Product Hydrolysis H2O Hydrolysis->Final_Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

Protocol 2: Vilsmeier-Haack Formylation of 4-Amino-2-methylpyrimidine

  • Vilsmeier Reagent Preparation (In Situ):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

    • Cool the flask to 0 °C using an ice-salt bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic process.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Reaction with 4-Amino-2-methylpyrimidine:

    • Dissolve 4-amino-2-methylpyrimidine in a suitable anhydrous solvent (e.g., dichloromethane or excess DMF).

    • Add the solution of the pyrimidine substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. The optimal temperature and time should be determined by monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

    • Basify the aqueous solution to a pH of 8-9 with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) while keeping the temperature below 20 °C.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold water and then dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.

Expertise & Experience: Causality Behind Experimental Choices

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, maintaining anhydrous conditions throughout the reaction is critical to prevent its decomposition and ensure high yields.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic. Low temperatures (0-5 °C) are necessary during its preparation to prevent uncontrolled side reactions and decomposition. The subsequent formylation step often requires heating to overcome the activation energy barrier for the electrophilic aromatic substitution.

  • Stoichiometry: The molar ratio of POCl₃ to DMF and the substrate is a crucial parameter. An excess of the Vilsmeier reagent is typically used to ensure complete conversion of the starting material.

  • Work-up: The hydrolysis of the intermediate iminium salt to the final aldehyde is achieved by quenching the reaction mixture with ice and subsequent basification. Careful pH control during work-up is important for product isolation and purity.

Part 3: Alternative Synthesis via Nitrile Reduction

An alternative scalable approach involves the reduction of 4-amino-2-methylpyrimidine-5-carbonitrile. This nitrile precursor can be synthesized from 4-amino-2-methylpyrimidine.

Protocol 3: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

Various methods exist for the introduction of the nitrile group. One common approach is through the Sandmeyer reaction of a corresponding amine or a related transformation. A more direct approach involves the reaction of an activated pyrimidine with a cyanide source.

Protocol 4: Reduction of 4-Amino-2-methylpyrimidine-5-carbonitrile

The reduction of the nitrile to the aldehyde can be achieved using various reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a particularly effective reagent for this transformation at low temperatures.

  • Reaction Setup:

    • Dissolve 4-amino-2-methylpyrimidine-5-carbonitrile in an anhydrous solvent (e.g., toluene or dichloromethane) in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction:

    • Slowly add a solution of DIBAL-H in a suitable solvent (e.g., hexanes or toluene) dropwise to the cooled nitrile solution.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of methanol, followed by water.

    • Allow the mixture to warm to room temperature and stir until a granular precipitate forms.

    • Filter the mixture through a pad of Celite® and wash the filter cake with a suitable organic solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude aldehyde by column chromatography on silica gel or by recrystallization.

Self-Validating System: Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential.

Analytical Technique Expected Results
Appearance Off-white to pale yellow solid.
Melting Point Literature values should be consulted for comparison.
¹H NMR Signals corresponding to the methyl, amino, pyrimidine ring, and aldehyde protons with appropriate chemical shifts and coupling constants.
¹³C NMR Resonances for all unique carbon atoms, including the characteristic aldehyde carbonyl carbon signal.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amino group), C=O stretching (aldehyde), and C=N and C=C stretching (pyrimidine ring).[5]
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of C₆H₇N₃O (137.14 g/mol ).[6]
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

Representative Spectroscopic Data:

  • IR (KBr, cm⁻¹): The spectrum should show characteristic peaks for the amino (N-H stretching), aldehyde (C=O stretching), and pyrimidine ring vibrations.

  • ¹H NMR (DMSO-d₆, δ ppm): Expected signals include a singlet for the methyl group, a broad singlet for the amino protons, a singlet for the pyrimidine ring proton, and a singlet for the aldehyde proton.

  • Mass Spectrum (EI): m/z (%) = 137 (M⁺).

Conclusion

This technical guide provides a comprehensive overview of the scalable synthesis of this compound, a crucial intermediate in medicinal chemistry and other fields. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters as detailed in the provided protocols, researchers and drug development professionals can efficiently produce this valuable compound on a laboratory and pilot-plant scale. The presented methods, particularly the Vilsmeier-Haack formylation, offer a robust and scalable pathway to this important building block.

References

Synthesis of 4-Amino-2-methylpyrimidine-5-carbaldehyde: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of 4-Amino-2-methylpyrimidine-5-carbaldehyde, a crucial intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the Vilsmeier-Haack formylation of 4-amino-2-methylpyrimidine. This guide offers a comprehensive, step-by-step methodology, an in-depth explanation of the reaction mechanism, and insights into the critical experimental parameters, ensuring a reproducible and efficient synthesis.

Introduction

This compound is a key building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active molecules. Its structural motif is found in compounds targeting various diseases, highlighting its importance in drug discovery and development. The introduction of the formyl group at the 5-position of the pyrimidine ring provides a reactive handle for further molecular elaborations. The Vilsmeier-Haack reaction stands as a classic and efficient method for the formylation of electron-rich heterocyclic systems, such as aminopyrimidines.[1][2] This protocol details a reliable procedure for the synthesis of the title compound, emphasizing safety, efficiency, and purity of the final product.

Reaction Scheme

The synthesis of this compound from 4-amino-2-methylpyrimidine proceeds via a Vilsmeier-Haack formylation reaction. The overall transformation is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant 4-Amino-2-methylpyrimidine Product This compound Reactant->Product Vilsmeier-Haack Formylation Reagents 1. POCl₃, DMF 2. H₂O (workup)

Figure 1: Overall reaction for the synthesis of this compound.

Mechanistic Insights: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). The reaction proceeds through the formation of a highly electrophilic species known as the Vilsmeier reagent.

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates DMF to form a chloroiminium ion, the Vilsmeier reagent. This electrophile is the key formylating agent in the reaction.[3]

  • Electrophilic Aromatic Substitution: The electron-rich 4-amino-2-methylpyrimidine acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. The amino group at the 4-position strongly activates the pyrimidine ring, directing the electrophilic substitution to the electron-rich 5-position.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product, this compound.

G start Start: 4-Amino-2-methylpyrimidine reaction Vilsmeier-Haack Formylation: Add pyrimidine to reagent start->reaction reagent_prep Prepare Vilsmeier Reagent (POCl₃ + DMF) reagent_prep->reaction workup Aqueous Workup (Hydrolysis of iminium salt) reaction->workup extraction Product Extraction workup->extraction purification Purification: Recrystallization/Chromatography extraction->purification product Final Product: This compound purification->product

Figure 2: Experimental workflow for the synthesis of this compound.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
4-Amino-2-methylpyrimidineC₅H₇N₃109.1310.9 g (0.1 mol)Starting material
Phosphorus oxychloridePOCl₃153.3316.9 g (10.3 mL, 0.11 mol)Use in a fume hood, handle with care
N,N-Dimethylformamide (DMF)C₃H₇NO73.0973.1 g (77.3 mL, 1.0 mol)Anhydrous grade
Dichloromethane (DCM)CH₂Cl₂84.93200 mLAnhydrous grade
Saturated Sodium BicarbonateNaHCO₃84.01As neededFor neutralization
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying
Ethyl AcetateC₄H₈O₂88.11As neededFor recrystallization
n-HexaneC₆H₁₄86.18As neededFor recrystallization

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (77.3 mL). Cool the flask in an ice-water bath. Slowly add phosphorus oxychloride (10.3 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature is maintained below 10 °C. After the addition is complete, stir the mixture at room temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with 4-Amino-2-methylpyrimidine: Dissolve 4-amino-2-methylpyrimidine (10.9 g) in anhydrous dichloromethane (200 mL). Add this solution to the prepared Vilsmeier reagent at room temperature. The reaction mixture will typically change color and may become heterogeneous.

  • Reaction Progression and Monitoring: Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The disappearance of the starting material spot indicates the completion of the reaction.

  • Workup and Neutralization: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice (approx. 500 g) with vigorous stirring. This step hydrolyzes the intermediate iminium salt. The resulting aqueous solution will be acidic. Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This should be done in a large beaker to accommodate any effervescence.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL). Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add n-hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the purified crystals by vacuum filtration, wash with cold n-hexane, and dry under vacuum. Alternatively, silica gel column chromatography can be employed for purification if necessary.[4]

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared with the literature value.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The neutralization step with sodium bicarbonate can be exothermic and produce carbon dioxide gas. Perform this step slowly and with caution.

References

Application Notes and Protocols: 4-Amino-2-methylpyrimidine-5-carbaldehyde as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Pyrimidine Scaffold

In the landscape of modern drug discovery, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous FDA-approved therapeutics. Its prevalence stems from its unique electronic properties and its ability to engage in multiple hydrogen bonding interactions, often mimicking the purine bases of ATP to effectively target the hinge region of protein kinases. Within this class, 4-Amino-2-methylpyrimidine-5-carbaldehyde emerges as a particularly valuable building block. The strategic placement of its functional groups—an amino group at C4, a methyl group at C2, and a reactive carbaldehyde at C5—offers a trifecta of opportunities for medicinal chemists to drive discovery programs forward.

The C4 amino group acts as a crucial hydrogen bond donor, anchoring ligands into the ATP-binding pocket of kinases. The C5 carbaldehyde serves as a versatile synthetic handle, enabling a wide array of chemical transformations to explore structure-activity relationships (SAR) and modulate physicochemical properties. This document provides an in-depth guide to the application of this building block, detailing proven protocols and explaining the scientific rationale behind its use in the synthesis of potent kinase inhibitors and other therapeutic agents.

Physicochemical Properties & Handling

A clear understanding of the building block's fundamental properties is essential for its effective use in synthesis.

PropertyValue
IUPAC Name 4-aminopyrimidine-5-carbaldehyde
Molecular Formula C₅H₅N₃O
CAS Number 16357-58-3[1]
Molecular Weight 123.11 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF, and hot alcohols
Storage Store in a cool, dry place away from light. Inert atmosphere recommended.

Synthesis of the Building Block

The most common synthetic routes to 4-aminopyrimidine scaffolds involve the condensation of a three-carbon electrophilic unit with an amidine. A scalable and efficient process for a related intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile, involves the reaction of an enamine with acetamidine, followed by reduction to afford the target carbaldehyde.[2] This two-step approach is reliable and suitable for industrial-scale production.

Workflow for Synthesis

cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Reduction A Enamine Precursor (e.g., from malononitrile) C 4-Amino-2-methylpyrimidine- 5-carbonitrile A->C Base, Solvent Reflux B Acetamidine HCl B->C E 4-Amino-2-methylpyrimidine- 5-carbaldehyde C->E THF, 0°C to RT D Reducing Agent (e.g., DIBAL-H) D->E Start Aldehyde + Amine (R-NH₂) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine Intermediate Hemiaminal->Imine -H₂O Product Final Amine Product Imine->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Imine A Component A (Our Aldehyde) Pot One-Pot Reaction A->Pot B Component B (e.g., β-Ketoester) B->Pot C Component C (e.g., Guanidine) C->Pot Product Complex, Drug-Like Molecule Pot->Product High Efficiency & Diversity

References

industrial production of vitamin B1 using 4-Amino-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: Industrial Production of Vitamin B1 (Thiamine)

Focus: Synthesis and Utilization of 4-Amino-2-methylpyrimidine-5-carbaldehyde

Abstract

Vitamin B1 (Thiamine) is an essential nutrient vital for carbohydrate metabolism and nerve function.[1] Its industrial production is a cornerstone of the pharmaceutical and food supplement industries.[2] This guide provides a detailed technical overview of a key synthetic pathway for thiamine, centering on the synthesis and transformation of the critical pyrimidine intermediate, this compound. We will explore the strategic synthesis of its precursor, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), the controlled oxidation to the target aldehyde, and its subsequent conversion and condensation with the thiazole moiety to yield thiamine. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, step-by-step protocols, and an examination of the causality behind key process decisions.

Introduction: The Strategic Importance of the Pyrimidine Moiety

Thiamine's structure is a conjugate of a pyrimidine ring and a thiazole ring, linked by a methylene bridge. The efficient and cost-effective synthesis of these two heterocyclic systems is paramount for industrial production. Several synthetic routes exist, including those starting from malononitrile or acrylonitrile.[3][4] A widely recognized industrial approach involves the separate synthesis of a pyrimidine derivative and a thiazole derivative, followed by a final condensation step.[5][6]

Within this framework, the pyrimidine building block, specifically this compound, and its direct precursors like 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), are pivotal intermediates.[7][8] The functional group at the 5-position of the pyrimidine ring is critical as it serves as the anchor point for connecting to the thiazole ring. The aldehyde functionality offers versatile chemical handles for subsequent transformations leading to this crucial linkage.

This guide will elucidate a robust synthetic sequence:

  • Part I: Synthesis of the pyrimidine alcohol, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP).

  • Part II: Controlled oxidation of HMP to yield the target intermediate, this compound.

  • Part III: Conversion of the aldehyde to a reactive aminomethyl intermediate and its final condensation with the thiazole moiety to form Thiamine.

Overall Synthetic Workflow

The industrial synthesis of thiamine is a multi-step process designed for scalability, efficiency, and purity. The workflow described herein focuses on building the pyrimidine core and subsequently coupling it with the thiazole ring.

G start Starting Materials (e.g., Acrylonitrile) p1 Part I: Synthesis of 4-Amino-5-hydroxymethyl- 2-methylpyrimidine (HMP) start->p1 Cyclization p2 Part II: Oxidation to 4-Amino-2-methylpyrimidine- 5-carbaldehyde p1->p2 Selective Oxidation p3 Part III: Reductive Amination to 4-Amino-5-aminomethyl- 2-methylpyrimidine p2->p3 Conversion p4 Final Condensation & Ring Closure p3->p4 thiazole Synthesis of 4-methyl-5-(2-hydroxyethyl)thiazole thiazole->p4 final Thiamine HCl (Vitamin B1) p4->final

Caption: High-level workflow for Thiamine synthesis.

Part I: Synthesis of 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP)

The synthesis of the HMP intermediate is a critical upstream process. One common industrial route begins with readily available and cost-effective materials like acrylonitrile. This pathway involves the formation of a substituted propionitrile which is then cyclized with acetamidine to form the pyrimidine ring.

Protocol 1: Synthesis of HMP from Acrylonitrile Precursors

Causality Statement: This protocol is based on the acrylonitrile formamide route, which, despite being longer, is often favored for its lower raw material costs compared to the malononitrile route.[3] The use of formamide introduces the necessary carbon and nitrogen atoms to build the pyrimidine ring structure.

Materials & Reagents:

  • α-formamido-β-methoxy-propionitrile (or similar precursor derived from acrylonitrile)

  • Acetamidine hydrochloride

  • Sodium methoxide

  • Methanol

  • Hydrochloric Acid (for hydrolysis)

  • Sodium Hydroxide (for neutralization)

Step-by-Step Methodology:

  • Cyclization: In a suitable glass-lined reactor, a solution of sodium methoxide in methanol is prepared under an inert atmosphere (N₂). α-formamido-β-methoxy-propionitrile is added portion-wise while maintaining the temperature below 30°C.

  • Amidine Addition: Acetamidine hydrochloride is added to the mixture. The reaction is heated to reflux (approx. 65-70°C) for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Rationale: The sodium methoxide acts as a base to facilitate the condensation reaction between the propionitrile derivative and acetamidine, leading to the formation of the pyrimidine ring.

  • Hydrolysis: After completion, the reaction mixture is cooled. Concentrated hydrochloric acid is added carefully to hydrolyze the formyl group and any remaining intermediates, yielding the amino group at the 4-position. This step typically requires heating for 2-3 hours.

  • Isolation and Purification: The mixture is cooled and neutralized with a sodium hydroxide solution to precipitate the crude HMP. The solid is filtered, washed with cold water, and then with a small amount of cold methanol to remove impurities.

  • Drying: The purified HMP is dried under vacuum at 50-60°C until a constant weight is achieved.

Expected Yield & Purity:

Parameter Target Value
Yield 75-85%
Purity (HPLC) >98%

| Appearance | White to off-white crystalline solid |

Part II: Oxidation to this compound

The conversion of the primary alcohol (HMP) to the aldehyde is a delicate step requiring a selective oxidizing agent to prevent over-oxidation to the carboxylic acid. Mild, scalable oxidation methods are preferred in an industrial setting.

Protocol 2: Selective Oxidation of HMP

Causality Statement: Trichloroisocyanuric acid (TCCA) in the presence of catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a highly efficient and selective system for oxidizing primary alcohols to aldehydes.[9] It operates under mild conditions, avoids the use of heavy metals, and is highly chemoselective, making it suitable for complex molecules like HMP.

Materials & Reagents:

  • 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP)

  • Trichloroisocyanuric acid (TCCA)

  • TEMPO (catalyst)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Step-by-Step Methodology:

  • Reaction Setup: A reactor is charged with HMP and a suitable solvent like Dichloromethane. The mixture is cooled to 0-5°C in an ice bath.

  • Catalyst Addition: A catalytic amount of TEMPO (approx. 1-2 mol%) is added to the suspension.

  • Oxidant Addition: A solution or slurry of TCCA (approx. 1.1 equivalents) in the reaction solvent is added dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

    • Rationale: Slow addition and temperature control are critical to manage the exothermic reaction and prevent side reactions or over-oxidation. TEMPO is the active catalytic species that is regenerated by the stoichiometric oxidant, TCCA.

  • Reaction Monitoring: The reaction is stirred at 0-5°C and monitored by TLC/HPLC until all the starting HMP is consumed (typically 2-4 hours).

  • Quenching: The reaction is quenched by adding a saturated solution of sodium bicarbonate to neutralize acidic byproducts.

  • Work-up & Isolation: The organic layer is separated. The aqueous layer is extracted again with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude this compound. It can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield & Purity:

Parameter Target Value
Yield 88-95%
Purity (HPLC) >99%
CAS Number 73-68-7[10]

| Appearance | Light yellow crystalline solid |

Part III: Final Assembly of Thiamine

The aldehyde is typically not used directly for the final coupling. It is more commonly converted to a more reactive intermediate, such as 4-amino-5-aminomethyl-2-methylpyrimidine, which readily condenses with the thiazole moiety.[11][12]

G aldehyde 4-Amino-2-methylpyrimidine- 5-carbaldehyde reductive_amination Reductive Amination (e.g., NH₃, H₂, Raney Ni) aldehyde->reductive_amination Step 1 amine 4-Amino-5-aminomethyl- 2-methylpyrimidine reductive_amination->amine condensation Condensation & Acidification (HCl) amine->condensation Step 2 thiazole 4-methyl-5-(2-hydroxyethyl)thiazole + CS₂/Reagents thiazole->condensation thiamine Thiamine Hydrochloride condensation->thiamine

Caption: Conversion of the pyrimidine aldehyde and final condensation.

Protocol 3: Reductive Amination and Thiamine Synthesis

Causality Statement: This two-part protocol first converts the stable aldehyde into the aminomethyl derivative, a key intermediate for building the methylene bridge.[13] The subsequent condensation is a classic thiazolium salt formation, which is the final key step in assembling the thiamine molecule, often followed by conversion to the stable hydrochloride salt.[5][14]

Materials & Reagents:

  • This compound

  • Ammonia (in methanol or aqueous)

  • Raney Nickel or Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • 4-methyl-5-(2-hydroxyethyl)thiazole

  • Carbon disulfide (CS₂) (or other reagents for thiazole activation)

  • Hydrochloric acid (HCl)

  • Ethanol

Step-by-Step Methodology:

A. Reductive Amination

  • Imine Formation: The aldehyde is dissolved in methanol saturated with ammonia in a high-pressure hydrogenation reactor. The mixture is stirred to form the corresponding imine.

  • Hydrogenation: A catalytic amount of Raney Nickel is added carefully. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 50-100 psi).

  • Reaction: The reaction is heated to 40-50°C and agitated until hydrogen uptake ceases. This converts the imine to the primary amine, 4-amino-5-aminomethyl-2-methylpyrimidine.

  • Isolation: The catalyst is carefully filtered off, and the solvent is removed under vacuum to yield the aminomethyl intermediate, which is often used directly in the next step.

B. Condensation and Salt Formation

  • Reaction Setup: The crude 4-amino-5-aminomethyl-2-methylpyrimidine and 4-methyl-5-(2-hydroxyethyl)thiazole are dissolved in a suitable solvent like ethanol.

  • Condensation: Reagents such as carbon disulfide are added, and the mixture is heated to facilitate the condensation and ring closure, forming the thiamine base.[5]

  • Acidification: The reaction mixture is cooled, and an ethanolic solution of hydrochloric acid is added. This protonates the thiamine base, causing the precipitation of Thiamine Hydrochloride.

  • Purification: The crude Thiamine HCl is collected by filtration, washed with cold ethanol and then acetone, and dried under vacuum. It can be further purified by recrystallization from an ethanol/water mixture to meet pharmacopeial standards.[15]

Industrial Scale-Up & Modernization

Transitioning from lab-scale protocols to industrial production requires careful consideration of safety, cost, and efficiency.

  • Raw Material Sourcing: The cost-effectiveness of the acrylonitrile route makes it attractive for large-scale production despite its complexity.[3]

  • Process Safety: Handling reagents like TCCA, hydrogen gas, and Raney Nickel requires specialized equipment and strict safety protocols to manage reactivity and flammability risks.

  • Green Chemistry: Modern approaches focus on reducing waste and using less hazardous reagents. The use of catalytic systems (like TEMPO) is a step in this direction.[16][17] Furthermore, the development of continuous-flow synthesis offers significant advantages in safety, consistency, and efficiency over traditional batch processing by minimizing reaction volumes and enabling better thermal control.[1][5] An integrated eight-step continuous-flow process has been developed, reducing reaction times from days to hours and improving overall yield and safety.[1]

References

Application Notes and Protocols: Synthesis of Potent Kinase Inhibitors from 4-Amino-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, including a significant number of protein kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an ideal anchor for designing potent and selective inhibitors. This guide provides a detailed exploration of the synthesis of a promising class of kinase inhibitors starting from the versatile building block, 4-Amino-2-methylpyrimidine-5-carbaldehyde.

The aldehyde functionality at the C5 position of the pyrimidine ring serves as a crucial chemical handle, allowing for the strategic introduction of various pharmacophoric elements. This application note will focus on a robust and well-documented synthetic pathway: the conversion of the aldehyde to an oxime, followed by O-alkylation to generate a library of substituted oxime ethers. This class of compounds has demonstrated potent inhibitory activity against key kinases involved in tumor angiogenesis and progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[2][3]

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the synthetic process.

Synthetic Strategy Overview

The overall synthetic approach is a two-step process starting from this compound. The first step involves the formation of a key intermediate, the this compound oxime. The second step is the diversification of this intermediate via O-alkylation with various alkyl halides to produce the final kinase inhibitors.

G start This compound intermediate This compound Oxime start->intermediate Step 1: Oxime Formation product Final Kinase Inhibitors (Oxime Ethers) intermediate->product Step 2: O-Alkylation

Caption: General two-step synthetic workflow.

PART 1: Synthesis of the Key Intermediate: this compound Oxime

The initial step in this synthetic route is the conversion of the aldehyde group of the starting material into an oxime. This is a classic condensation reaction between an aldehyde and hydroxylamine. The resulting oxime serves as a versatile intermediate for further functionalization.

Protocol 1: Synthesis of (E/Z)-4-Amino-2-methylpyrimidine-5-carbaldehyde Oxime

This protocol is adapted from established procedures for the synthesis of similar 4-aminopyrimidine-5-carboxaldehyde oximes.[2][3]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMolesPuritySupplier
This compound137.141.00 g7.29 mmol≥98%Commercial Source
Hydroxylamine hydrochloride (NH₂OH·HCl)69.490.61 g8.75 mmol≥99%Commercial Source
Pyridine79.1010 mL-AnhydrousCommercial Source
Ethanol46.0720 mL-AnhydrousCommercial Source

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.00 g, 7.29 mmol) and ethanol (20 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add hydroxylamine hydrochloride (0.61 g, 8.75 mmol) to the solution.

  • Add pyridine (10 mL) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add distilled water (20 mL) and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol (5 mL).

  • Dry the solid under vacuum to obtain (E/Z)-4-Amino-2-methylpyrimidine-5-carbaldehyde oxime as a white to off-white solid.

Expected Yield: 80-90%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The presence of both E and Z isomers may be observed in the NMR spectra.

PART 2: Synthesis of Final Kinase Inhibitors via O-Alkylation

The hydroxyl group of the oxime intermediate is a nucleophile that can be alkylated with various alkyl halides. This reaction allows for the introduction of diverse side chains, which is a key strategy in tuning the potency and selectivity of the final kinase inhibitors. The choice of the alkyl halide is critical for targeting specific kinases. For instance, introducing moieties that can interact with the DFG-out conformation of kinases like VEGFR-2 can lead to enhanced inhibitory activity.

Protocol 2: General Procedure for O-Alkylation of this compound Oxime

This protocol provides a general method for the O-alkylation of the oxime intermediate. The specific alkyl halide and reaction conditions may need to be optimized for each derivative.

Materials and Reagents:

ReagentRoleQuantity (equivalents)
(E/Z)-4-Amino-2-methylpyrimidine-5-carbaldehyde OximeStarting Material1.0
Alkyl Halide (e.g., R-Br, R-Cl)Alkylating Agent1.1 - 1.5
Sodium Hydride (NaH, 60% dispersion in oil)Base1.2 - 1.5
N,N-Dimethylformamide (DMF)Solvent-

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Syringes and needles

Procedure:

  • Set up a dry three-neck round-bottom flask under an inert atmosphere.

  • To the flask, add a 60% dispersion of sodium hydride in mineral oil (1.2 - 1.5 equivalents).

  • Wash the sodium hydride with dry hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous DMF to the flask to create a slurry of sodium hydride.

  • In a separate flask, dissolve (E/Z)-4-Amino-2-methylpyrimidine-5-carbaldehyde oxime (1.0 equivalent) in anhydrous DMF.

  • Cool the sodium hydride slurry to 0 °C using an ice bath.

  • Slowly add the solution of the oxime to the sodium hydride slurry via a dropping funnel or syringe.

  • Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Add the alkyl halide (1.1 - 1.5 equivalents) to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Dilute the mixture with ethyl acetate and wash with water (3 x) and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated oxime ether.

Targeted Kinase Pathways and Biological Activity

Derivatives synthesized from 4-aminopyrimidine-5-carbaldehyde have shown significant promise as inhibitors of VEGFR-2 and c-Met, two receptor tyrosine kinases that play critical roles in cancer progression.

G cluster_0 VEGFR-2 Signaling cluster_1 c-Met Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis HGF HGF cMet cMet HGF->cMet Binds PI3K PI3K cMet->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation2 Proliferation2 mTOR->Proliferation2 Promotes Survival Survival mTOR->Survival Inhibitor 4-Aminopyrimidine-5-carbaldehyde Oxime Ether Derivatives Inhibitor->VEGFR2 Inhibits Inhibitor->cMet Inhibits

Caption: Targeted VEGFR-2 and c-Met signaling pathways.

Structure-Activity Relationship (SAR) and Biological Data

The biological activity of the synthesized compounds is highly dependent on the nature of the R group introduced during the O-alkylation step. Structure-activity relationship studies have shown that specific substitutions can significantly enhance the inhibitory potency against VEGFR-2 and c-Met.

Table 1: Biological Activity of Selected 4-Aminopyrimidine-5-carbaldehyde Oxime Ether Derivatives

Compound IDR Group (from Protocol 2)VEGFR-2 IC₅₀ (nM)c-Met IC₅₀ (nM)Reference
18a 3-fluoro-benzyl170210[3]
14i 4-fluoro-benzyl250320[3]
Example A 2-methylindol-5-yl-methylPotent (exact value not specified)Not reported[2]
Example B 4-fluoro-2-methylindol-5-yl-methylPotent (exact value not specified)Not reported[2]

Note: The table presents data for closely related analogs as reported in the literature. The exact IC₅₀ values for derivatives of this compound may vary.

Conclusion and Future Directions

The synthetic route starting from this compound offers a versatile and efficient platform for the generation of potent kinase inhibitors. The straightforward two-step process, involving oxime formation and subsequent O-alkylation, allows for the rapid creation of a diverse library of compounds for biological screening. The demonstrated potent activity of these derivatives against key oncogenic kinases like VEGFR-2 and c-Met underscores the value of this scaffold in modern drug discovery.

Further optimization of the O-alkyl side chain, guided by structure-based drug design and comprehensive SAR studies, could lead to the discovery of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties. The protocols detailed in this guide provide a solid foundation for researchers to explore this promising area of medicinal chemistry.

References

The Pivotal Role of 4-Amino-2-methylpyrimidine-5-carbaldehyde Derivatives in Modern Anticancer Drug Discovery: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of anticancer drug discovery is continually evolving, with a persistent demand for novel scaffolds that can yield potent and selective therapeutic agents. Among these, the pyrimidine core has emerged as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] This guide delves into a specific, highly promising class of pyrimidine derivatives: those derived from 4-amino-2-methylpyrimidine-5-carbaldehyde. These compounds have garnered significant attention for their potential to selectively target key pathways implicated in cancer progression, particularly as potent kinase inhibitors.[3]

This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It provides not only the foundational scientific principles but also detailed, actionable protocols for the synthesis and biological evaluation of these promising anticancer agents.

The Strategic Advantage of the this compound Scaffold

The this compound core offers a unique combination of structural features that make it an exceptional starting point for the design of targeted anticancer therapies. The pyrimidine ring itself is a bioisostere of purines, allowing it to interact with a wide range of biological targets. The strategic placement of the amino, methyl, and carbaldehyde groups provides crucial anchor points for derivatization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The aldehyde functionality, in particular, is a versatile handle for the introduction of diverse chemical moieties, leading to the generation of large and structurally varied compound libraries.

Synthetic Pathways: From Core Scaffold to Bioactive Derivatives

The successful exploration of this compound derivatives hinges on robust and efficient synthetic strategies. Below are detailed protocols for the synthesis of the core scaffold and a key class of its derivatives.

Protocol: Synthesis of the Core Scaffold: 4-Amino-2-methylpyrimidine-5-carbonitrile (A Precursor to the Carbaldehyde)

A common and scalable route to the carbaldehyde involves the synthesis of the corresponding nitrile, which can then be reduced. One effective method involves the condensation of acetamidine with an activated three-carbon synthon.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetamidine hydrochloride (1 equivalent) in a suitable solvent such as ethanol.

  • Base Addition: To the stirred solution, add a base like sodium ethoxide (1.1 equivalents) to liberate the free acetamidine.

  • Addition of the C3 Synthon: Slowly add 2-(ethoxymethylene)malononitrile (1 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product, 4-amino-2-methylpyrimidine-5-carbonitrile, will often precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Note: The subsequent reduction of the nitrile to the carbaldehyde can be achieved using reagents like Diisobutylaluminium hydride (DIBAL-H), followed by an aqueous workup.

Protocol: Synthesis of this compound Hydrazone Derivatives

The carbaldehyde group is readily converted into various derivatives, such as hydrazones, which have shown significant potential as kinase inhibitors.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or methanol in a round-bottom flask.

  • Addition of Hydrazine: To this solution, add the desired substituted hydrazine or hydrazine hydrate (1.1 equivalents). A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or gently heat if required. Monitor the reaction by TLC.

  • Isolation: The hydrazone product often precipitates from the reaction mixture upon cooling.

  • Purification: Collect the solid by filtration, wash with a small amount of cold solvent, and dry. Recrystallization or column chromatography can be employed for further purification if necessary.

Mechanism of Action: Targeting Key Cancer-Promoting Kinases

Derivatives of this compound have demonstrated potent inhibitory activity against several key protein kinases that are dysregulated in various cancers. The core scaffold often acts as a hinge-binder in the ATP-binding pocket of these kinases.

dot

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Downstream_Signaling Downstream Signaling Cascades (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) RTK->Downstream_Signaling Activation Pyrimidine_Derivative This compound Derivative Pyrimidine_Derivative->RTK Inhibition Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Activation Cellular_Effects Cellular Effects (Apoptosis, Cell Cycle Arrest) Downstream_Signaling->Cellular_Effects Leads to Gene_Expression Gene Expression (Proliferation, Angiogenesis, Survival) Transcription_Factors->Gene_Expression Regulation Apoptosis_Assay_Workflow Start Cancer Cell Culture Treatment Treat with Pyrimidine Derivative Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Stain Stain with Annexin V-FITC and PI Harvest->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Data_Analysis Quantify Apoptotic vs. Viable Cells Flow_Cytometry->Data_Analysis

References

purification techniques for 4-Amino-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Purification of 4-Amino-2-methylpyrimidine-5-carbaldehyde

Introduction: The Critical Role of Purity

This compound is a pivotal intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and biologically active molecules. As a substituted pyrimidine, it serves as a foundational building block for more complex structures, including kinase inhibitors and other therapeutic agents. The presence of impurities, such as starting materials, by-products, or degradation products, can have significant downstream consequences, affecting reaction yields, inducing undesirable side reactions, and compromising the biological efficacy and safety of the final active pharmaceutical ingredient (API).

This technical guide, designed for researchers, chemists, and drug development professionals, provides a detailed exploration of the principles and protocols for the effective purification of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust and adaptable. The two most effective and commonly employed purification techniques for this class of compounds—recrystallization and silica gel column chromatography—will be covered in depth.[1][2][3]

Physicochemical Profile

A thorough understanding of the compound's properties is fundamental to designing an effective purification strategy.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 73-68-7[5][6]
Molecular Formula C₆H₇N₃O[4][5]
Molecular Weight 137.14 g/mol [4][5][6]
Appearance Solid (Typically light yellow to off-white)Inferred from synthesis descriptions
Storage 2-8°C, Refrigerator[5]

Application Protocol 1: Purification by Recrystallization

Principle of Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling. The underlying principle is that the solubility of the desired compound and its impurities differ in the chosen solvent. Ideally, the compound is highly soluble in the hot solvent but sparingly soluble at cooler temperatures, while impurities are either highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (removed by hot filtration).

This method is most effective when the crude material is of relatively high purity (typically >80-90%) and when the impurities have significantly different solubility profiles from the target compound.

Detailed Experimental Protocol

1. Solvent System Screening: The choice of solvent is the most critical parameter. For a polar molecule like this compound, solvents such as ethanol, isopropanol, ethyl acetate, or mixtures with non-polar solvents like hexanes or heptane are good starting points.

  • Procedure: Place a small amount (~20-30 mg) of the crude material into several test tubes. Add a few drops of a different solvent to each tube.

  • Observation:

    • A suitable single solvent will dissolve the compound when heated but show low solubility at room temperature.

    • If the compound is too soluble in a polar solvent and insoluble in a non-polar solvent, a binary solvent system is ideal.[1] In this case, dissolve the compound in a minimal amount of the hot polar solvent, then add the hot non-polar solvent dropwise until the solution becomes faintly turbid.

2. Recrystallization Workflow:

cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in flask B Add minimum volume of hot solvent(s) to fully dissolve A->B C If insoluble impurities exist, perform hot gravity filtration B->C Check for insolubles D Allow filtrate to cool slowly to room temperature B->D No insolubles C->D E Further cool in an ice bath to maximize crystal formation D->E F Collect crystals via vacuum filtration E->F G Wash crystals with a small amount of cold solvent F->G H Dry crystals under vacuum G->H

Caption: Workflow for the recrystallization of this compound.

3. Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or solvent system) portion-wise while heating the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved. Avoid adding excess solvent, as this will reduce recovery yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once at room temperature, the flask can be placed in an ice-water bath to maximize the yield of precipitated crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them thoroughly, preferably in a vacuum oven at a mild temperature, to remove all traces of solvent.

Troubleshooting Recrystallization
ProblemProbable CauseRecommended Solution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Re-heat the solution to dissolve the oil, add slightly more solvent, and ensure a slower cooling rate.[1]
No Crystals Form Too much solvent was used; the solution is not saturated enough.Boil off some of the solvent to concentrate the solution and attempt cooling again. Alternatively, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Rapid Precipitation The temperature gradient is too large, leading to the formation of an amorphous solid instead of crystals.Allow the flask to cool more slowly on the benchtop before moving it to an ice bath.[1]
Low Recovery The compound has significant solubility in the cold solvent; too much solvent was used.Ensure the minimum amount of hot solvent was used. Cool the filtrate thoroughly in an ice bath.

Application Protocol 2: Purification by Column Chromatography

Principle of Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase. For this compound, which is a polar compound containing basic nitrogen atoms, normal-phase chromatography on silica gel is highly effective.[1][2][3] Compounds with higher polarity will interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds will travel through the column more quickly.

This method is indispensable when recrystallization fails, particularly when impurities have similar solubility profiles to the desired product or when multiple impurities are present.[1]

Detailed Experimental Protocol

1. Mobile Phase (Eluent) Selection using TLC:

  • Principle: Thin-Layer Chromatography (TLC) is used to rapidly determine the optimal solvent system for separation.

  • Procedure: Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a silica gel TLC plate. Develop the plate in various solvent systems of differing polarity (e.g., mixtures of hexanes/ethyl acetate or dichloromethane/methanol).

  • Goal: The ideal eluent system will show the desired compound with a Retention Factor (Rf) of ~0.25-0.35 , with good separation from all impurities.

  • Pro-Tip: For basic compounds like aminopyrimidines, peak tailing on silica can be an issue. Adding a small amount (~0.5-1%) of a base like triethylamine (Et₃N) or pyridine to the mobile phase can neutralize acidic sites on the silica gel, leading to sharper peaks and better separation.[1]

2. Column Chromatography Workflow:

cluster_prep Step 1: Preparation cluster_loading Step 2: Sample Loading cluster_elution Step 3: Elution & Collection cluster_analysis Step 4: Analysis & Isolation A Select eluent via TLC (target Rf ≈ 0.3) B Prepare silica gel slurry in eluent A->B C Pack column uniformly B->C F Carefully add sample to top of column bed C->F D Dissolve crude product in minimal solvent E Adsorb onto a small amount of silica (Dry Loading) D->E E->F G Add eluent and apply gentle pressure H Collect fractions sequentially G->H I Analyze fractions by TLC H->I J Combine pure fractions I->J K Evaporate solvent under reduced pressure J->K

Caption: Workflow for purification by silica gel column chromatography.

3. Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform, crack-free bed.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading a liquid solution. Carefully add this powder to the top of the packed column.

  • Elution: Gently add the mobile phase to the top of the column, taking care not to disturb the packed bed. Apply pressure (using a pump or inert gas) to maintain a steady flow rate.

  • Fraction Collection: Begin collecting the eluent in numbered test tubes or flasks. The volume of each fraction should be consistent.

  • Monitoring: Spot every few fractions onto a TLC plate to monitor the separation. A UV lamp is typically used for visualization.

  • Isolation: Once the fractions containing the pure product have been identified, combine them in a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment of the Final Product

After purification, the purity of the final compound must be verified using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for quantitative purity assessment.[7][8] A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient is a common starting point for analyzing polar compounds like pyrimidine derivatives.[9] Purity is determined by the area percentage of the main product peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the purified compound and to detect any remaining impurities. The absence of signals corresponding to known impurities in the ¹H NMR spectrum is a strong indicator of high purity.[2]

  • Thin-Layer Chromatography (TLC): A final TLC analysis of the purified product should show a single spot, indicating the absence of major impurities.[10]

By applying these detailed protocols and understanding the principles behind them, researchers can confidently and effectively purify this compound, ensuring the high quality required for successful research and development applications.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of Aminopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of aminopyrimidine compounds. Aminopyrimidines are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Traditional synthetic methods often require long reaction times, harsh conditions, and result in moderate yields. Microwave-assisted organic synthesis (MAOS) offers a transformative approach, dramatically accelerating reaction rates, improving yields, and promoting greener chemical practices.[1][2] This document delves into the fundamental principles of microwave heating, outlines key synthetic strategies, and provides validated, step-by-step protocols for researchers in drug discovery and development.

The Rationale for Microwave-Assisted Synthesis

The pyrimidine ring, particularly when substituted with an amino group, is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs, including anticancer and antiviral agents.[1] The urgent need to accelerate the drug discovery pipeline necessitates rapid, efficient, and scalable synthetic methodologies.[3] Conventional synthesis, which relies on conductive heating (e.g., an oil bath), transfers energy slowly and inefficiently through the vessel walls, leading to thermal gradients and often, the formation of by-products.[4][5]

Microwave synthesis, in contrast, utilizes dielectric heating.[6] Microwave energy directly couples with polar molecules and ionic species within the reaction mixture, causing them to rapidly oscillate and rotate. This generates heat volumetrically and uniformly, a process governed by two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like the solvents and reagents themselves, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, which is dissipated as heat.

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or catalysts), they will migrate back and forth under the influence of the electromagnetic field. Collisions with surrounding molecules generate heat.[5][7]

This direct energy transfer results in remarkable benefits:

  • Drastic Reduction in Reaction Time: Reactions that take hours or days can often be completed in minutes.[1][4]

  • Increased Yields and Purity: Rapid and uniform heating minimizes the formation of degradation products and side reactions.[8]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure.

  • Green Chemistry: MAOS often requires less solvent and energy, aligning with the principles of sustainable chemistry.[9][10]

Strategic Pathways to Aminopyrimidines

Several robust synthetic routes can be adapted for microwave irradiation to generate aminopyrimidine scaffolds. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

G cluster_0 Synthetic Decision Workflow Start Goal: Synthesize Target Aminopyrimidine Decision1 Build the Core Ring? Start->Decision1 Starting from simple precursors Decision2 Functionalize Existing Pyrimidine Ring? Start->Decision2 Starting from a halo-pyrimidine MCR Multicomponent Reactions (e.g., Biginelli) Decision1->MCR Yes Condensation Condensation Reactions (e.g., Chalcone + Guanidine) Decision1->Condensation Yes Coupling Cross-Coupling Reactions (e.g., Buchwald-Hartwig) Decision2->Coupling Yes SNAr Nucleophilic Aromatic Substitution (SNAr) Decision2->SNAr Yes End Target Compound MCR->End Condensation->End Coupling->End SNAr->End

Figure 1: Decision workflow for aminopyrimidine synthesis.

A. Multicomponent Biginelli Reaction: This powerful one-pot reaction combines an aldehyde, a β-dicarbonyl compound, and a urea/thiourea/guanidine derivative to form a dihydropyrimidine ring.[11] Microwave irradiation has been shown to significantly improve the scope and efficiency of this reaction, particularly for producing 2-aminodihydropyrimidines when guanidine is used.[12][13][14]

B. Cross-Coupling Reactions: For functionalizing a pre-existing pyrimidine core, palladium-catalyzed cross-coupling reactions are indispensable. The Buchwald-Hartwig amination, which forms a C-N bond between an aryl halide and an amine, is a premier method for introducing diverse amino substituents onto a chloropyrimidine or bromopyrimidine ring under microwave conditions.[15][16]

Experimental Protocols

Safety Note: All experiments should be performed in a well-ventilated fume hood. Microwave reactions must be carried out in a dedicated chemical microwave reactor using appropriate sealed vessels designed to withstand high pressures and temperatures.

Protocol 1: Microwave-Assisted Biginelli Synthesis of 2-Amino-3,4-dihydropyrimidines

This protocol is adapted from the robust methodology developed by Felluga, F., et al. (2018), which demonstrates a practical and general method for this transformation.[13]

Principle: A one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and guanidine hydrochloride. The use of a sealed vessel allows the reaction to be heated above the solvent's boiling point, dramatically accelerating the rate of reaction.[4]

Materials & Reagents:

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • β-dicarbonyl compound (e.g., Ethyl acetoacetate, 1.1 mmol)

  • Guanidine hydrochloride (2.0 mmol)

  • Ethanol (anhydrous, 3-5 mL)

  • Microwave reaction vial (10 mL) with stir bar

  • Sodium bicarbonate (for work-up)

  • Ethyl acetate (for extraction)

Equipment:

  • Monowave or multimode chemical microwave reactor (e.g., CEM Discover, Anton Paar Monowave)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Melting point apparatus

Step-by-Step Methodology:

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.1 mmol), and guanidine hydrochloride (2.0 mmol).

  • Add anhydrous ethanol (4 mL) to the vial.

  • Securely cap the vial.

  • Place the vial into the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 120 °C (using ramp-to-temperature mode)

    • Hold Time: 10 minutes

    • Power: Dynamic power adjustment to maintain temperature (typically starts high and reduces)

    • Stirring: High

  • After the irradiation is complete, allow the vial to cool to room temperature (either passively or with compressed air cooling).

  • Once cooled, carefully uncap the vial in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate (~15 mL) and ethyl acetate (~15 mL).

  • Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The resulting crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography if necessary.[13]

Data Summary Table:

EntryAldehydeβ-Dicarbonyl CompoundTime (min)Temp (°C)Yield (%)[13]
1BenzaldehydeEthyl acetoacetate1012085
24-ChlorobenzaldehydeEthyl acetoacetate1012091
32-FuraldehydeEthyl acetoacetate1012075
4BenzaldehydeAcetylacetone1012082
5CyclohexanecarboxaldehydeEthyl acetoacetate1012068
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination of 2-Chloropyrimidines

This protocol provides a general framework for the palladium-catalyzed C-N cross-coupling on a pyrimidine scaffold, a reaction that benefits immensely from microwave heating.[15][17]

Principle: A palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates the coupling of an amine with a halo-pyrimidine. The reaction proceeds via an oxidative addition/reductive elimination catalytic cycle. Microwave heating accelerates the rate-limiting steps of this cycle.[16][18]

Materials & Reagents:

  • 2-Amino-4-chloropyrimidine (or other halo-pyrimidine, 1.0 mmol)

  • Substituted amine (e.g., Morpholine, 1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

  • Ligand (e.g., XPhos, 0.07 mmol, 7 mol%)

  • Base (e.g., Sodium tert-butoxide [NaOtBu], 1.4 mmol)

  • Solvent (e.g., Anhydrous Toluene or Dioxane, 3 mL)

  • Microwave reaction vial (10 mL) with stir bar

Equipment:

  • Monowave or multimode chemical microwave reactor

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Standard laboratory glassware for work-up and purification

Step-by-Step Methodology:

  • In an inert atmosphere (glovebox): To a 10 mL microwave reaction vial containing a stir bar, add Pd(OAc)₂ (5 mol%), the phosphine ligand (7 mol%), and the base (NaOtBu, 1.4 mmol).

  • Add the halo-pyrimidine (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (3 mL).

  • Securely cap the vial.

  • Remove the vial from the glovebox and place it into the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 130-150 °C

    • Hold Time: 10-30 minutes

    • Power: Dynamic power adjustment

    • Stirring: High

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aminopyrimidine derivative.

References

application of 4-Amino-2-methylpyrimidine-5-carbaldehyde in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Application of 4-Amino-2-methylpyrimidine-5-carbaldehyde in Modern Heterocyclic Synthesis

Introduction: The Strategic Value of this compound

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound stands out as a preeminent building block for the synthesis of fused heterocyclic systems. Its structure is a masterful convergence of functionalities: a pyrimidine core, which is a bioisostere of purine bases found in DNA and RNA[1]; a nucleophilic amino group at the C4 position; and an electrophilic carbaldehyde (formyl) group at the C5 position. This ortho-aminoformyl arrangement is the key to its versatility, enabling a cascade of cyclization reactions to forge new heterocyclic rings fused to the pyrimidine scaffold.

The resulting fused systems, particularly pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, are privileged structures in medicinal chemistry and drug discovery.[1][2] These scaffolds are central to a multitude of pharmacologically active agents, demonstrating anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties.[1][3][4] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with mechanistic insights and detailed, field-proven protocols for researchers in academia and the pharmaceutical industry.

Core Synthetic Applications and Methodologies

The unique arrangement of the amino and aldehyde groups on the pyrimidine ring allows for a variety of annulation strategies to build fused heterocyclic systems. The most prominent applications involve the construction of six-membered pyridine rings and five-membered thiophene rings.

Synthesis of Pyrido[2,3-d]pyrimidines: The Friedländer Annulation

The synthesis of the pyrido[2,3-d]pyrimidine scaffold is a cornerstone application of this compound. This transformation is typically achieved via a variation of the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde with a compound containing an activated methylene group (e.g., ketones, nitriles, esters).[5]

Mechanistic Rationale: The reaction is generally catalyzed by a base (like piperidine or potassium carbonate) or an acid. The base deprotonates the active methylene compound, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic aldehyde carbon of the pyrimidine. The subsequent steps involve a dehydration to form a vinylogous intermediate, followed by an intramolecular cyclization where the C4-amino group attacks a carbonyl or cyano group, and finally, aromatization to yield the stable fused pyrido[2,3-d]pyrimidine system.[5] The choice of the active methylene compound dictates the substitution pattern on the newly formed pyridine ring.

G cluster_workflow Workflow: Pyrido[2,3-d]pyrimidine Synthesis start 4-Amino-2-methyl- pyrimidine-5-carbaldehyde reagent Active Methylene Compound (e.g., R-CH2-Z) + Catalyst (Base/Acid) start->reagent Reaction with intermediate Knoevenagel Condensation Intermediate reagent->intermediate Forms cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Undergoes product Fused Pyrido[2,3-d]pyrimidine cyclization->product Yields G cluster_mechanism Conceptual Pathway: Thieno[2,3-d]pyrimidine Synthesis start 4-Chloro-5-formyl- pyrimidine derivative reagent Ethyl Mercaptoacetate + Base start->reagent Reacts with condensation Knoevenagel Condensation reagent->condensation Leads to cyclization Intramolecular S-Arylation & Cyclization condensation->cyclization Followed by product Fused Thieno[2,3-d]pyrimidine cyclization->product Yields

References

Application Note: A Validated Protocol for the Synthesis of 4-Aminopyrimidine-5-Carboxaldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, validated experimental procedure for the synthesis of 4-aminopyrimidine-5-carboxaldehyde oxime. This pyrimidine derivative is a crucial scaffold in medicinal chemistry, notably serving as a precursor for potent dual inhibitors of c-Met and VEGFR-2 kinases, which are significant targets in oncology drug development.[1][2][3][4] The protocol herein is designed for researchers in synthetic chemistry and drug discovery, emphasizing mechanistic understanding, operational safety, and robust product validation. We detail the reaction setup, purification, and comprehensive characterization of the final compound, ensuring reproducibility and scientific integrity.

Introduction: The Significance of Pyrimidine Oximes

The pyrimidine core is a cornerstone pharmacophore found in numerous bioactive molecules, including nucleic acids and a wide array of therapeutic agents.[5][6] Its structural versatility allows for extensive chemical modification, making it a privileged scaffold in drug design.[7] The specific functionalization of the pyrimidine ring to create 4-aminopyrimidine-5-carboxaldehyde oxime introduces an oxime moiety, a functional group known for its diverse biological activities and utility as a synthetic intermediate.[8][9]

Recent research has highlighted derivatives of this scaffold as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met, two key receptor tyrosine kinases implicated in tumor angiogenesis and metastasis.[1][4] Therefore, a reliable and well-documented synthetic protocol for 4-aminopyrimidine-5-carboxaldehyde oxime is of considerable value to the scientific community, enabling further exploration of its therapeutic potential.

Reaction Principle and Mechanism

The synthesis is based on the classical condensation reaction between an aldehyde and hydroxylamine.[10][11] The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 4-aminopyrimidine-5-carboxaldehyde. This forms an unstable tetrahedral intermediate (a carbinolamine). Subsequent proton transfer and dehydration (elimination of a water molecule) yield the stable C=N double bond of the oxime.[12]

The mechanism is outlined in the diagram below:

reaction_mechanism aldehyde 4-Aminopyrimidine- 5-carboxaldehyde step1 Nucleophilic Attack aldehyde->step1 hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->step1 intermediate Tetrahedral Intermediate (Carbinolamine) step2 Proton Transfer intermediate->step2 oxime 4-Aminopyrimidine-5- carboxaldehyde Oxime water H₂O step1->intermediate + H⁺ step3 Dehydration step2->step3 step3->oxime - H₂O step3->water - H₂O

Caption: Reaction mechanism for oxime formation.

Critical Safety and Handling Precautions

Trustworthiness in experimental science begins with safety. The reagents used in this protocol, particularly hydroxylamine hydrochloride, present significant hazards. Adherence to the following safety protocols is mandatory.

Reagent CAS No. Key Hazards Required Handling Precautions & PPE
Hydroxylamine Hydrochloride 5470-11-1Toxic & Corrosive: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[13][14] Explosive Risk: May explode when heated; risk of explosion by shock or friction.[13][15] Health Hazard: Suspected of causing cancer and may cause damage to organs through prolonged exposure.[13][14] Environmental Hazard: Very toxic to aquatic life.[13][15]Engineering Controls: Must be handled in a certified chemical fume hood. Ensure an eyewash station and safety shower are accessible.[15][16] PPE: Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.[13] Handling: Avoid creating dust.[17] Do not heat the solid material directly. Ground all equipment.[16] Keep away from oxidizing agents and heat sources.[15][16]
4-Aminopyrimidine-5-carboxaldehyde 16357-83-8Acute Toxicity: Harmful if swallowed.[18] Sensitizer: May cause an allergic skin reaction.[18]PPE: Standard lab coat, gloves, and safety glasses. Handling: Avoid inhalation of dust and contact with skin and eyes.
Sodium Hydroxide 1310-73-2Corrosive: Causes severe skin burns and eye damage.PPE: Lab coat, chemical-resistant gloves, and safety goggles/face shield. Handling: Handle with care, avoiding contact. Prepare solutions in the fume hood.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Each step is followed by characterization checkpoints to ensure the reaction is proceeding as expected and that the final product meets purity standards.

Materials and Reagents
ReagentM.W. ( g/mol )Mass / VolumeMoles (mmol)Molar Eq.PuritySupplier
4-Aminopyrimidine-5-carboxaldehyde123.111.00 g8.121.0>97%Sigma-Aldrich[18]
Hydroxylamine Hydrochloride69.490.85 g12.231.5>98%CDH[13]
Sodium Hydroxide (NaOH)40.000.49 g12.251.5>97%-
Ethanol (EtOH)-25 mL--200 Proof-
Deionized Water (H₂O)-20 mL----

Apparatus:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Glass funnel

  • Büchner funnel and filter flask

  • pH paper or calibrated pH meter

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Melting point apparatus

Synthesis Workflow

workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis prep_aldehyde 1. Dissolve Aldehyde in Ethanol combine 3. Combine Solutions and Stir at RT prep_aldehyde->combine prep_hydroxylamine 2. Prepare Hydroxylamine Solution (NaOH + NH₂OH·HCl in H₂O) prep_hydroxylamine->combine monitor 4. Monitor by TLC (approx. 2-4 hours) combine->monitor precipitate 5. Precipitate with Water monitor->precipitate filtrate 6. Filter Crude Product precipitate->filtrate wash 7. Wash with Cold Water filtrate->wash dry 8. Dry Product wash->dry purify 9. Recrystallize (e.g., from Ethanol/Water) dry->purify characterize 10. Characterize Pure Product (MP, FT-IR, NMR, MS) purify->characterize

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Preparation of Aldehyde Solution: In a 100 mL round-bottom flask, add 4-aminopyrimidine-5-carboxaldehyde (1.00 g, 8.12 mmol) and ethanol (15 mL). Stir at room temperature until the solid is fully dissolved.

    • Causality Note: Ethanol is chosen as the solvent due to its ability to dissolve the aromatic aldehyde starting material while also being compatible with the aqueous base solution.

  • Preparation of Free Hydroxylamine: In a separate 50 mL beaker, dissolve hydroxylamine hydrochloride (0.85 g, 12.23 mmol) and sodium hydroxide (0.49 g, 12.25 mmol) in deionized water (10 mL). Stir for 5 minutes.

    • Causality Note: Hydroxylamine hydrochloride is a salt. The addition of a strong base like NaOH deprotonates the hydroxylammonium ion to generate free hydroxylamine (NH₂OH), which is the active nucleophile required for the reaction. A slight excess (1.5 eq.) of hydroxylamine is used to drive the reaction to completion.

  • Reaction Initiation: Add the aqueous hydroxylamine solution dropwise to the stirring ethanolic solution of the aldehyde at room temperature.

  • Reaction Monitoring (Self-Validation Checkpoint): Allow the reaction to stir at room temperature. Monitor the progress of the reaction every 30 minutes using Thin Layer Chromatography (TLC).

    • Mobile Phase: Ethyl Acetate / Hexane (e.g., 7:3 v/v).

    • Visualization: UV lamp (254 nm).

    • Expected Result: The spot corresponding to the starting aldehyde (check Rf before starting) should diminish over time, and a new, typically more polar (lower Rf), spot corresponding to the oxime product should appear and intensify. The reaction is considered complete when the starting aldehyde spot is no longer visible. The typical reaction time is 2-4 hours.

  • Product Isolation: Once the reaction is complete, add deionized water (10 mL) to the reaction mixture to induce precipitation of the crude product. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake with a small amount of cold deionized water (2 x 5 mL) to remove any inorganic salts (e.g., NaCl).

  • Drying: Dry the crude product under vacuum or in a desiccator. Record the mass of the crude product to calculate the crude yield.

Purification
  • Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Slowly add hot deionized water dropwise until the solution becomes slightly turbid. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

    • Causality Note: Recrystallization is a purification technique based on differential solubility. The oxime product is more soluble in hot solvent than in cold, allowing impurities to remain in the solution (mother liquor) as the pure product crystallizes upon cooling.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol/water mixture, and dry thoroughly under vacuum.

Product Characterization and Validation

To confirm the identity and purity of the synthesized 4-aminopyrimidine-5-carboxaldehyde oxime, the following analytical techniques are essential.[5][7]

Technique Purpose Expected Result / Observation
Appearance Preliminary CheckWhite to off-white crystalline solid.
Melting Point (MP) Purity AssessmentA sharp melting point range is indicative of high purity. Compare with literature values if available.
FT-IR Spectroscopy Functional Group ID- Disappearance of the aldehyde C=O stretch (approx. 1680-1700 cm⁻¹). - Appearance of a C=N (imine) stretch (approx. 1640-1690 cm⁻¹).[10] - Appearance of a broad O-H stretch from the oxime (approx. 3100-3600 cm⁻¹).[10]
¹H NMR Spectroscopy Structural Confirmation- Disappearance of the sharp aldehyde proton singlet (δ ≈ 9-10 ppm). - Appearance of a new singlet for the oxime proton (CH=NOH), typically in the δ 8-9 ppm range. - Signals corresponding to the pyrimidine ring protons and the amino (-NH₂) protons.
¹³C NMR Spectroscopy Carbon Skeleton ID- Disappearance of the aldehyde carbonyl carbon (δ ≈ 190 ppm). - Appearance of the imine carbon (C=NOH), typically in the δ 140-160 ppm range.
Mass Spectrometry (MS) Molecular Weight ConfirmationThe molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of C₅H₆N₄O (138.13 g/mol ).

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Incorrect pH (hydroxylamine not free). 3. Starting material degradation. 4. Product is soluble in the work-up solvent.1. Allow the reaction to run longer, monitoring by TLC. Gentle heating (40-50°C) may be applied. 2. Ensure the correct amount of base was added to neutralize the hydroxylamine hydrochloride. 3. Use fresh, high-purity starting materials. 4. Reduce the amount of water used for precipitation or attempt to extract the product from the filtrate with an organic solvent like ethyl acetate.
Product is Oily or Gummy 1. Presence of impurities. 2. Incomplete drying (residual solvent).1. Re-attempt purification via recrystallization, ensuring the correct solvent system is used. A different solvent pair may be required. 2. Dry the product under high vacuum for an extended period.
Multiple Spots on TLC of Final Product 1. Incomplete reaction. 2. Impurities not removed during work-up.1. If the starting material is still present, the reaction did not go to completion. 2. The recrystallization process was inefficient. Repeat the purification step, potentially using column chromatography for difficult-to-remove impurities.

Conclusion

This application note provides a comprehensive and validated protocol for the synthesis of 4-aminopyrimidine-5-carboxaldehyde oxime. By integrating a clear mechanistic rationale, stringent safety guidelines, and robust analytical validation, this procedure is designed to be highly reliable and reproducible. The successful synthesis of this key intermediate will empower researchers to advance the development of novel pyrimidine-based therapeutics.

References

Application Note: A Strategic Approach to the Synthesis of Pyridodipyrimidines Using 4-Amino-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract Pyridodipyrimidines represent a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse and potent biological activities.[1][2] This application note presents a detailed synthetic strategy and protocol for the construction of the pyridodipyrimidine scaffold utilizing 4-Amino-2-methylpyrimidine-5-carbaldehyde as a versatile and key building block. We will explore a robust and efficient one-pot multicomponent reaction methodology, delving into the underlying reaction mechanism and the rationale behind experimental choices. This guide is intended for researchers and scientists engaged in synthetic organic chemistry and the development of novel therapeutic agents, providing a self-validating framework for producing these valuable molecular structures.

Introduction: The Significance of Pyridodipyrimidines

The fusion of pyridine and pyrimidine rings gives rise to a family of heterocyclic compounds known as pyridopyrimidines.[3] When a central pyridine ring is fused with two pyrimidine rings, the resulting pyridodipyrimidine scaffold exhibits a unique, rigid, and nitrogen-rich architecture that is highly effective for interacting with various biological targets.[2] These compounds have demonstrated a wide spectrum of pharmacological activities, including potent roles as anticancer agents, kinase inhibitors (such as eEF-2K and PIM-1), and antimicrobial compounds.[4][5][6][7] The structural versatility of the pyridodipyrimidine core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile for targeted therapeutic applications.[8]

The development of efficient and sustainable synthetic routes is crucial for exploring the chemical space of these heterocycles.[9] Multicomponent reactions (MCRs) have emerged as a powerful tool in this endeavor, allowing the construction of complex molecules in a single step from readily available precursors, thereby enhancing efficiency and reducing waste.[10][11] This note focuses on a strategic MCR approach starting from this compound, a synthon uniquely equipped with both an electrophilic aldehyde and a nucleophilic amino group, perfectly poised for annulation reactions to build the fused pyridine ring.

Synthetic Strategy and Mechanistic Rationale

The proposed synthesis involves a one-pot, three-component reaction between this compound, an active methylene compound (in this case, N,N'-dimethylbarbituric acid), and a catalyst. This strategy is designed to construct the pyrido[2,3-d:6,5-d']dipyrimidine ring system.

The reaction proceeds through a well-established sequence of Knoevenagel condensation followed by an intramolecular hetero-Michael addition and subsequent cyclization/dehydration.

The key mechanistic steps are:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the aldehyde group of 1 and the active methylene group of 2 . This step forms a highly electrophilic pyrimidinylidene-barbiturate intermediate (3 ). The choice of a base catalyst, such as piperidine or DABCO, is critical for deprotonating the active methylene compound.

  • Intramolecular Michael Addition: The nucleophilic 4-amino group of the pyrimidine ring in intermediate 3 attacks the electron-deficient β-carbon of the α,β-unsaturated system. This crucial intramolecular step forms the central pyridine ring, resulting in a cyclized intermediate (4 ).

  • Dehydration/Aromatization: The final step involves the elimination of a water molecule from intermediate 4 to yield the stable, aromatic pyridodipyrimidine core (5 ). This step is often facilitated by heat.

This mechanistic pathway is highly efficient and atom-economical, making it an ideal choice for library synthesis in drug discovery programs.[12]

Visualization of the Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product r1 4-Amino-2-methylpyrimidine- 5-carbaldehyde (1) i1 Knoevenagel Intermediate (3) r1->i1 + Reactant 2 (Base Catalyst) r2 N,N'-Dimethylbarbituric Acid (2) r2->i1 i2 Cyclized Intermediate (4) i1->i2 Intramolecular Michael Addition p1 Pyridodipyrimidine (5) i2->p1 Dehydration (-H₂O)

Caption: Proposed reaction mechanism for pyridodipyrimidine synthesis.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis of 1,3,8-trimethyl-1,2,3,4,5,8-hexahydro-2,4,5-trioxopyrido[2,3-d:6,5-d']dipyrimidine.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )QuantityNotes
This compound5909-32-0151.151.0 mmol (151 mg)Starting material
N,N'-Dimethylbarbituric acid769-42-6156.141.0 mmol (156 mg)Active methylene compound
Piperidine110-89-485.150.2 mmol (17 mg)Base catalyst
Ethanol (Absolute)64-17-546.0715 mLSolvent
Ethyl Acetate141-78-688.11As neededFor TLC and recrystallization
Hexane110-54-386.18As neededFor TLC and recrystallization
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (151 mg, 1.0 mmol) and N,N'-dimethylbarbituric acid (156 mg, 1.0 mmol).

  • Solvent and Catalyst Addition: Add absolute ethanol (15 mL) to the flask, followed by the addition of piperidine (17 mg, 0.2 mmol) using a micropipette.

    • Rationale: Ethanol is a common and effective solvent for this type of condensation reaction, as it readily dissolves the reactants upon heating. Piperidine is a widely used basic catalyst that effectively promotes the initial Knoevenagel condensation without causing significant side reactions.[1]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (e.g., 7:3 v/v). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting aldehyde.

  • Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution as a solid.

  • Work-up: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any residual catalyst and unreacted starting materials.

  • Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield a pure crystalline solid.

  • Drying and Yield Calculation: Dry the purified product in a vacuum oven at 60 °C for 4 hours. Record the final weight and calculate the percentage yield.

Characterization

The structure of the synthesized pyridodipyrimidine should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect to see characteristic peaks for the aromatic proton on the pyridine ring, as well as signals for the methyl groups.

  • ¹³C NMR: Confirmation of the carbon skeleton, including the quaternary carbons of the fused ring system and the carbonyl carbons.

  • Mass Spectrometry (MS): Determination of the molecular weight to confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: Identification of key functional groups, such as the C=O stretching of the pyrimidine dione rings.

Experimental Workflow Visualization

The overall process from setup to characterization is outlined below.

G start Start: Assemble Materials setup 1. Reaction Setup Combine reactants in ethanol start->setup catalyst 2. Add Piperidine Catalyst setup->catalyst reflux 3. Heat to Reflux (4-6 hours) catalyst->reflux monitor 4. Monitor by TLC reflux->monitor Check Progress cool 5. Cool to Room Temp reflux->cool Reaction Complete monitor->reflux filter 6. Isolate Product (Vacuum Filtration) cool->filter purify 7. Purify (Recrystallization) filter->purify analyze 8. Characterization (NMR, MS, IR) purify->analyze end End: Pure Product analyze->end

Caption: Overall workflow for pyridodipyrimidine synthesis.

Conclusion

This application note details a strategic and efficient protocol for the synthesis of pyridodipyrimidines using this compound. The described multicomponent reaction offers several advantages, including operational simplicity, high atom economy, and the ability to generate complex heterocyclic scaffolds in a single synthetic step.[2] This methodology provides a valuable tool for researchers in medicinal chemistry, facilitating the exploration of this important class of compounds for the discovery of new therapeutic agents. The self-validating nature of the protocol, combined with detailed mechanistic insights, ensures a reliable and reproducible synthetic route for drug development professionals.

References

Application Notes and Protocols for the Preparation of 4-Amino-2-methylpyrimidine-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies and detailed experimental protocols for the preparation of 4-Amino-2-methylpyrimidine-5-carbaldehyde and its derivatives. These compounds are crucial building blocks in medicinal chemistry, serving as key intermediates for a wide range of biologically active molecules, including kinase inhibitors.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of reaction mechanisms, step-by-step procedures, and critical insights into experimental choices to ensure successful and reproducible synthesis.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates. Its nitrogen-rich, heteroaromatic structure allows for diverse points of functionalization, enabling fine-tuning of physicochemical properties and biological activity. The 4-amino-5-carbaldehyde substitution pattern, in particular, offers a versatile platform. The amino group acts as a hydrogen bond donor, while the aldehyde provides a reactive handle for constructing more complex molecular architectures through reactions like condensation, reductive amination, and Wittig-type reactions.

Derivatives of 4-aminopyrimidine-5-carbaldehyde have demonstrated significant therapeutic potential, notably as inhibitors of key signaling proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met, both of which are implicated in tumor angiogenesis and cancer progression.[2][3] The ability to synthesize these core structures efficiently and in high purity is therefore a critical step in the discovery of novel therapeutics.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the this compound core can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and specific substitution patterns.

The Vilsmeier-Haack Reaction: Formylation of Electron-Rich Pyrimidines

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] It utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[5][6][7]

Causality of Reagent Choice:

  • DMF: Serves as both the solvent and the source of the formyl group.

  • POCl₃: Acts as a powerful dehydrating and activating agent, converting the amide oxygen of DMF into a good leaving group, thereby facilitating the formation of the electrophilic chloromethyliminium salt (the Vilsmeier reagent).

The reaction is particularly effective on activated pyrimidine systems. For instance, starting from 2-amino-4,6-dihydroxypyrimidine, the Vilsmeier-Haack conditions can concurrently chlorinate the hydroxyl groups and formylate the C-5 position, yielding 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, a versatile intermediate for further derivatization.[8]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Amino-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Amino-2-methylpyrimidine-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The primary synthetic route discussed is the Vilsmeier-Haack formylation of 4-amino-2-methylpyrimidine, a robust but nuanced reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. Each answer delves into the root cause and provides actionable solutions based on established chemical principles.

Q1: My reaction yield is disappointingly low, or I am recovering a significant amount of unreacted 4-amino-2-methylpyrimidine. What are the likely causes?

A1: Low or no conversion is a frequent issue that typically points to three critical areas: the quality of your reagents, the reaction conditions, or the intrinsic reactivity of your substrate.

  • Reagent Purity and Anhydrous Conditions: The Vilsmeier-Haack reaction is highly sensitive to moisture. The Vilsmeier reagent, the active electrophile, is rapidly quenched by water.[1]

    • Solution: Ensure that your N,N-dimethylformamide (DMF) is anhydrous. Use a freshly opened bottle or dry it over molecular sieves. Phosphorus oxychloride (POCl₃) should be of high purity and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from ambient moisture.

  • Vilsmeier Reagent Formation: The chloroiminium ion (Vilsmeier reagent) must be properly formed before the addition of the pyrimidine substrate.[2] This is an exothermic process that requires careful temperature control.

    • Solution: Prepare the reagent in situ by adding POCl₃ dropwise to ice-cooled (0 °C) DMF.[1] Allow the mixture to stir at this temperature for at least 30 minutes to ensure complete formation of the reagent before adding the substrate.

  • Reaction Temperature: While the Vilsmeier reagent is a potent formylating agent, the 4-amino-2-methylpyrimidine substrate requires sufficient thermal energy to react.[3]

    • Solution: A reaction temperature that is too low may result in no reaction. After adding the substrate at a low temperature, the reaction mixture typically needs to be heated. A common temperature range is 60-80°C.[3][4] If you see no conversion at a lower temperature, a moderate increase may be necessary.[1]

Q2: My reaction mixture turns dark, and I observe significant decomposition, leading to a complex mixture and low yield of the desired product. How can I prevent this?

A2: Decomposition is often a result of reaction conditions that are too harsh. The key is to strike a balance between activating the substrate and preventing its degradation.

  • Excessive Reagent Ratio: An overabundance of POCl₃ relative to DMF can create a highly acidic and aggressive environment, leading to the decomposition of the electron-rich pyrimidine ring.[1]

    • Solution: Carefully control the stoichiometry. A common starting point is a POCl₃ to DMF ratio of 1:1 to 1.5:1. Avoid large excesses of the activating agent.

  • High Reaction Temperature: Elevated temperatures can accelerate not only the desired reaction but also undesired side reactions and decomposition pathways.

    • Solution: If you observe decomposition at a higher temperature (e.g., >90°C), reduce it to the 70-80°C range.[1] Stepwise heating can also be beneficial; allow the reaction to proceed at a lower temperature for a period before gradually increasing the heat.

  • Order of Addition: Adding the substrate to a poorly formed or overly concentrated Vilsmeier reagent can cause localized heating and degradation.

    • Solution: Ensure the Vilsmeier reagent is well-mixed and cooled before the substrate is added, either as a solid or as a solution in a suitable solvent like anhydrous DMF or dichloroethane.

Q3: My crude NMR spectrum shows multiple aldehyde peaks. What are these potential side products and how can I improve the regioselectivity?

A3: The presence of multiple aldehyde signals suggests either di-formylation or formylation at an undesired position, such as the exocyclic amino group (N-formylation).[5]

  • Cause of Side Products: While the C5 position is electronically activated by the amino group at C4 and the ring nitrogens, high concentrations of the Vilsmeier reagent or prolonged reaction times at high temperatures can force reactions at other sites.

  • Minimizing Side Products:

    • Stoichiometry Control: Use a minimal excess of the Vilsmeier reagent. A substrate-to-reagent ratio of 1:1.2 or 1:1.5 is often sufficient.

    • Temperature Management: Run the reaction at the lowest temperature that provides a reasonable conversion rate. This increases the selectivity for the most activated C5 position.

    • Controlled Workup: During the aqueous workup, the hydrolysis of the intermediate iminium salt to the aldehyde is critical. Ensure the pH is controlled, as overly harsh basic or acidic conditions during workup can sometimes lead to degradation.

Q4: The aqueous workup is challenging, and I am experiencing significant product loss during extraction and purification. What is a reliable procedure?

A4: The workup for a Vilsmeier-Haack reaction involves quenching a highly reactive mixture, which must be done carefully. The product's polarity can also complicate purification.

  • Quenching Procedure: The reaction mixture contains unreacted POCl₃ and acidic byproducts. Adding water directly can lead to a violent, exothermic reaction.

    • Solution: Always pour the cooled reaction mixture slowly onto crushed ice with vigorous stirring.[2] This dissipates the heat of quenching safely.

  • Neutralization and Precipitation: The product is typically precipitated by neutralizing the acidic solution.

    • Solution: After quenching in ice, slowly add a solution of a base like sodium hydroxide, sodium carbonate, or sodium acetate until the pH is neutral or slightly basic (pH 7-8).[2][6] The desired this compound should precipitate as a solid.

  • Purification:

    • Filtration and Washing: Collect the crude solid by filtration. Wash it with cold water to remove inorganic salts, followed by a small amount of a cold non-polar solvent like diethyl ether or hexane to remove non-polar impurities.

    • Recrystallization/Chromatography: If the product is not pure enough, it can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate). If recrystallization is ineffective, silica gel column chromatography using a gradient elution of hexane/ethyl acetate or dichloromethane/methanol is a viable alternative.[7]

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the Vilsmeier-Haack formylation of 4-amino-2-methylpyrimidine?

A1: The reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution on the pyrimidine ring.

  • Formation of the Vilsmeier Reagent: DMF, a substituted amide, attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate byproduct to form the highly electrophilic N,N-dimethylchloroiminium ion, which is the active Vilsmeier reagent.[2][6]

  • Electrophilic Attack: The electron-rich C5 position of the 4-amino-2-methylpyrimidine ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This step temporarily breaks the aromaticity of the ring.[3]

  • Rearomatization: A base (like DMF or a chloride ion) removes the proton from the C5 position, restoring aromaticity and forming an iminium salt intermediate.

  • Hydrolysis: During the aqueous workup, water attacks the iminium carbon. Subsequent elimination of dimethylamine yields the final product, this compound.[8][9]

Q2: How should I prepare and handle the Vilsmeier reagent safely?

A2: The Vilsmeier reagent is typically prepared in situ and used immediately. Safety is paramount.

  • Safety Precautions: Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Preparation Protocol:

    • Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

    • Add anhydrous DMF to the flask and cool it to 0 °C in an ice-water bath.

    • Slowly add POCl₃ dropwise from the dropping funnel to the stirring DMF. Maintain the temperature below 5 °C throughout the addition.

    • After the addition is complete, let the mixture stir at 0 °C for 30 minutes to ensure the complete formation of the white, often solid, Vilsmeier reagent.

Q3: What are the optimal molar ratios of Substrate:DMF:POCl₃ for this synthesis?

A3: The optimal ratio can depend on the scale and specific laboratory conditions, but a well-established starting point is crucial for success. The table below summarizes typical ranges.

ComponentMolar Equivalents (Relative to Substrate)Rationale
4-Amino-2-methylpyrimidine 1.0Limiting Reagent
POCl₃ 1.2 - 2.0A slight excess ensures full conversion of DMF to the Vilsmeier reagent. A large excess can cause decomposition.[1]
DMF 1.5 - 5.0 (or as solvent)Serves as both a reagent and often the solvent. The ratio to POCl₃ is critical for controlling reactivity.[4][6]

A recommended starting point for optimization is a ratio of 1.0 : 1.5 : 3.0 (Substrate:POCl₃:DMF).

Experimental Protocols and Visualizations

Detailed Protocol: Synthesis of this compound
  • Vilsmeier Reagent Preparation: In a 250 mL three-neck flask under a nitrogen atmosphere, add anhydrous DMF (15 mL). Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃, 3.0 mL, 1.5 equiv.) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: To the freshly prepared Vilsmeier reagent, add 4-amino-2-methylpyrimidine (2.5 g, 1.0 equiv.) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 75 °C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC (e.g., 9:1 Dichloromethane:Methanol).

  • Workup and Isolation: Cool the mixture to room temperature and pour it slowly onto 100 g of crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of 20% aqueous sodium hydroxide solution until the pH reaches ~8.

  • Purification: Collect the precipitated yellow solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 30 mL) and then with cold diethyl ether (2 x 20 mL). Dry the solid under vacuum to yield the crude product. If necessary, recrystallize from an ethanol/water mixture to obtain pure this compound.

Diagrams

Vilsmeier_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_reagent 1. Vilsmeier Reagent Formation cluster_reaction 2. Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Iminium Iminium Salt Intermediate Vilsmeier->Iminium Pyrimidine 4-Amino-2- methylpyrimidine Pyrimidine->Iminium + Vilsmeier Reagent Product Final Aldehyde Product Iminium->Product + H₂O (Workup) Workflow Experimental Workflow start Start: Reagents reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep add_substrate Add Pyrimidine Substrate reagent_prep->add_substrate reaction Heat Reaction Mixture (e.g., 75°C, 4-6h) add_substrate->reaction workup Quench on Ice & Neutralize (pH ~8) reaction->workup isolate Filter Crude Product workup->isolate purify Recrystallize / Chromatography isolate->purify end Pure Product purify->end Troubleshooting Troubleshooting Decision Tree start Low Yield? check_reagents Reagents Anhydrous? start->check_reagents Yes check_decomp Decomposition Observed? start->check_decomp No check_temp Temp Too Low? check_reagents->check_temp Yes check_temp->check_decomp No optimize Optimize Conditions check_temp->optimize Yes, increase temp check_ratio Excess Reagents? check_decomp->check_ratio Yes check_hot Temp Too High? check_ratio->check_hot No check_ratio->optimize Yes, reduce ratio check_hot->optimize Yes, reduce temp

References

Technical Support Center: Synthesis of 4-Amino-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Identifying and Mitigating Side Products

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 4-Amino-2-methylpyrimidine-5-carbaldehyde. This molecule is a critical intermediate in the synthesis of various pharmaceuticals, most notably Vitamin B₁ (Thiamine).[1][2][3] Its synthesis, most commonly achieved via the Vilsmeier-Haack reaction, is robust yet susceptible to side product formation that can complicate purification and reduce yields.

This guide is structured to provide direct, actionable insights for researchers encountering common issues during this synthesis. We will move from specific troubleshooting scenarios to broader frequently asked questions, supported by detailed analytical protocols and mechanistic visualizations.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may observe during your experiment. Each answer delves into the probable chemical cause and provides a validated solution.

Q1: My reaction is complete by TLC, but the final product is a dark, tarry solid with a low yield after workup. What is the likely cause?

Answer: This is a classic sign of product degradation or polymerization, often initiated by uncontrolled reaction temperature or improper workup conditions.

  • Causality: The Vilsmeier-Haack reaction, involving the formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly exothermic.[4] If the reagents are mixed too quickly or cooling is insufficient, the localized temperature increase can lead to the decomposition of the electron-rich pyrimidine ring or the aldehyde product. Aldehydes themselves can be sensitive to harsh pH and high temperatures, leading to aldol-type condensations and polymerization, resulting in intractable tars.

  • Preventative Measures & Solutions:

    • Controlled Reagent Addition: Prepare the Vilsmeier reagent at 0°C by adding POCl₃ dropwise to DMF. Only then should you introduce the 4-Amino-2-methylpyrimidine substrate, either portion-wise as a solid or as a solution in a suitable solvent (like 1,2-dichloroethane), maintaining the low temperature.

    • Dilution: Running the reaction at a higher dilution can help dissipate heat more effectively.

    • Controlled Workup: The quench step is critical. Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice and a mild base like sodium bicarbonate solution. This neutralizes the acidic byproducts of the reaction while keeping the temperature low, preventing base-catalyzed degradation of the aldehyde product.[5]

Q2: My NMR and LC-MS data show a significant peak corresponding to a chlorinated byproduct (Mass = M+34, with an M+36 isotope pattern). What is this impurity and how can I avoid it?

Answer: You are likely observing the formation of 4-Amino-6-chloro-2-methylpyrimidine-5-carbaldehyde .

  • Causality: POCl₃ is not only an activator for DMF but also a potent chlorinating agent. While the C5 position is the most nucleophilic site for electrophilic formylation, the C6 position also has activated character. Under forcing conditions, such as elevated temperatures or an excess of the Vilsmeier reagent, electrophilic chlorination can compete with formylation. In some heterocyclic systems, substitution of other groups (like hydroxyls) with chlorine is also a known side reaction.[6]

  • Preventative Measures & Solutions:

    • Stoichiometry: Use a carefully measured amount of POCl₃, typically between 1.1 and 1.5 equivalents relative to the pyrimidine substrate. Avoid large excesses.

    • Temperature Control: Maintain the reaction temperature below 60-70°C. Higher temperatures significantly increase the rate of competing chlorination.

    • Reaction Time: Monitor the reaction by TLC or LC-MS. Do not extend the reaction time unnecessarily after the starting material has been consumed, as this provides more opportunity for side reactions to occur.

Below is a diagram illustrating the desired formylation pathway versus the undesired chlorination side reaction.

G cluster_start Reactants cluster_product Desired Pathway cluster_side_product Side Reaction Pathway Start 4-Amino-2-methylpyrimidine + Vilsmeier Reagent (POCl3/DMF) Product 4-Amino-2-methylpyrimidine- 5-carbaldehyde Start->Product C5 Formylation (Desired) SideProduct 4-Amino-6-chloro-2-methylpyrimidine- 5-carbaldehyde Start->SideProduct C6 Chlorination (Undesired, High Temp/ Excess POCl3)

Caption: Competing reaction pathways in the Vilsmeier-Haack synthesis.

Q3: I have an impurity that doesn't separate well from my product and has the same mass, suggesting an isomer. What could it be?

Answer: While the C5 position is electronically favored, a minor amount of formylation at the C6 position could theoretically occur, yielding 4-Amino-2-methylpyrimidine-6-carbaldehyde . However, a more plausible impurity with the same mass is a byproduct from the starting material synthesis itself.

  • Causality: The synthesis of 4-Amino-2-methylpyrimidine often starts from precursors that could yield isomeric pyrimidines if cyclization is not perfectly regioselective. For example, using acetamidine could lead to impurities. It is crucial to ensure the purity of your starting material.

  • Preventative Measures & Solutions:

    • Starting Material Purity: Analyze your starting 4-Amino-2-methylpyrimidine by NMR and LC-MS before starting the Vilsmeier-Haack reaction. If impurities are present, purify the starting material by recrystallization or chromatography.

    • Characterization: Use 2D NMR techniques like NOESY or HMBC to definitively establish the connectivity of your final product. For the desired C5-aldehyde, a NOESY correlation between the aldehyde proton (-CHO) and the C6-proton should be observed. The isomeric C6-aldehyde would show a correlation to the C5-proton.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanism of the Vilsmeier-Haack reaction in this context?

The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF, a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a phosphate byproduct generates the highly electrophilic chloroiminium cation, [(CH₃)₂N=CHCl]⁺, which is the active formylating agent.[7][8]

  • Electrophilic Aromatic Substitution: The electron-rich pyrimidine ring, activated by the C4-amino group, attacks the electrophilic carbon of the Vilsmeier reagent. This typically occurs at the C5 position, forming a sigma complex which then rearomatizes by losing a proton.[9]

  • Hydrolysis: The resulting iminium salt intermediate is stable until the aqueous workup. The addition of water hydrolyzes the iminium salt to yield the final aldehyde product and dimethylammonium salts.[7][8]

G A 1. Reagent Formation (DMF + POCl3) B Vilsmeier Reagent [(CH3)2N=CHCl]+ A->B C 2. Electrophilic Attack (Pyrimidine + Vilsmeier Reagent) B->C D Iminium Salt Intermediate C->D E 3. Aqueous Hydrolysis (Workup) D->E F Final Product (Aldehyde) E->F

References

Technical Support Center: Purification of 4-Amino-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Amino-2-methylpyrimidine-5-carbaldehyde (CAS 73-68-7). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges in the purification of this important synthetic intermediate. As a key building block in the synthesis of Vitamin B1 (Thiamine), achieving high purity is critical for downstream applications.[1] The unique combination of a basic amino group, a reactive aldehyde, and a heterocyclic pyrimidine core presents specific purification hurdles that this guide aims to address.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of the crude product is highly dependent on the synthetic route. However, based on common synthetic pathways, which often involve the condensation of acetamidine with functionalized C3 synthons, several classes of impurities are frequently observed:

  • Unreacted Starting Materials: Residual acetamidine or precursors like malononitrile and 2-cyanoacetamide can be present.[2]

  • Side-Reaction Products: Incomplete cyclization or alternative reaction pathways can lead to various acyclic or isomeric impurities.

  • Degradation Products: The aldehyde functional group is susceptible to oxidation, especially upon prolonged exposure to air, forming the corresponding carboxylic acid (4-amino-2-methylpyrimidine-5-carboxylic acid). Conversely, reduction can yield the alcohol, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP).[3][4][5]

  • Polymeric Materials: Aldehydes, particularly in the presence of basic or acidic traces, can undergo self-condensation or polymerization, resulting in insoluble, often colored, tar-like substances.

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., ethanol, toluene, DMF) and reagents from Vilsmeier-Haack type reactions may persist in the crude material.[2]

Q2: What are the critical stability and handling considerations for this compound?

A2: Proper handling and storage are crucial to prevent degradation and ensure experimental reproducibility.

  • Atmosphere: The aldehyde group is prone to oxidation. It is best to handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible and to store it in tightly sealed containers.[6][7]

  • Light: Many heterocyclic compounds exhibit some light sensitivity. To prevent potential photochemical degradation, store the material in amber vials or in a dark location.[8]

  • Temperature: Store in a cool, dry, and well-ventilated area to minimize the rate of potential degradation reactions.[6][7]

  • Incompatibilities: Avoid contact with strong oxidizing agents, which will readily convert the aldehyde to a carboxylic acid, and strong acids, which can protonate the basic pyrimidine ring system.[6][8]

  • Safety: The compound is an irritant. Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9][10]

Q3: How do I decide between recrystallization and column chromatography for purification?

A3: The choice depends on the impurity profile and the required scale.

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of material, especially if the impurities have significantly different solubility profiles from the product. It is often the most efficient method for achieving high crystalline purity on a multi-gram scale.[11][12]

  • Column Chromatography is superior for separating mixtures with multiple components or impurities that have similar solubility to the product. It offers finer separation but is generally more labor-intensive and solvent-consuming for large-scale purifications.[13][14]

A common and effective strategy is to perform an initial purification by recrystallization to remove the bulk of impurities and then polish the resulting material with column chromatography if needed to remove trace or closely related impurities.

Section 2: Troubleshooting Purification Challenges

This section addresses specific problems you may encounter during your experiments.

Recrystallization Issues

Q: My product has oiled out or failed to crystallize from solution. What should I do?

A: This is a common issue related to supersaturation and nucleation.

  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of a solid. Failure to crystallize happens when the energy barrier for crystal nucleation is not overcome.[12]

  • Solutions:

    • Induce Nucleation: Vigorously scratch the inside of the flask with a glass rod at the solvent line. The microscopic scratches provide a surface for crystals to begin forming.

    • Seed the Solution: If you have a small amount of pure solid, add a single tiny crystal to the cooled solution. This "seed" acts as a template for further crystal growth.

    • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent to increase the concentration and then attempt to cool again.[11]

    • Cool More Slowly: Rapid cooling ("shock cooling") promotes precipitation or oiling out. Allow the flask to cool slowly to room temperature first, then move it to an ice bath.[12][15]

Q: The purity of my recrystallized product is still low, and the yield was poor.

A: This often points to an inappropriate choice of solvent or procedural flaws.

  • Causality: Low purity can result from co-precipitation, where impurities are trapped in the rapidly forming crystal lattice. Poor yield is typically caused by using too much solvent or a solvent in which the product has significant solubility even when cold.[11]

  • Solutions:

    • Re-evaluate Your Solvent System: The ideal solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures.[15] Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and their mixtures with water) to find the optimal one.

    • Ensure Slow Cooling: A slow, undisturbed cooling process is essential for the formation of pure crystals, as it allows for the selective incorporation of only the desired molecules into the lattice.[12]

    • Use Minimum Hot Solvent: Dissolve the crude solid in the minimum amount of near-boiling solvent required for complete dissolution. Using excess solvent will keep more of your product dissolved upon cooling, drastically reducing the yield.[11]

Column Chromatography Issues

Q: My compound is streaking severely on the TLC plate and column. How can I fix this?

A: Streaking (or tailing) with amine-containing compounds is a classic problem in normal-phase chromatography.

  • Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group on your pyrimidine can undergo a strong acid-base interaction with these sites, causing it to "stick" to the stationary phase and elute slowly and unevenly.[16]

  • Solution: Use a Basic Modifier. Neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your eluent system.

    • Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) to your mobile phase (e.g., for a 50:50 Ethyl Acetate/Hexane system, use 49.5:49.5:1 Ethyl Acetate/Hexane/Et₃N).

    • Alternative: For highly polar systems, a solution of 1-5% ammonium hydroxide in methanol can be used as the polar component of the mobile phase (e.g., 5% [5% NH₄OH in MeOH] / 95% Dichloromethane).[16] This simple addition will dramatically improve peak shape and resolution.

Q: I can't achieve good separation between my product and a close-running impurity.

A: This requires optimizing the mobile phase to exploit subtle differences in polarity.

  • Causality: If two compounds have very similar Rf values, the solvent system is not sufficiently selective. The goal is to find a mobile phase that interacts differently with the product and the impurity.

  • Solutions:

    • Change Solvent Polarity: If using an ethyl acetate/hexane system, systematically decrease the polarity (increase the hexane percentage) to increase the separation between spots on the TLC plate. Run the column with the solvent system that gives an Rf value for your desired product of approximately 0.25-0.35.

    • Change Solvent Selectivity: Instead of just ethyl acetate, try a different polar solvent like dichloromethane or ether. A common system for polar compounds is methanol/dichloromethane.[17] Sometimes a three-component system (e.g., Hexane/Dichloromethane/Ethyl Acetate) can provide unique selectivity.

    • Use Gradient Elution: Start running the column with a less polar solvent mixture and gradually increase the polarity during the separation. This keeps the early-eluting compounds moving while providing more "push" to elute the more tightly-bound compounds later, often improving separation between closely-eluting spots.[14]

Q: My product seems to be degrading on the silica gel column.

A: This is a valid concern, especially with sensitive functional groups like aldehydes.

  • Causality: The acidic nature of silica gel can catalyze decomposition or condensation reactions of sensitive compounds over the extended time they are on the column.

  • Solutions:

    • Deactivate the Silica: As with streaking, adding triethylamine to the eluent can help. Alternatively, you can use commercially available deactivated silica gel or prepare it by pre-treating the silica with a base.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance so you can load the column and run the separation efficiently.

    • Consider an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina. Note that the elution order and solvent systems will likely need to be completely re-developed.

Section 3: Detailed Purification Protocols

Safety Precaution: These protocols should be performed in a well-ventilated fume hood with appropriate PPE.

Protocol 1: Recrystallization from an Ethanol/Water Mixture

This protocol is effective for removing non-polar impurities and some colored materials.

  • Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask with a stir bar. Add 50 mL of ethanol and heat the mixture to a gentle boil on a hot plate with stirring.

  • Minimum Solvent Addition: Continue adding hot ethanol in small portions (2-5 mL) until the solid just dissolves. Note the total volume of ethanol used.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., polymeric material) or if the solution is colored, perform a hot gravity filtration. Add a small amount of activated charcoal to the hot solution, swirl for 30 seconds, and filter through a pre-heated fluted filter paper into a clean, warm flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add deionized water dropwise with continuous swirling. The solution will become slightly turbid. Continue adding water until the turbidity just persists.

  • Clarification: Add 1-2 mL of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 50:50 ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to obtain the purified product.

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol is designed to resolve streaking and separate polar impurities.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is 50% Ethyl Acetate in Hexane. Add 1% triethylamine (Et₃N) to this system (e.g., 50 mL EtOAc, 50 mL Hexane, 1 mL Et₃N). Adjust the ratio to achieve an Rf of ~0.3 for the product.

  • Column Packing: Pack a glass chromatography column with silica gel using the "wet slurry" method with your chosen eluent (including the Et₃N). Ensure the packing is uniform and free of air bubbles.[18]

  • Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or your eluent. Pre-adsorb this solution onto a small amount of silica gel (~2-3 g) by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Section 4: Data Reference Tables

Table 1: General Solubility Characteristics
SolventSolubility at 25 °CSolubility at BoilingNotes
WaterSparingly SolubleModerately SolubleUseful as an anti-solvent with alcohols.
EthanolModerately SolubleVery SolubleGood single or co-solvent for recrystallization.
MethanolSolubleVery SolubleOften too good a solvent for recrystallization.
Ethyl AcetateSparingly SolubleSolubleGood solvent for chromatography and recrystallization.
DichloromethaneSolubleN/AUseful for dissolving samples for chromatography.
HexaneInsolubleInsolubleCommon non-polar component for chromatography.

Note: These are qualitative estimates and should be confirmed experimentally.

Table 2: Typical TLC Conditions & Approximate Rf Values
Mobile Phase SystemApprox. Rf of ProductComments
50% Ethyl Acetate / Hexane0.1 - 0.2Severe streaking is likely.
50% Ethyl Acetate / Hexane + 1% Et₃N~0.3Compact spot, good starting point for column.
5% Methanol / Dichloromethane0.2 - 0.3Severe streaking is likely.
5% Methanol / Dichloromethane + 1% Et₃N~0.4Good for separating more polar impurities.

Section 5: Visual Workflows

Diagram 1: Purification Strategy Decision Tree

Purification_Decision_Tree Start Crude Product CheckPurity Assess Purity & Impurity Profile (TLC, NMR) Start->CheckPurity IsHighPurity Purity >95%? (Minor Impurities) CheckPurity->IsHighPurity High IsLowPurity Purity <95%? (Major Impurities) CheckPurity->IsLowPurity Low Recrystallize Recrystallization (Protocol 1) IsHighPurity->Recrystallize Yes Column Column Chromatography (Protocol 2) IsLowPurity->Column Yes Reassess Re-assess Purity Recrystallize->Reassess Column->Reassess FinalProduct Pure Product Reassess->Column Needs Polishing Reassess->FinalProduct Purity OK Column_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. Develop Solvent System (e.g., EtOAc/Hex + 1% Et3N) Target Rf ~0.3 Slurry 2. Prepare Silica Slurry in Mobile Phase TLC->Slurry Load 3. Pre-adsorb Crude Sample onto Silica Slurry->Load Pack 4. Pack Column with Slurry Load->Pack Run 5. Load Sample & Elute Collect Fractions Pack->Run Monitor 6. Monitor Fractions by TLC Run->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

References

avoiding impurity formation in 4-Amino-2-methylpyrimidine-5-carbaldehyde production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Amino-2-methylpyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and high-purity synthesis of this key intermediate. As a crucial building block in the synthesis of various biologically active molecules, including thiamine (Vitamin B1) derivatives, achieving high purity is paramount.[1][2] This document offers practical, field-proven insights to help you navigate the common challenges associated with its production, primarily via the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely employed method is the Vilsmeier-Haack formylation of 4-Amino-2-methylpyrimidine.[3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5] The Vilsmeier reagent is a potent electrophile that reacts with the electron-rich pyrimidine ring to introduce a formyl group.

Q2: My reaction mixture turns dark brown or black upon addition of POCl₃. What is happening and how can I prevent it?

A2: A dark coloration is a common indicator of thermal degradation or polymerization of the starting material or product. The formation of the Vilsmeier reagent is highly exothermic, and uncontrolled temperature can lead to side reactions.[6][7] To prevent this, it is crucial to maintain a low temperature (typically 0-5 °C) during the addition of POCl₃ to DMF and during the subsequent addition of the aminopyrimidine substrate. Slow, dropwise addition with vigorous stirring is essential to dissipate heat effectively.

Q3: The yield of my reaction is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All reagents and solvents should be anhydrous.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, a slight increase in temperature or extended reaction time may be necessary, but this should be done cautiously to avoid degradation.

  • Suboptimal Stoichiometry: The ratio of the aminopyrimidine to the Vilsmeier reagent is critical. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion, while a large excess can promote the formation of byproducts.

  • Inefficient Work-up: The product is susceptible to degradation during work-up. It is important to perform the hydrolysis of the intermediate iminium salt under controlled conditions, typically by quenching the reaction mixture in a cold, aqueous basic solution.

Q4: What are the most common impurities I should expect to see in my crude product?

A4: While a definitive impurity profile is highly dependent on the specific reaction conditions, some common impurities can be anticipated:

  • Unreacted Starting Material: 4-Amino-2-methylpyrimidine.

  • Hydrolysis Byproducts: Incomplete hydrolysis of the Vilsmeier intermediate can lead to the formation of a dimethylaminomethylene intermediate.

  • Dimerization/Polymerization Products: As mentioned, elevated temperatures can lead to the formation of polymeric materials.[8]

  • Side-chain Chlorination: Although less common for this specific substrate, the Vilsmeier-Haack reaction can sometimes lead to the chlorination of activated methyl groups.

  • N-Formylation: The amino group could potentially be formylated, though C-formylation at the electron-rich 5-position is generally favored.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Reaction does not start (no product formation by TLC) 1. Inactive Vilsmeier reagent due to moisture. 2. Low reactivity of the substrate. 3. Incorrect reagents used.1. Ensure all reagents are anhydrous and the reaction is under an inert atmosphere. 2. After the initial reaction time at low temperature, cautiously and slowly allow the reaction to warm to room temperature, monitoring by TLC. 3. Verify the identity and purity of all starting materials.
Formation of a thick, intractable solid or tar 1. Runaway reaction due to poor temperature control. 2. High concentration of reactants.1. Maintain strict temperature control (0-5 °C) during reagent addition. Use an ice-salt bath if necessary. 2. Consider using a higher dilution of the reaction mixture.
Multiple spots on TLC of the crude product 1. Formation of multiple byproducts. 2. Degradation of the product.1. Optimize reaction temperature and stoichiometry. Ensure a controlled work-up procedure. 2. Minimize the time the product is in acidic or basic solutions during work-up and purification.
Product is off-color (e.g., brown or pink) after purification 1. Presence of trace, colored impurities. 2. Partial oxidation of the product.1. Consider an additional purification step, such as treatment with activated carbon followed by recrystallization. 2. Store the purified product under an inert atmosphere and protected from light.
Difficulty in isolating the product during work-up 1. Product is partially soluble in the aqueous layer. 2. Formation of an emulsion.1. Adjust the pH of the aqueous layer to ensure the product is in its neutral form. Perform multiple extractions with an appropriate organic solvent. 2. Add a saturated brine solution to help break the emulsion.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a self-validating system, where careful control of temperature and stoichiometry is key to success.

1. Reagent Preparation and Handling:

  • All glassware must be thoroughly oven-dried and cooled under a stream of dry nitrogen or argon.

  • N,N-Dimethylformamide (DMF) should be of high purity and anhydrous.

  • Phosphorus oxychloride (POCl₃) should be freshly distilled or from a new, sealed bottle.

2. Vilsmeier Reagent Formation:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF (3.0 equivalents).

  • Cool the flask to 0 °C using an ice-salt bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The solution should be a pale yellow, clear liquid.

3. Formylation Reaction:

  • Dissolve 4-Amino-2-methylpyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of the aminopyrimidine to the pre-formed Vilsmeier reagent dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

4. Work-up and Isolation:

  • Prepare a separate beaker with crushed ice and a saturated solution of sodium bicarbonate.

  • Slowly and carefully pour the reaction mixture onto the ice/bicarbonate slurry with vigorous stirring. This step is highly exothermic and should be done in a well-ventilated fume hood.

  • Adjust the pH of the aqueous mixture to ~8-9 with additional sodium bicarbonate or a dilute sodium hydroxide solution.

  • The crude product should precipitate as a solid. Stir the slurry for 30-60 minutes to ensure complete hydrolysis of the intermediate.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

5. Purification:

  • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

  • Dissolve the crude product in the minimum amount of hot solvent, treat with activated carbon to remove colored impurities if necessary, filter while hot, and allow to cool slowly to form crystals.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Analytical HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Common Impurities and Their Formation Mechanisms

Understanding the potential side reactions is critical for developing a robust process.

G cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways A 4-Amino-2-methylpyrimidine C Iminium Salt Intermediate A->C Electrophilic Attack I1 Unreacted Starting Material A->I1 Incomplete Reaction I2 Dimer/Polymer A->I2 High Temperature A->I2 I3 N-Formyl Impurity A->I3 Side Reaction A->I3 B Vilsmeier Reagent (POCl3 + DMF) B->C Reacts with D This compound (Desired Product) C->D Hydrolysis (Work-up) I4 Incompletely Hydrolyzed Intermediate C->I4 Incomplete Hydrolysis C->I4 D->I2 High Temperature D->I2

Caption: Main reaction and potential impurity formation pathways.

  • Incomplete Hydrolysis: The iminium salt intermediate formed after the electrophilic attack is generally stable under anhydrous conditions. If the hydrolysis during work-up is incomplete, the corresponding aminomethylene species may persist as an impurity.

  • Dimerization/Polymerization: Aminopyrimidines and their aldehyde derivatives can be susceptible to self-condensation or polymerization, especially at elevated temperatures or under strongly acidic or basic conditions.[8] This is often observed as the formation of dark, insoluble tars.

  • N-Formylation: The exocyclic amino group is also a nucleophile and could potentially react with the Vilsmeier reagent. While C-formylation at the electron-rich C5 position is electronically favored, some N-formylation may occur as a minor side reaction, particularly if the reaction temperature is not well-controlled.

Data Summary

Parameter Recommendation Rationale
Temperature 0-5 °C for reagent formation and initial reactionMinimizes thermal degradation and side reactions.[6] The Vilsmeier-Haack reaction is exothermic.[7]
POCl₃ Stoichiometry 1.1 - 1.5 equivalentsEnsures complete formation of the Vilsmeier reagent without a large excess that could lead to side reactions.
DMF Stoichiometry 3.0 - 5.0 equivalents (can also be used as solvent)Acts as both a reagent and a solvent.
Reaction Time 2-6 hoursTypically sufficient for complete conversion. Monitor by TLC to confirm.
Work-up pH 8-9Ensures complete hydrolysis of the iminium intermediate and precipitation of the neutral product.

Troubleshooting Workflow

G start Low Yield or High Impurity Profile temp_check Was temperature strictly controlled (0-5 °C)? start->temp_check moisture_check Were anhydrous conditions maintained? temp_check->moisture_check Yes temp_no No temp_check->temp_no No workup_check Was work-up pH controlled (~8-9)? moisture_check->workup_check Yes moisture_no No moisture_check->moisture_no No workup_no No workup_check->workup_no No purify Optimize purification. (Recrystallization, Charcoal Treatment) workup_check->purify Yes temp_yes Yes temp_sol Implement better cooling. Slow down reagent addition. temp_no->temp_sol moisture_yes Yes moisture_sol Use oven-dried glassware. Use anhydrous reagents/solvents. moisture_no->moisture_sol workup_yes Yes workup_sol Carefully monitor pH during quenching. Ensure complete hydrolysis. workup_no->workup_sol

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Scale-Up Considerations for 4-Amino-2-methylpyrimidine-5-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of 4-Amino-2-methylpyrimidine-5-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the bench to the pilot plant. We will address common challenges, provide troubleshooting advice, and detail safety protocols, with a focus on the widely used Vilsmeier-Haack formylation route.

Overview of the Core Synthesis: The Vilsmeier-Haack Approach

This compound is a valuable heterocyclic building block. Its synthesis is most commonly achieved via the formylation of 4-Amino-2-methylpyrimidine. The Vilsmeier-Haack reaction is a powerful and frequently used method for this transformation, employing a Vilsmeier reagent generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[1][2]

The reaction proceeds via the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich pyrimidine ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF VR Vilsmeier Reagent (Chloroiminium ion) DMF->VR + POCl₃ POCl3 POCl₃ POCl3->VR Iminium Iminium Salt Intermediate VR->Iminium Electrophilic Attack Pyrimidine 4-Amino-2-methylpyrimidine Pyrimidine->Iminium + Vilsmeier Reagent Product 4-Amino-2-methylpyrimidine- 5-carbaldehyde Iminium->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack Reaction Workflow.

While effective, this reaction presents significant scale-up challenges, primarily related to thermal hazards and handling of corrosive reagents.[3][4]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the scale-up of the Vilsmeier-Haack formylation for this specific substrate.

Q1: The formation of the Vilsmeier reagent is highly exothermic and difficult to control at scale. How can I mitigate this risk?

A1: This is the most critical safety challenge of the process. The reaction between DMF and POCl₃ is notoriously exothermic and the resulting Vilsmeier reagent is thermally unstable, which can lead to a thermal runaway.[3][5]

  • Controlled Dosing: Never mix the full quantities of DMF and POCl₃ at once. The best practice is to add the POCl₃ dropwise to the cooled DMF solution at a rate that allows your cooling system to maintain a stable internal temperature (typically 0-10 °C).

  • Reverse Addition: Consider adding the substrate (4-amino-2-methylpyrimidine) to the DMF first, and then slowly dosing the POCl₃. This allows the Vilsmeier reagent to be consumed as it is formed, preventing its accumulation and reducing the overall thermal risk.[5]

  • Sufficient Solvent: While DMF is often both a reagent and a solvent, using an additional, inert co-solvent like 1,2-dichloroethane can help manage the reaction concentration and improve heat transfer.[6]

  • Flow Chemistry: For industrial-scale production, a continuous flow reactor is a superior alternative. It allows for the safe, continuous formation and immediate consumption of the Vilsmeier reagent in a small, efficiently cooled reaction zone, virtually eliminating the risk of thermal runaway.[3]

Q2: My reaction yield is significantly lower on a larger scale compared to my bench-top experiments. What are the potential causes?

A2: A drop in yield upon scale-up often points to issues with mass and heat transfer, reagent stability, or moisture control.

  • Inefficient Mixing: In a large reactor, inadequate stirring can create localized "hot spots" where the temperature is much higher than the thermocouple reading. This can lead to reagent decomposition and byproduct formation. Ensure your reactor is equipped with an appropriate overhead stirrer and baffle system for the vessel geometry.

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Ensure all reagents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Water will quench the reagent and reduce the yield.

  • Reagent Purity & Stoichiometry: Verify the purity of your starting materials. On scale, even small impurities can have a magnified effect. Re-evaluate your stoichiometry; sometimes a slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents) is needed to drive the reaction to completion, but a large excess can lead to byproducts.

  • Reaction Time and Temperature: Optimize these parameters at scale. A reaction that is complete in 2 hours at 50°C on the bench may require longer or a slightly adjusted temperature in a large vessel due to slower heat transfer. Monitor the reaction progress using an appropriate method (see Q4).

Q3: The work-up is generating a lot of dark, tarry material, making product isolation difficult. How can this be prevented?

A3: Tar formation is typically a result of decomposition due to excessive temperatures or localized heating during the quench step.

  • Controlled Quench: The quench of the reaction mixture is also highly exothermic. The mixture should be cooled significantly (e.g., to 0-5 °C) and then transferred slowly onto a vigorously stirred mixture of ice and water. Alternatively, the ice/water can be slowly added to the cooled reactor.

  • pH Control During Neutralization: After hydrolysis, the solution will be highly acidic. Neutralization must be done carefully and with cooling. Adding a saturated base solution (like sodium acetate or sodium carbonate) too quickly will cause a rapid temperature increase, promoting the formation of colored impurities and tars.[7] Keep the temperature below 20 °C during this step.[7]

  • Avoid Overheating: Ensure the reaction itself is not run at an excessively high temperature or for too long, as this can degrade both the starting material and the product.

Q4: How can I effectively monitor the reaction's progress at a multi-liter scale?

A4: Relying solely on reaction time is not advisable during scale-up. In-process controls (IPCs) are essential.

  • Sampling: Use a sampling valve or a long syringe to carefully extract a small aliquot of the reaction mixture.

  • Sample Work-up: The sample must be quenched immediately and carefully. A good practice is to inject the sample directly into a vial containing a cold, basic solution (e.g., saturated NaHCO₃) to neutralize the acidic reagents and hydrolyze the intermediate. The organic components can then be extracted with a suitable solvent (e.g., ethyl acetate).

  • Analysis: The extracted sample can be analyzed by Thin Layer Chromatography (TLC) or, more quantitatively, by High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to product. This data will provide a reliable indication of when the reaction is complete.

Recommended Scale-Up Protocol

This protocol describes the synthesis of this compound on a 100g scale. A thorough risk assessment must be performed before proceeding.[7]

Reagent Table
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-Amino-2-methylpyrimidine123.14100 g0.8121.0
Phosphorus Oxychloride (POCl₃)153.33186 g (113 mL)1.2131.5
N,N-Dimethylformamide (DMF)73.09750 mL--
Saturated Sodium Acetate Solution-~1.5 L--
Crushed Ice / Water-2 kg / 2 L--
Step-by-Step Methodology
  • Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Reagent Charging: Charge the reactor with N,N-Dimethylformamide (750 mL). Begin stirring and cool the vessel to 0-5 °C using a circulating chiller.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (113 mL) dropwise via the dropping funnel over 60-90 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition. A thick, pale-yellow complex will form.

  • Substrate Addition: Once the POCl₃ addition is complete and the exotherm has subsided, add the 4-Amino-2-methylpyrimidine (100 g) portion-wise over 30 minutes, ensuring the temperature does not exceed 15 °C.

  • Reaction: After the substrate is fully added, slowly heat the reaction mixture to 55-60 °C and hold for 2-3 hours.

  • Reaction Monitoring (IPC): After 2 hours, take a sample, quench it, and analyze by HPLC or TLC to check for the consumption of the starting material. Continue heating if necessary.

  • Cooling & Quench: Once the reaction is complete, cool the mixture to 5-10 °C. In a separate, larger vessel (e.g., 20 L), prepare a vigorously stirred slurry of crushed ice (2 kg) and water (2 L).

  • Hydrolysis: Slowly transfer the cooled reaction mixture into the ice/water slurry over at least one hour. Use a peristaltic pump or a wide-bore tube. Monitor the temperature of the quench vessel, ensuring it stays below 20 °C.[7]

  • Neutralization & Precipitation: With continued stirring and cooling, slowly add saturated sodium acetate solution to the acidic mixture until the pH reaches 6-7. The product will precipitate as a pale yellow or off-white solid.

  • Isolation: Stir the resulting slurry at 5-10 °C for one hour to ensure complete precipitation. Isolate the solid product by filtration using a large Buchner funnel.

  • Washing & Drying: Wash the filter cake with cold deionized water (2 x 500 mL) and then with a small amount of cold ethanol (1 x 200 mL). Dry the solid in a vacuum oven at 50 °C to a constant weight. Expected yield: 90-100 g (80-89%).

Critical Safety Considerations

Scaling up chemical reactions introduces hazards that may not be apparent at the bench scale, primarily due to the decrease in the surface-area-to-volume ratio, which limits heat dissipation.[4][8]

Thermal Runaway Prevention

The primary hazard is a thermal runaway during Vilsmeier reagent formation or during the quench.[3][5] A systematic approach to safety is mandatory.

start Plan Vilsmeier-Haack Scale-Up q1 Is calorimetric data (DSC, RC1) available? start->q1 calc_TNR Calculate Maximum Temperature of Synthesis Reaction (MTSR) and Time to Maximum Rate (TMR) q1->calc_TNR Yes get_data Obtain calorimetric data before proceeding. Do not scale up based on assumptions. q1->get_data No yes1 Yes no1 No q2 Is MTSR well below solvent boiling point and decomposition temperature? calc_TNR->q2 proceed Proceed with Caution using engineered controls (dosing pump, chiller) q2->proceed Yes stop STOP! Process is not safe. Re-design process (e.g., use flow chemistry, different solvent, reverse addition). q2->stop No yes2 Yes no2 No

Caption: Safety Decision Tree for Thermal Hazard Assessment.

Reagent Handling
  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Waste Disposal: The aqueous filtrate after product isolation will contain phosphorus salts and residual DMF. It must be neutralized and disposed of according to institutional and local environmental regulations. Do not mix with incompatible waste streams.

References

Technical Support Center: Catalyst Selection for Efficient Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Last Updated: 2025-12-12

Introduction

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical assistance and troubleshooting for catalyst selection in pyrimidine synthesis. Pyrimidines are crucial heterocyclic scaffolds in medicinal chemistry, forming the backbone of numerous biologically active compounds and nucleic acids.[1] The efficient synthesis of these molecules is paramount, and catalyst selection is a critical determinant of reaction success, influencing yield, selectivity, and sustainability.[2]

This resource provides a comparative analysis of various catalytic systems, detailed experimental protocols, and solutions to frequently encountered problems to facilitate the strategic selection of catalysts for your specific synthetic needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used in pyrimidine synthesis, and how do I choose between them?

A1: The main categories of catalysts for pyrimidine synthesis include Brønsted acids, Lewis acids, organocatalysts, and heterogeneous catalysts. The optimal choice depends on the specific reaction (e.g., Biginelli, Pinner), substrate scope, and desired reaction conditions (e.g., solvent-free, mild temperatures).

  • Brønsted Acids (e.g., HCl, p-TSA): These are classic catalysts, particularly for the Biginelli reaction, that protonate carbonyls and facilitate cyclization.[3][4] They are cost-effective but can sometimes lead to side reactions, especially at high temperatures.[5]

  • Lewis Acids (e.g., FeCl₃, ZnCl₂, InBr₃): Lewis acids are highly effective and can offer milder reaction conditions compared to Brønsted acids.[3][6] They are particularly useful in activating carbonyl groups and can influence the selectivity between competing reaction pathways.[7][8]

  • Organocatalysts (e.g., L-proline, thiourea derivatives): These metal-free catalysts are a cornerstone of green chemistry, often enabling reactions under mild and environmentally friendly conditions.[9][10]

  • Heterogeneous Catalysts (e.g., graphite oxide, supported metal nanoparticles, zeolites): These catalysts offer significant advantages in terms of easy separation from the reaction mixture, recyclability, and potential for continuous flow processes.[11][12] Graphite oxide, for instance, has been shown to be a highly efficient, reusable, and metal-free carbocatalyst for pyrimidine synthesis under solvent-free conditions.[11]

Q2: My Biginelli reaction is producing a low yield of the desired dihydropyrimidinone (DHPM). What are the likely catalytic issues?

A2: Low yields in the Biginelli reaction are a common challenge and can often be traced back to catalyst inefficiency or suboptimal conditions.[5]

  • Insufficient Catalyst Activity: The chosen catalyst may be too mild for your specific substrates, or the catalyst loading may be too low.[5] Consider screening a panel of Lewis acids or increasing the catalyst loading incrementally. For instance, while traditional methods use strong Brønsted acids like HCl, Lewis acids such as FeCl₃ or ZnCl₂ can be more effective alternatives.[3][5]

  • Catalyst Deactivation: If you are using a reusable catalyst, it may have lost activity. Regeneration may be necessary. For acid catalysts, ensure the concentration is appropriate.[7]

  • Suboptimal Reaction Conditions: Temperature and solvent play a crucial role. While refluxing in ethanol is common, some substrate combinations benefit from solvent-free conditions or alternative solvents like DMF or acetonitrile.[5][13] Microwave irradiation can also significantly accelerate the reaction.[1]

Q3: I'm observing a significant fluorescent yellow byproduct in my Biginelli reaction. What is it and how can catalyst choice help?

A3: This is a classic issue in Biginelli synthesis. The fluorescent byproduct is typically a Hantzsch-type 1,4-dihydropyridine (DHP).[7][13] This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be generated from the decomposition of urea at higher temperatures), creating a competing reaction pathway.[7]

Catalyst-driven solutions include:

  • Temperature Control: The Hantzsch pathway is often favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[7]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[7] Experimenting with different Lewis acids can help identify one that favors the formation of the desired DHPM.

Troubleshooting Guide

This section addresses specific problems you might encounter during pyrimidine synthesis and offers targeted solutions related to catalyst selection.

Problem 1: Incomplete Cyclization in Pinner Pyrimidine Synthesis

Symptoms: Your reaction stalls after the formation of the amidine intermediate, with low conversion to the final pyrimidine product.

Possible Catalytic Causes & Solutions:

  • Insufficient Acid/Base Strength: The final cyclization and dehydration steps often require either acid or base catalysis to proceed efficiently. If you are not using a catalyst, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate this step.[13] In base-catalyzed variations, the choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are critical.[13][14]

  • Anhydrous Conditions: The Pinner reaction is sensitive to water, which can lead to the hydrolysis of intermediates. Ensure you are using anhydrous solvents and reagents.[13]

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and hydrolyze over time, inhibiting the reaction.[13]

Problem 2: Low Yield and Unreacted Starting Materials

Symptoms: TLC or HPLC analysis shows a significant amount of unreacted aldehyde, β-ketoester, or urea/amidine.

Possible Catalytic Causes & Solutions:

  • Catalyst Loading Optimization: The amount of catalyst is a critical parameter. Too little catalyst will result in a sluggish reaction, while too much can sometimes lead to side reactions. It is advisable to perform a catalyst loading optimization study for your specific reaction.[15][16]

  • Solvent Effects: The solvent can significantly impact reactant solubility and reaction rates.[10] While ethanol is a common choice, exploring other solvents or solvent-free conditions has been shown to improve yields for certain substrates.[13]

  • Purity of Reactants: Impurities in your starting materials can act as catalyst poisons or inhibitors. Ensure all reactants are of high purity.[7]

Problem 3: Difficulty in Catalyst Removal and Product Purification

Symptoms: The final product is contaminated with the catalyst, making purification by chromatography or crystallization challenging.

Possible Catalytic Causes & Solutions:

  • Switch to a Heterogeneous Catalyst: If you are using a homogeneous catalyst that is difficult to remove, consider switching to a heterogeneous catalyst. These can be easily removed by simple filtration, simplifying the work-up procedure and allowing for catalyst recycling.[11][12]

  • Work-up Procedure: Ensure your work-up protocol is designed to remove the specific catalyst you are using. For example, acidic or basic washes can be used to remove residual acid or base catalysts.

  • Alternative Purification Techniques: If co-elution is an issue in column chromatography, consider alternative purification methods like preparative HPLC or crystallization.[17]

Data Presentation: Catalyst Performance Comparison

The following tables summarize the performance of various catalysts in the synthesis of pyrimidine derivatives, providing a clear comparison to inform your catalyst selection.

Table 1: Comparison of Catalysts for the Biginelli Reaction

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
HClCatalyticEthanolReflux48Varies[1]
InBr₃10EthanolReflux7High[3][6]
FeCl₃----High[3]
ZnCl₂----Modest[3]
Graphite OxideLowSolvent-freeMilder-High[11]

Table 2: Catalyst Loading Optimization Example

EntryCatalyst Amount (mol%)Yield (%)
10.575
21.088
32.095
45.095

This is a representative example; optimal loading will vary.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for the Biginelli Reaction

This classical one-pot, three-component reaction is widely used for the synthesis of dihydropyrimidinones.[1]

  • A mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the selected catalyst (e.g., 10 mol% InBr₃) in a suitable solvent (e.g., ethanol, 10 mL) is prepared.[1][3]

  • The reaction mixture is refluxed for the appropriate time (typically 4-48 hours), and the progress is monitored by Thin Layer Chromatography (TLC).[1][13]

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration.

  • The solid is washed with cold ethanol and can be further purified by recrystallization from ethanol to yield the pure dihydropyrimidinone.[1]

Protocol 2: Microwave-Assisted Pyrimidine Synthesis

This modern approach utilizes microwave irradiation to accelerate the reaction, often leading to higher yields in shorter times.[1]

  • A mixture of 4(6)-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol) is prepared in a suitable solvent (e.g., DMF).[1]

  • The mixture is subjected to microwave irradiation at a specified power (e.g., 250 W) and temperature for a short duration (typically 5-10 minutes).[1]

  • Upon completion, the reaction mixture is cooled.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Diagram 1: Biginelli Reaction Troubleshooting Workflow

Biginelli_Troubleshooting start Low DHPM Yield catalyst_issue Catalyst Inefficiency? start->catalyst_issue conditions_issue Suboptimal Conditions? start->conditions_issue side_reaction_issue Side Reactions? start->side_reaction_issue increase_loading Increase Catalyst Loading catalyst_issue->increase_loading Yes change_catalyst Screen Different Catalysts (e.g., Lewis Acids) catalyst_issue->change_catalyst Yes optimize_temp Optimize Temperature & Solvent conditions_issue->optimize_temp Yes check_purity Check Reactant Purity conditions_issue->check_purity Yes hantzsch_check Check for Hantzsch Byproduct side_reaction_issue->hantzsch_check Yes lower_temp Lower Reaction Temperature hantzsch_check->lower_temp

Caption: A logical workflow for troubleshooting low yields in the Biginelli reaction.

Diagram 2: Catalyst Selection Decision Tree

Catalyst_Selection start Start: Pyrimidine Synthesis recyclability Is Catalyst Recyclability Critical? start->recyclability metal_free Are Metal-Free Conditions Required? recyclability->metal_free No heterogeneous Use Heterogeneous Catalyst (e.g., Graphite Oxide, Zeolites) recyclability->heterogeneous Yes mild_conditions Are Mild Conditions Preferred? metal_free->mild_conditions No organocatalyst Use Organocatalyst (e.g., L-proline) metal_free->organocatalyst Yes lewis_acid Consider Lewis Acids (e.g., FeCl3, InBr3) mild_conditions->lewis_acid Yes bronsted_acid Classical Brønsted Acids (e.g., HCl, p-TSA) mild_conditions->bronsted_acid No

Caption: A decision tree to guide the selection of an appropriate catalyst.

Diagram 3: Acid-Catalyzed Biginelli Reaction Mechanism

Biginelli_Mechanism aldehyde Aldehyde step1 Aldol Condensation aldehyde->step1 ketoester β-Ketoester ketoester->step1 urea Urea step2 Nucleophilic Addition of Urea urea->step2 catalyst H+ catalyst->aldehyde step1->step2 step3 Cyclization & Dehydration step2->step3 product Dihydropyrimidinone step3->product

Caption: The reaction mechanism of the acid-catalyzed Biginelli condensation.

References

long-term stability and storage of 4-Amino-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated support center for 4-Amino-2-methylpyrimidine-5-carbaldehyde (CAS No. 73-68-7). This resource is designed for our valued partners in research, science, and drug development. Here, we provide in-depth technical guidance on the long-term stability and storage of this versatile synthetic intermediate, alongside practical troubleshooting advice to ensure the integrity and success of your experiments. Our commitment is to provide you with not just protocols, but the underlying scientific principles to empower your work.

I. Core Concepts: Understanding the Stability of this compound

This compound is a bifunctional molecule featuring a nucleophilic aminopyrimidine ring and a reactive aldehyde group. This combination makes it a valuable building block but also introduces specific stability considerations. The primary pathways for degradation are likely to involve the aldehyde moiety, which is susceptible to oxidation, and the amino group, which can also undergo oxidative processes. The overall molecule's stability is influenced by temperature, atmosphere, light, and moisture.

II. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for long-term stability?

A1: For long-term stability, the solid compound should be stored at 2-8°C .[1][2] It is also recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and protected from light .[3] The container should be tightly sealed to prevent moisture ingress. While some suppliers may ship the product at ambient temperature, and one even suggests room temperature storage, refrigerated conditions are best practice for maximizing shelf life and preserving purity.[4]

Q2: I've just received a shipment. How should I handle the initial unpacking and storage?

A2: Upon receipt, allow the container to equilibrate to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid, which could accelerate degradation. Once equilibrated, open the container in a dry, low-humidity environment, preferably in a glove box or under a gentle stream of inert gas. After taking the required amount, purge the container with inert gas before sealing tightly for storage as recommended above.

Q3: What is the expected shelf life of this compound?

A3: If stored under the recommended conditions (2-8°C, inert atmosphere, dark), this compound is expected to maintain its purity for an extended period. However, as there are no comprehensive, publicly available long-term stability studies, we recommend re-analyzing the material's purity (e.g., by HPLC or NMR) if it has been in storage for more than a year, or if you observe any of the degradation signs mentioned in the troubleshooting guide below.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution is generally not recommended for long periods due to the higher reactivity of molecules in the dissolved state. Aldehydes, in particular, can be unstable in certain solvents. If you must prepare a stock solution, use an anhydrous, aprotic solvent. Prepare the solution fresh for each experiment if possible. If short-term storage of a stock solution is necessary, store it at -20°C or -80°C under an inert atmosphere and use it within a few days. Always perform a pilot reaction to ensure the compound's reactivity has not diminished.

Q5: What are the primary safety precautions when handling this compound?

A5: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[5] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust.[5] Avoid contact with skin and eyes.[5] For detailed safety information, always consult the Safety Data Sheet (SDS) provided with the product.

Data Summary Table: Storage Recommendations

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down potential degradation reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the aldehyde and amino groups.
Light Amber vial / Dark placePrevents light-induced degradation.
Container Tightly sealedPrevents moisture ingress and exposure to air.

III. Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to the stability of this compound.

Visualizing the Troubleshooting Workflow

troubleshooting_workflow start Start: Experimental Issue Observed issue_color Problem: Compound has an off-white or yellowish color start->issue_color issue_solubility Problem: Poor solubility in a previously used solvent start->issue_solubility issue_reactivity Problem: Decreased or no reactivity in a standard reaction start->issue_reactivity cause_oxidation Likely Cause: Oxidation of the aldehyde or amino group. issue_color->cause_oxidation cause_polymerization Likely Cause: Aldehyde polymerization or self-condensation. issue_solubility->cause_polymerization cause_moisture Likely Cause: Moisture absorption leading to hydration or other reactions. issue_solubility->cause_moisture issue_reactivity->cause_oxidation issue_reactivity->cause_polymerization solution_purity Solution: 1. Check purity via HPLC, LC-MS, or NMR. 2. Compare with Certificate of Analysis. cause_oxidation->solution_purity cause_polymerization->solution_purity cause_moisture->solution_purity solution_purify Solution: Consider purification (e.g., recrystallization) if purity is compromised. solution_purity->solution_purify If impure solution_new Solution: Use a fresh, unopened lot of the compound for critical experiments. solution_purity->solution_new If purity is critical solution_storage Action: Review and improve storage conditions (2-8°C, inert gas, dark, dry). solution_purify->solution_storage solution_new->solution_storage

Caption: Troubleshooting workflow for this compound.

Problem 1: The solid, which should be a white or off-white powder, has developed a yellow or brownish tint.
  • Plausible Cause: This is often the first visual indicator of degradation. The color change is likely due to the oxidation of the aldehyde or amino groups, which can lead to the formation of conjugated impurities. Improper storage, such as exposure to air and light, can accelerate this process.

  • Proposed Solution:

    • Purity Assessment: Before use, analyze the purity of the material using a suitable analytical method like HPLC or ¹H NMR. Compare the results with the Certificate of Analysis for the specific lot.

    • Purification: If the purity is found to be compromised but the material is still largely intact, consider purification by recrystallization. The choice of solvent will need to be determined empirically.

    • Use a Fresh Sample: For sensitive applications, it is always best to use a new, unopened vial of the compound.

    • Review Storage Practices: Ensure that all lab members are adhering to the recommended storage conditions to prevent future degradation.

Problem 2: The compound shows poor reactivity or leads to unexpected byproducts in a well-established reaction.
  • Plausible Cause: A loss of reactivity is a strong indicator of degradation. The aldehyde functional group is crucial for many reactions, and its oxidation to the corresponding carboxylic acid (4-amino-2-methylpyrimidine-5-carboxylic acid) would render it unreactive in, for example, reductive amination or Wittig reactions. Alternatively, moisture could have led to the formation of a non-reactive hydrate.

  • Proposed Solution:

    • Confirm Identity and Purity: Use an analytical technique like LC-MS to confirm the mass of the starting material. The presence of a mass corresponding to the carboxylic acid would confirm oxidation. ¹H NMR can also be used to check for the disappearance of the characteristic aldehyde proton signal and the appearance of new peaks.

    • Strict Anhydrous Technique: Ensure that all solvents and reagents are rigorously dried before use, and the reaction is carried out under an inert atmosphere. This will rule out moisture from the reaction setup as the cause of the issue.

    • Source a New Batch: If degradation of the starting material is confirmed, the most reliable solution is to use a fresh batch of this compound.

Problem 3: The compound is difficult to dissolve in a solvent in which it was previously soluble.
  • Plausible Cause: This may indicate the formation of insoluble polymeric materials. Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of trace acidic or basic impurities. This process can be accelerated by elevated temperatures.

  • Proposed Solution:

    • Analytical Confirmation: Analyze the material as described above. The presence of a broad baseline hump in an NMR spectrum or multiple peaks in an HPLC chromatogram could suggest polymerization.

    • Attempt Mild Solubilization: Gentle warming and sonication may help to dissolve the material if the polymerization is not extensive. However, be aware that this could also promote further degradation.

    • Discard and Replace: If significant polymerization is suspected, it is best to discard the material and use a fresh supply, as the presence of oligomers can interfere with reactions and make purification of the desired product difficult.

IV. Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Identify the characteristic aldehyde proton (CHO) signal, which is expected to be a singlet at approximately 9.5-10.5 ppm.

    • Identify the signals for the methyl group and the pyrimidine ring proton.

    • Integrate all signals and check for the presence of unexpected peaks that would indicate impurities. The absence or significant reduction of the aldehyde proton signal is a clear sign of degradation.

V. References

  • Sigma-Aldrich. 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde Product Page. --INVALID-LINK--

  • BLDpharm. 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde Product Page. --INVALID-LINK--

  • ChemicalBook. 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde Product Page. --INVALID-LINK--

  • Pharmaffiliates. This compound Product Page. --INVALID-LINK--

  • ChemicalBook. 4-Amino-5-Hydroxymethyl-2-methylpyrimidine Safety Data Sheet. --INVALID-LINK--

  • Sigma-Aldrich. This compound Product Page. --INVALID-LINK--

  • Santa Cruz Biotechnology. 4-Amino-2-(methylthio)pyrimidine-5-carboxaldehyde Product Page. --INVALID-LINK--

  • BLDpharm. 770-31-0|4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde. --INVALID-LINK--

References

developing an efficient workup procedure for 4-Amino-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Amino-2-methylpyrimidine-5-carbaldehyde

A Senior Application Scientist's Guide to Efficient Workup & Purification

Welcome to the technical support guide for this compound. This molecule is a valuable heterocyclic building block, notably serving as a key intermediate in the synthesis of Thiamine (Vitamin B₁).[1][2] However, its bifunctional nature—possessing both a nucleophilic amino group and an electrophilic aldehyde—presents unique challenges during workup and purification. This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate these complexities and achieve high purity and yield.

Section 1: Understanding the Molecule's Reactivity

Success in the workup of this compound hinges on understanding its chemical personality. The procedure must accommodate the properties of its three key features:

  • The Aldehyde Group: This is the primary site of desired reactivity but also a source of instability. It is susceptible to:

    • Oxidation: Easily oxidized to the corresponding carboxylic acid, especially if exposed to air over long periods.[3]

    • Reduction: Can be reduced to an alcohol by certain reagents that may be present in the reaction mixture.

    • Acetal Formation: Reacts with alcohol solvents, particularly under acidic conditions (which can be promoted by silica gel), to form hemiacetals or acetals, complicating purification.[4]

    • Self-Condensation: Can undergo aldol-type self-condensation, especially under strong basic or acidic conditions.[3]

  • The Aromatic Amino Group: This group imparts basicity to the molecule, allowing it to be protonated and form salts. This property can be exploited during extraction but also makes the molecule sensitive to pH extremes.

  • The Pyrimidine Core: A nitrogen-containing heterocycle that contributes to the molecule's polarity. This polarity influences its solubility, making it more soluble in polar organic solvents and potentially conferring some water solubility, which can complicate extractions.

Section 2: Strategic Workup & Purification Workflow

A robust workup strategy is not a single path but a decision-making process. The diagram below outlines a logical flow for isolating and purifying your target compound, from the initial crude reaction mixture to the final, pure product.

Workup_Workflow start Crude Reaction Mixture quench Quench Reaction (e.g., with water or sat. NH4Cl) start->quench extract Liquid-Liquid Extraction (e.g., EtOAc or DCM) quench->extract wash Aqueous Washes extract->wash dry Dry Organic Layer (Na2SO4 or MgSO4) wash->dry concentrate Concentrate in Vacuo dry->concentrate crude_product Crude Product Analysis (TLC, LCMS, NMR) concentrate->crude_product decision_purity Is Purity Sufficient? crude_product->decision_purity final_product Final Pure Product decision_purity->final_product  Yes purification_hub decision_purity->purification_hub No   col_chrom Column Chromatography purification_hub->col_chrom bisulfite Bisulfite Adduct Purification purification_hub->bisulfite recrystallize Recrystallization purification_hub->recrystallize col_chrom->final_product bisulfite->final_product recrystallize->final_product

Caption: Decision workflow for workup and purification.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup of this compound in a practical question-and-answer format.

Q1: My yield is very low after aqueous extraction. Where did my product go?

Possible Cause 1: High Polarity. Your compound possesses multiple polar functional groups (amine, aldehyde, pyrimidine nitrogens). It may have significant solubility in the aqueous layer, especially if the pH is acidic, which would protonate the amino group and form a highly water-soluble salt.

  • Solution:

    • Adjust pH: Before extraction, carefully adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-8) using a mild base like sodium bicarbonate (NaHCO₃). This ensures the amino group is in its neutral, less water-soluble form.

    • Salt Out: Saturate the aqueous layer with sodium chloride (NaCl). This decreases the polarity of the aqueous phase and can significantly reduce the solubility of your organic product, driving it into the organic layer.

    • Use a More Polar Solvent: If you are using a non-polar solvent like hexanes or diethyl ether, switch to a more polar extraction solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or a mixture like 9:1 DCM/isopropanol.

Possible Cause 2: Emulsion Formation. The presence of polar, partially soluble compounds can lead to the formation of a stable emulsion at the interface between the aqueous and organic layers, trapping your product.

  • Solution:

    • Break the Emulsion: Add brine (saturated aq. NaCl) and swirl gently, or filter the entire mixture through a pad of Celite to break up the emulsion.[5]

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes).

Q2: My final product is contaminated with a more polar impurity that I believe is the carboxylic acid. How do I remove it?

This is a classic problem caused by air oxidation of the aldehyde.[3]

  • Expert Solution: Perform a mild basic wash during the liquid-liquid extraction. The carboxylic acid is acidic, while the aminopyrimidine is a weak base. A carefully chosen base will selectively deprotonate and solubilize the acid impurity without significantly affecting your product.

    • Protocol: During your workup, wash the organic layer (e.g., EtOAc or DCM) with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3] The acidic impurity will convert to its sodium salt and move into the aqueous layer. Follow this with a water wash to remove any residual bicarbonate.

    • Validation Check: Spot the organic layer on a TLC plate before and after the wash. The polar acid spot should disappear or be greatly reduced after the wash.

Q3: I'm trying to purify my compound by silica gel chromatography, but I'm getting poor recovery and streaky bands. What's wrong?

Aldehydes and amines can be problematic on standard silica gel.[4]

  • Causality:

    • Acidity of Silica: Standard silica gel is acidic. This can cause your basic aminopyrimidine to stick irreversibly to the column. It can also catalyze decomposition or acetal formation if you are using an alcohol in your eluent.[4]

    • Reactivity: The aldehyde can react on the silica surface, especially during a long purification.

  • Solutions:

    • Deactivate the Silica: Add ~1% triethylamine (Et₃N) to your eluent system (e.g., Hexane/EtOAc + 1% Et₃N). The triethylamine will neutralize the acidic sites on the silica gel, preventing your compound from sticking and improving peak shape.[4]

    • Switch Stationary Phase: Consider using a different stationary phase like neutral or basic alumina, which is often more forgiving for basic compounds.[4]

    • Avoid Reactive Solvents: Do not use methanol or ethanol in your eluent, as this can lead to acetal formation on the column.[4] Opt for solvent systems like Hexane/EtOAc, DCM/Acetone, or Toluene/EtOAc.

Q4: My crude product is a complex mixture. Is there a more robust purification method than chromatography?

Yes. For aldehydes, purification via a sodium bisulfite adduct is a powerful and classic chemical method that can isolate the aldehyde from non-carbonyl impurities.[5][6]

  • Mechanism: The aldehyde reacts with aqueous sodium bisulfite to form a solid, water-soluble salt (the bisulfite adduct). Non-aldehyde impurities are left behind in the organic phase. The adduct is then isolated and the reaction is reversed by adding a base, regenerating the pure aldehyde.[5]

Bisulfite_Purification cluster_formation Adduct Formation cluster_regeneration Regeneration crude Crude Aldehyde (in organic solvent) adduct Bisulfite Adduct (in aqueous layer) crude->adduct + NaHSO3 impurities Non-Aldehyde Impurities (remain in organic layer) bisulfite_aq Sat. aq. NaHSO3 bisulfite_aq->adduct adduct_regen Isolated Aqueous Layer (contains adduct) adduct->adduct_regen Separate Layers pure_aldehyde Pure Aldehyde (extract into fresh organic solvent) adduct_regen->pure_aldehyde + Base base Add Base (e.g., aq. NaOH to pH 12) base->pure_aldehyde

Caption: The two-stage process of bisulfite adduct purification.

  • When to Use This: This method is ideal when your major impurities are starting materials or byproducts that do not contain an aldehyde group. It is less effective for removing other aldehydes or reactive ketones.

Section 4: Detailed Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction Workup

  • Quench: Cool the reaction vessel in an ice bath. Slowly add deionized water or a saturated aqueous solution of NH₄Cl to quench the reaction.

  • pH Adjustment: Check the pH of the aqueous layer. If acidic, add a saturated aqueous solution of NaHCO₃ dropwise until the pH is ~7.5.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers. Wash sequentially with:

    • Deionized water (1 x volume).

    • Saturated aqueous NaHCO₃ (1 x volume) - This step is crucial for removing acidic impurities.

    • Brine (saturated aq. NaCl) (1 x volume) - This helps break emulsions and starts the drying process.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Validation: Analyze the crude product by TLC and/or LCMS to assess purity and decide if further purification is needed.

Protocol 2: Purification via Bisulfite Adduct [5][6]

  • Dissolution: Dissolve the crude product in a suitable water-miscible solvent like tetrahydrofuran (THF) or methanol.

  • Adduct Formation: Transfer the solution to an Erlenmeyer flask and add an equal volume of freshly prepared, saturated aqueous sodium bisulfite. Stir vigorously at room temperature for 1-2 hours. A precipitate may form.

  • Isolation:

    • If a solid precipitates: Filter the mixture, wash the solid adduct with a small amount of cold ethanol and then diethyl ether.

    • If no solid forms (adduct is water-soluble): Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., ethyl acetate) and water. Shake and separate the layers. The adduct will be in the aqueous phase. Discard the organic layer containing impurities.[5]

  • Regeneration: Take the isolated solid adduct (or the aqueous layer from the extraction) and suspend/dissolve it in water. Add an equal volume of ethyl acetate. While stirring vigorously, add 50% sodium hydroxide (NaOH) solution dropwise until the aqueous layer reaches a pH of ~12.[6]

  • Final Extraction: The aldehyde will be regenerated and move into the organic layer. Separate the layers and extract the aqueous phase two more times with fresh ethyl acetate.

  • Finishing: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the purified aldehyde.

Section 5: Data Summaries

Table 1: Solvent Selection for Extraction & Chromatography

SolventPolarity IndexApplication Notes
Hexane / Heptane0.1Poor solvent for the product. Useful as the non-polar component in chromatography eluents.
Toluene2.4Can be used as a chromatography solvent. May aid in azeotropic removal of water.
Diethyl Ether2.8Moderate extraction solvent, but high volatility can be an issue.
Dichloromethane (DCM)3.1Good extraction solvent. A common choice for chromatography.
Ethyl Acetate (EtOAc)4.4Excellent all-purpose solvent for both extraction and chromatography.
Acetone5.1Can be used as a polar component in chromatography. Too water-miscible for standard extractions.
Acetonitrile (ACN)5.8Generally used for HPLC or for dissolving samples for analysis. Water-miscible.
Isopropanol (IPA)3.9Use sparingly as a polar "kicker" in extraction (e.g., 5-10% in DCM) for highly polar products. Avoid in chromatography due to risk of acetal formation.[4]
Tetrahydrofuran (THF)4.0Good solvent for dissolving the product; useful for setting up reactions or the bisulfite workup. Water-miscible.
Dimethylformamide (DMF)6.4Excellent solvent for dissolving the compound but difficult to remove. Generally avoided in workups unless necessary for the reaction itself.

Table 2: Common Impurities & Recommended Removal Strategies

Impurity TypeStructureRemoval MethodRationale
4-Amino-2-methylpyrimidine-5-carboxylic acidAldehyde (-CHO) is now -COOHWash with aq. NaHCO₃ or Na₂CO₃ during extraction.[3]The acidic impurity forms a water-soluble salt.
(4-Amino-2-methylpyrimidin-5-yl)methanolAldehyde (-CHO) is now -CH₂OHColumn chromatography or bisulfite adduct purification.The alcohol will not form a bisulfite adduct. It can be separated by chromatography based on polarity.
Unreacted Starting MaterialsVaries based on synthesis routeColumn chromatography or bisulfite adduct purification.These are unlikely to be aldehydes and can be separated.
Aldol Condensation ProductDimer of the target compoundColumn chromatography.This byproduct will be much larger and less polar than the desired product.

References

Technical Support Center: Synthesis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reactions, improve yields, and streamline your purification processes.

Troubleshooting Guide: Common Synthesis Pitfalls

This section addresses specific issues you might encounter during the synthesis of substituted pyrimidines, with a focus on two of the most prevalent methods: the Biginelli and Pinner reactions.

The Biginelli Reaction: Troubleshooting Low Yields and Side Products

The Biginelli reaction is a cornerstone of pyrimidine synthesis, offering a one-pot, three-component condensation to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). However, its apparent simplicity can be deceptive. Here's how to troubleshoot common problems.[1][2]

Question 1: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the likely causes and how can I improve it?

Answer: Low yields in the Biginelli reaction are a frequent challenge and can often be traced back to several key factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While classic methods utilize strong Brønsted acids like HCl, these can sometimes promote side reactions.[3] Modern protocols often favor Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates, which can offer milder conditions and improved yields.[3] The catalyst's role is paramount; without it, product formation is often difficult and yields are poor.[3] It is advisable to screen different catalysts and optimize their concentration for your specific substrates.

  • Reaction Conditions: Temperature and reaction time are crucial parameters to control.[3] While refluxing in ethanol is a common practice, some reactions may benefit from milder conditions to prevent byproduct formation, or conversely, higher temperatures under solvent-free conditions to drive the reaction to completion.[3] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent product degradation.[1][4]

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield.[3] Polar solvents are generally preferred for the Biginelli reaction.[3] Experimenting with different solvents such as ethanol, acetonitrile, or even solvent-free conditions can lead to substantial improvements in your outcomes.[1][3]

  • Purity of Reagents: Ensure that the aldehyde, β-ketoester, and urea (or thiourea) are of high purity. Impurities in the starting materials can inhibit the reaction or lead to the formation of unwanted side products, ultimately lowering the yield of your desired product.[1][3][4]

Question 2: I'm observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?

Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][4] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures. This competing pathway can significantly reduce the yield of your desired DHPM.[1][4]

Here are some strategies to minimize the formation of the Hantzsch DHP byproduct:

  • Temperature Control: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1][4]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction over the competing Hantzsch condensation.[1][4]

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help to minimize its decomposition into ammonia, thereby suppressing the formation of the DHP byproduct.[1]

Workflow for Troubleshooting Low Yield in Biginelli Reaction

start Low Yield in Biginelli Reaction check_catalyst Is the catalyst optimal? start->check_catalyst check_conditions Are reaction conditions optimized? check_catalyst->check_conditions Yes solution_catalyst Screen different Lewis/Brønsted acids. Optimize catalyst loading. check_catalyst->solution_catalyst No check_purity Are reagents pure? check_conditions->check_purity Yes solution_conditions Vary temperature and time. Monitor via TLC. Experiment with different solvents. check_conditions->solution_conditions No solution_purity Use high-purity starting materials. check_purity->solution_purity No end Improved Yield check_purity->end Yes solution_catalyst->check_conditions solution_conditions->check_purity solution_purity->end yield Desired Yield & Purity catalyst Catalyst Choice (Lewis vs. Brønsted) catalyst->yield side_reactions Side Reactions (e.g., Hantzsch, Self-Condensation) catalyst->side_reactions conditions Reaction Conditions (Temperature, Time) conditions->yield conditions->side_reactions solvent Solvent Polarity solvent->yield solvent->side_reactions purity Reagent Purity purity->yield purity->side_reactions

References

Technical Support Center: Enhancing the Purity of 4-Amino-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the post-synthesis purification of 4-Amino-2-methylpyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to overcome common challenges in obtaining this crucial building block in its purest form.

Troubleshooting Guide: Addressing Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound, providing potential causes and actionable solutions.

Question: Why is my isolated this compound discolored (e.g., yellow, brown, or pinkish)?

Answer:

Discoloration in the final product is a common issue and typically points to the presence of impurities. The aldehyde functional group in your target compound can be susceptible to oxidation, and residual reagents or byproducts from the synthesis can also impart color.

Potential Causes & Solutions:

  • Oxidation of the Aldehyde: The aldehyde group can oxidize to a carboxylic acid, which can lead to the formation of colored degradation products.

    • Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps. The use of antioxidants during workup, though less common, could be explored with caution to avoid introducing new impurities. Proper storage is also crucial; keep the purified compound in a dark, cool, and dry place.

  • Residual Catalysts or Reagents: If your synthesis involved colored reagents or catalysts, their incomplete removal will discolor the final product.

    • Solution: Ensure a thorough workup procedure. This may include additional aqueous washes to remove any residual water-soluble reagents.[1]

  • Formation of Side-Products: Incomplete reactions or side reactions can generate colored impurities. For instance, self-condensation of the aldehyde or reactions involving the amino group could lead to colored polymeric materials.[2]

    • Solution: Re-evaluate your reaction conditions to minimize side-product formation. For purification, consider using column chromatography with a carefully selected solvent system or recrystallization from an appropriate solvent.[3]

Question: My yield of this compound is significantly lower than expected after purification. What could be the reasons?

Answer:

Low recovery after purification is a frustrating but solvable problem. The issue often lies in the chosen purification method or its execution.

Potential Causes & Solutions:

  • Product Loss During Recrystallization: The target compound may have higher than anticipated solubility in the cold recrystallization solvent, leading to significant loss in the mother liquor.[4]

    • Solution: Optimize your recrystallization solvent. A good solvent should dissolve the compound well when hot but poorly when cold. Consider using a solvent pair to fine-tune the solubility.[5] You can also try to recover more product from the mother liquor by concentrating it and allowing a second crop of crystals to form.

  • Inappropriate Column Chromatography Conditions: The chosen eluent for column chromatography might be too polar, causing your product to elute too quickly with impurities. Conversely, if the eluent is not polar enough, the product may not elute from the column at all.[6]

    • Solution: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. The ideal Rf value for your product on TLC should be around 0.25-0.35 for good separation.[3]

  • Product Degradation on Silica Gel: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds, especially those with acid-labile functional groups.

    • Solution: If you suspect degradation on silica gel, you can use deactivated silica (by adding a small percentage of a base like triethylamine to the eluent) or switch to a different stationary phase like alumina (neutral or basic).[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

1. What are the most effective recrystallization solvents for this compound?

Due to the presence of a polar amino group and a hydrogen-bonding capable aldehyde, moderately polar solvents are often a good starting point. Experimentation is key, but here are some suggestions:

  • Single Solvents: Ethanol, isopropanol, or acetonitrile.

  • Solvent Pairs: Heptane/ethyl acetate, methanol/water, or acetone/water.[7] When using a solvent pair, dissolve the compound in the "good" solvent (in which it is more soluble) at an elevated temperature, and then add the "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.[5]

2. How do I choose the right solvent system for column chromatography?

The best approach is to use TLC to screen different solvent systems.[3] A common starting point for a compound with the polarity of this compound would be a mixture of a non-polar solvent and a polar solvent.

Recommended Starting Solvent Systems for TLC:

  • Hexane:Ethyl Acetate (e.g., from 9:1 to 1:1 ratios)

  • Dichloromethane:Methanol (e.g., from 99:1 to 95:5 ratios)

Adjust the ratio of the solvents to achieve an Rf value of approximately 0.25-0.35 for your product, ensuring it is well-separated from any impurities.[3]

3. What analytical techniques can I use to confirm the purity of my final product?

A combination of techniques is recommended for a comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining the purity of your compound and quantifying any impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will not only confirm the structure of your compound but can also reveal the presence of impurities. Quantitative NMR (qNMR) can be used for a very accurate purity assessment.[9]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your product.[8]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.[10]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.[11]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[11]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Determine the optimal eluent using TLC, aiming for an Rf of ~0.25-0.35 for the target compound.[3]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed. For less soluble compounds, "dry loading" by adsorbing the compound onto a small amount of silica gel is recommended.[3]

  • Elution: Begin eluting with the determined solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).

  • Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Purification MethodAdvantagesDisadvantagesBest For
Recrystallization High purity for crystalline solids, scalable.Can have lower yields, requires a suitable solvent.Removing small amounts of impurities from a solid product.
Column Chromatography Can separate complex mixtures, versatile.Can be time-consuming, requires larger solvent volumes.Separating products with different polarities from byproducts.

Visualization

Purification Workflow Diagram

PurificationWorkflow cluster_start Crude Product cluster_decision Initial Assessment cluster_purification Purification Methods cluster_analysis Final Analysis cluster_end Final Product Crude Crude this compound Assess Assess Purity (TLC/NMR) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization High Purity, Crystalline Solid Column Column Chromatography Assess->Column Complex Mixture Analysis Purity Check (HPLC, NMR, MP) Recrystallization->Analysis Column->Analysis Analysis->Recrystallization Purity Not Met PureProduct Pure Product (>98%) Analysis->PureProduct Purity Met

Caption: Decision workflow for selecting the appropriate purification method.

References

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 4-Amino-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of heterocyclic compounds, particularly those with pharmaceutical potential, unambiguous structural confirmation is paramount.[1] 4-Amino-2-methylpyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various bioactive molecules, presents a distinct proton nuclear magnetic resonance (¹H NMR) spectrum. This guide provides an in-depth analysis of its expected ¹H NMR spectrum, a comparison with alternative analytical techniques, and detailed protocols to ensure accurate and reproducible results.

The Predicted ¹H NMR Spectrum: A Detailed Interpretation

While a publicly available, peer-reviewed spectrum for this compound (CAS No. 73-68-7) is not readily found in major databases, we can confidently predict its ¹H NMR spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds.[2][3] The analysis of substituted pyrimidines is a well-documented field, providing a strong foundation for our interpretation.[2]

The structure of this compound features four distinct proton environments, which will give rise to four unique signals in the ¹H NMR spectrum.

Structure of this compound

Caption: Chemical structure of this compound.

Based on the structure, the following table summarizes the predicted chemical shifts, multiplicities, and integration values for each proton signal. These predictions are made for a spectrum acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds.[1]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Prediction
Aldehyde (CHO)9.8 - 10.2Singlet (s)1HThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It typically appears as a sharp singlet far downfield.
Pyrimidine Ring (H-6)8.3 - 8.6Singlet (s)1HAs the sole proton on the electron-deficient pyrimidine ring, it is significantly deshielded. Its chemical shift is influenced by the adjacent nitrogen atom and the electron-donating amino group. In similar aminopyrimidines, this proton appears as a singlet in this region.[2]
Amino (NH₂)7.0 - 7.5Broad Singlet (br s)2HThe chemical shift of amino protons can vary significantly based on solvent, concentration, and temperature due to hydrogen bonding. They typically appear as a broad singlet. The signal may exchange with D₂O.
Methyl (CH₃)2.4 - 2.6Singlet (s)3HThe methyl group is attached to the pyrimidine ring at the C-2 position. Its signal is expected to be a sharp singlet in the typical range for methyl groups attached to an aromatic system.

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization relies on a combination of analytical methods. The following table compares the utility of ¹H NMR with other common spectroscopic techniques for the analysis of this compound.

Analytical Technique Information Provided Advantages for this Molecule Limitations
¹³C NMR Provides information about the carbon skeleton of the molecule.Confirms the number of unique carbon atoms and their chemical environments (e.g., carbonyl, aromatic, methyl).Lower sensitivity than ¹H NMR, requiring longer acquisition times or more concentrated samples.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the molecular formula and fragmentation patterns.Confirms the molecular weight (137.14 g/mol ) and can support the proposed structure through fragmentation analysis.[4]Does not provide detailed information about the connectivity of atoms or stereochemistry.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.Confirms the presence of the amino (N-H stretch), aldehyde (C=O and C-H stretches), and aromatic (C=C and C=N stretches) functional groups.Provides limited information on the overall molecular structure and connectivity.
2D NMR (e.g., COSY, HSQC, HMBC) Establishes correlations between nuclei to determine connectivity.COSY: Would show no correlations as all proton signals are singlets. HSQC: Correlates each proton signal to its directly attached carbon. HMBC: Shows long-range (2-3 bond) correlations, which would be crucial to definitively link the methyl group and aldehyde proton to the pyrimidine ring.Requires more instrument time and expertise in data interpretation.

Experimental Protocols

To ensure high-quality, reproducible data, the following protocols are recommended.

Protocol 1: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution, characterized by sharp, symmetrical peaks. Automated shimming routines are often sufficient for standard ¹H NMR.

  • Data Acquisition:

    • Utilize a standard proton pulse program.

    • Set the spectral width to encompass the expected range of chemical shifts (e.g., 0 to 12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

Workflow for Structural Confirmation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize Compound Purification Purify Compound (e.g., Recrystallization) Synthesis->Purification HNMR Acquire ¹H NMR Spectrum Purification->HNMR MS Acquire Mass Spectrum Purification->MS IR Acquire IR Spectrum Purification->IR Assign Assign ¹H NMR Peaks HNMR->Assign Confirm Confirm MW and Functional Groups MS->Confirm IR->Confirm Compare Compare with Predicted Spectrum Assign->Compare Structure Structure Confirmed Compare->Structure Match Confirm->Structure

Caption: Workflow for the synthesis and structural confirmation of the target compound.

Protocol 2: Advanced 2D NMR for Unambiguous Assignment

For definitive structural proof, Heteronuclear Multiple Bond Correlation (HMBC) is the most valuable 2D NMR experiment for this molecule.

  • HMBC Acquisition:

    • Use a standard HMBC pulse sequence.

    • Optimize the long-range coupling delay (typically set to detect correlations from couplings of 4-8 Hz).

    • Acquire a sufficient number of scans per increment to achieve a good signal-to-noise ratio.

  • Expected HMBC Correlations:

    • The aldehyde proton (δ ~9.8-10.2 ppm) should show a correlation to the carbon at position 5 of the pyrimidine ring.

    • The pyrimidine proton H-6 (δ ~8.3-8.6 ppm) should show correlations to the carbons at positions 2, 4, and 5.

    • The methyl protons (δ ~2.4-2.6 ppm) should show a correlation to the carbon at position 2 of the pyrimidine ring.

This pattern of cross-peaks in the HMBC spectrum would provide unequivocal evidence for the connectivity of the substituent groups to the pyrimidine core, thereby confirming the structure of this compound.

Conclusion

The ¹H NMR analysis of this compound is straightforward, with four expected singlet signals corresponding to the aldehyde, pyrimidine ring, amino, and methyl protons. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. While ¹H NMR is the primary tool for initial structural assessment, a comprehensive characterization should be supported by complementary techniques such as ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. For absolute confirmation of the substitution pattern, 2D NMR techniques, particularly HMBC, are invaluable. This guide provides the necessary framework for researchers to confidently analyze and confirm the structure of this important synthetic intermediate.

References

Deconvoluting the Molecular Fingerprint: A Guide to Interpreting the 13C NMR Spectrum of 4-Amino-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. 4-Amino-2-methylpyrimidine-5-carbaldehyde, a key building block in the synthesis of various biologically active molecules, presents a unique set of challenges and opportunities for analytical characterization. This guide provides an in-depth analysis of its 13C Nuclear Magnetic Resonance (NMR) spectrum, a powerful technique for mapping the carbon framework of a molecule. We will explore the expected chemical shifts, compare this method with alternative analytical techniques, and provide the experimental context necessary for confident structural verification.

Interpreting the 13C NMR Spectrum: A Predictive Approach

Due to the specific nature of this compound, obtaining a publicly available, experimentally verified 13C NMR spectrum can be challenging. However, by leveraging predictive algorithms and established chemical shift principles, we can construct a highly accurate theoretical spectrum. This predictive approach, far from being a mere estimation, is a powerful tool in modern spectroscopy, often used to corroborate experimental findings.[1][2][3][4][5]

The structure of this compound contains six unique carbon environments, which should theoretically result in six distinct signals in the 13C NMR spectrum. The variation in the electronic environment of each carbon atom, influenced by factors like hybridization and the electronegativity of neighboring atoms, dictates its chemical shift (δ) in parts per million (ppm).[6][7][8][9]

Below is a breakdown of the predicted chemical shifts for each carbon in this compound, based on established ranges for similar functional groups.[6][7][8][10][11][12]

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomFunctional GroupPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carbaldehyde)Aldehyde190 - 200The carbonyl carbon of an aldehyde is highly deshielded due to the strong electron-withdrawing effect of the oxygen atom, resulting in a downfield shift.[6][8]
C4 (Amino-substituted)Aromatic C-NH2155 - 165The amino group is an electron-donating group, which increases the electron density at this carbon, but its position on the pyrimidine ring still places it in the aromatic region.
C2 (Methyl-substituted)Aromatic C-CH3150 - 160The methyl group has a slight electron-donating effect. This carbon is part of the heterocyclic aromatic system.
C6Aromatic CH150 - 160This carbon is part of the electron-deficient pyrimidine ring and is deshielded.
C5 (Carbaldehyde-substituted)Aromatic C-CHO110 - 125The aldehyde group is electron-withdrawing, which would typically deshield this carbon. However, its position relative to the nitrogen atoms in the ring modulates this effect.
CH3 (Methyl)Alkyl20 - 30The carbon of the methyl group is sp3 hybridized and is in a relatively electron-rich environment, leading to an upfield chemical shift.[6]

A Comparative Analysis: Beyond 13C NMR

While 13C NMR is invaluable for mapping the carbon skeleton, a comprehensive structural elucidation relies on a multi-technique approach. Below, we compare 13C NMR with other key analytical methods for the characterization of this compound.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
13C NMR Carbon skeleton, number of unique carbons, chemical environment of each carbon.Provides direct information about the carbon framework.[9]Low natural abundance of 13C can lead to lower sensitivity and require longer acquisition times.[9][12]
1H NMR Proton environment, number of unique protons, spin-spin coupling (connectivity).High sensitivity, provides detailed information about proton connectivity.Does not directly probe the carbon backbone.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS).Extremely sensitive, provides accurate molecular weight.Does not provide detailed structural information on its own.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, C-H).Fast and simple, excellent for identifying key functional groups.Provides limited information about the overall molecular structure.
X-ray Crystallography Definitive 3D molecular structure.Provides unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.

Experimental Protocols: A Practical Framework

To ensure the reproducibility and accuracy of your analytical data, adherence to standardized experimental protocols is paramount.

Protocol 1: 13C NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent is critical as it can influence chemical shifts.[13]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Number of Scans: Due to the low natural abundance of 13C, a sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum using the solvent peak (e.g., DMSO-d6 at 39.5 ppm) or an internal standard like tetramethylsilane (TMS).[13]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common and effective method for this type of molecule.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer will provide the high resolution necessary for accurate mass determination and elemental composition calculation.

  • Data Analysis: Determine the monoisotopic mass of the molecular ion and use software to calculate the elemental formula that best fits the observed mass.

Visualizing the Workflow

To illustrate the logical flow of structural elucidation, the following diagram outlines the key steps and their interrelationships.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_verification Structure Verification Synthesis Synthesis of 4-Amino-2-methylpyrimidine- 5-carbaldehyde Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR_1H 1H NMR Purification->NMR_1H Characterization NMR_13C 13C NMR Purification->NMR_13C Characterization MS Mass Spectrometry Purification->MS Characterization IR IR Spectroscopy Purification->IR Characterization Data_Integration Data Integration & Interpretation NMR_1H->Data_Integration NMR_13C->Data_Integration MS->Data_Integration IR->Data_Integration Final_Structure Confirmed Structure Data_Integration->Final_Structure

Workflow for the structural elucidation of a synthesized compound.

References

A Researcher's Guide to FT-IR Spectrum Analysis: Deconvoluting the Functional Groups of 4-Amino-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Amino-2-methylpyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. By leveraging FT-IR spectroscopy, researchers can rapidly verify the chemical identity and structural integrity of this molecule. This document offers a detailed interpretation of its spectral features, a comparison with structurally related alternatives, and a robust experimental protocol for obtaining high-quality data.

The Role of FT-IR in Structural Elucidation

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its chemical bonds absorb energy at specific frequencies, causing them to stretch, bend, or vibrate. The resulting absorption pattern, or spectrum, serves as a unique molecular "fingerprint." For a multifunctional molecule like this compound, FT-IR is indispensable for confirming the presence of its key chemical motifs: a primary amine, a methyl group, an aldehyde, and the core pyrimidine ring. Understanding this fingerprint is the first step in quality control and downstream application development.

Spectral Analysis of this compound

The FT-IR spectrum of this compound is rich with information. The key is to dissect the spectrum region by region and assign the observed absorption bands to the specific functional groups responsible for them.

The primary functional groups and their expected vibrational frequencies are:

  • Amino Group (–NH₂): This group is characterized by N-H stretching and bending vibrations. Primary amines typically show two distinct stretching bands due to symmetric and asymmetric modes.[1][2][3]

  • Aldehyde Group (–CHO): The aldehyde is identified by a strong carbonyl (C=O) stretch and a pair of weaker, yet highly characteristic, C-H stretching bands.[4][5]

  • Pyrimidine Ring: As a heterocyclic aromatic system, the ring exhibits a series of C=C and C=N stretching vibrations, as well as in-plane and out-of-plane bending modes.[6][7]

  • Methyl Group (–CH₃): This aliphatic group is confirmed by its characteristic C-H stretching and bending vibrations.[6]

Below is a detailed assignment of the principal absorption bands found in the experimental spectrum of this compound.[8]

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
~3400-3300Medium-StrongPrimary Amine (N-H)Asymmetric & Symmetric Stretching
~3200Medium, BroadPrimary Amine (N-H)Overtone from N-H Bending / H-Bonding
~2950-2850Weak-MediumMethyl (C-H)Asymmetric & Symmetric Stretching
~2800 & ~2700WeakAldehyde (C-H)C-H Stretching (Fermi Doublet)
~1700-1650StrongAldehyde (C=O)Carbonyl Stretching
~1650-1580StrongPrimary Amine (N-H) & RingN-H Scissoring (Bending) & C=N/C=C Stretch
~1600-1450Medium-StrongPyrimidine RingAromatic C=C and C=N Stretching
~1350MediumMethyl (C-H)Symmetric Bending (Umbrella Mode)
~1250-1200Medium-StrongAromatic Amine (C-N)C-N Stretching

Causality Behind the Assignments:

  • The two distinct peaks in the 3400-3300 cm⁻¹ region are a hallmark of a primary amine (R-NH₂), corresponding to the asymmetric and symmetric N-H stretches, respectively.[2][9] A broader absorption often seen around 3200 cm⁻¹ can indicate hydrogen bonding in the solid state.[6]

  • The very strong absorption around 1670 cm⁻¹ is unequivocally due to the C=O stretch of the aldehyde. Its position below 1700 cm⁻¹ suggests conjugation with the pyrimidine ring, which delocalizes the carbonyl bond and lowers its vibrational frequency.[4][5]

  • The weak but sharp peaks near 2800 and 2700 cm⁻¹ are highly diagnostic for the aldehyde C-H bond and are crucial for distinguishing an aldehyde from a ketone.[4][10]

  • The strong band between 1650-1580 cm⁻¹ is often complex. It contains the N-H "scissoring" deformation of the primary amine, which frequently overlaps with the C=N and C=C stretching vibrations of the pyrimidine ring.[2][6]

Comparative FT-IR Analysis

To fully appreciate the unique spectral signature of this compound, it is instructive to compare its spectrum with those of simpler, structurally related molecules. This comparison highlights how the combination of functional groups gives rise to the final spectrum.

Functional Group VibrationThis compound4-Aminopyrimidine[11][12]2-Methylpyrimidine[13][14]Benzaldehyde[4][5]
N-H Stretch (Amine) ~3400-3300 cm⁻¹PresentAbsent Absent
C-H Stretch (Methyl) ~2950-2850 cm⁻¹Absent PresentAbsent
C-H Stretch (Aldehyde) ~2800 & ~2700 cm⁻¹Absent Absent Present
C=O Stretch (Aldehyde) ~1700-1650 cm⁻¹Absent Absent Present
N-H Bend (Amine) ~1650-1580 cm⁻¹PresentAbsent Absent
C=N, C=C Stretch (Ring) ~1600-1450 cm⁻¹PresentPresentPresent (Benzene)
C-N Stretch (Amine) ~1250-1200 cm⁻¹PresentAbsent Absent

This comparison clearly demonstrates that only the target molecule possesses the complete set of characteristic peaks for all four functional moieties. For instance, while 4-aminopyrimidine shares the amine and ring vibrations, it lacks the aldehyde and methyl signals. Conversely, benzaldehyde provides a reference for the aldehyde peaks but lacks any features of the nitrogen-containing heterocycle or the amino group.

Experimental Protocol: KBr Pellet Method for Solid Samples

This protocol ensures the acquisition of a high-quality, reproducible FT-IR spectrum for a solid powder like this compound.

Materials:

  • This compound (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), desiccated (150-200 mg)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FT-IR Spectrometer

Methodology:

  • Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours and cool in a desiccator. This is a critical step to remove adsorbed water, which has a strong, broad O-H absorption that can obscure important spectral regions.

  • Grinding: Place ~200 mg of the dried KBr into the agate mortar. Add 1-2 mg of the sample. Grind the mixture thoroughly with the pestle for 3-5 minutes. The goal is to reduce the particle size to below the wavelength of the IR radiation to minimize light scattering and produce a fine, homogenous powder.

  • Loading the Die: Carefully transfer a portion of the powdered mixture into the pellet-pressing die. Distribute it evenly to ensure a uniform pellet thickness.

  • Pressing: Place the die into the hydraulic press. Apply pressure (typically 7-10 tons) for 2-3 minutes. This sinters the KBr into a transparent or translucent disc, with the sample molecules dispersed throughout the salt matrix.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment first. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to remove interference from atmospheric CO₂ and water vapor.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to final spectral interpretation.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interp Data Interpretation Sample 1. Sample Weighing (1-2 mg) KBr 2. KBr Weighing (200 mg, Dried) Sample->KBr Grind 3. Homogenous Grinding KBr->Grind Press 4. Hydraulic Pressing (7-10 Tons) Grind->Press Pellet 5. Transparent KBr Pellet Press->Pellet Spectrometer 6. Place Pellet in Spectrometer Pellet->Spectrometer Background 7. Acquire Background Spectrum Spectrometer->Background Acquire 8. Acquire Sample Interferogram Background->Acquire FFT 9. Fast Fourier Transform (FFT) Acquire->FFT Spectrum 10. Generate FT-IR Spectrum FFT->Spectrum Assign 11. Peak Assignment Spectrum->Assign Compare 12. Comparison with References Assign->Compare Report 13. Final Report Compare->Report

Caption: Workflow for FT-IR analysis of a solid sample.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4-Amino-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful discovery and optimization. Among these, pyrimidine derivatives hold a significant place due to their diverse biological activities.[1] This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of a key pyrimidine intermediate, 4-Amino-2-methylpyrimidine-5-carbaldehyde. We will explore its expected fragmentation under electron ionization (EI) and compare this powerful technique with alternative analytical methodologies, offering field-proven insights to guide your experimental choices.

The Pyrimidine Core: A Stable yet Informative Scaffold

The pyrimidine ring, a fundamental building block of nucleic acids, generally exhibits considerable stability under mass spectrometric analysis.[1] However, the substituents on the ring dictate the primary fragmentation pathways, providing a wealth of structural information. In the case of this compound, the amino, methyl, and carbaldehyde groups each play a critical role in directing the fragmentation cascade.

Unraveling the Fragmentation Pattern: A Mechanistic Approach

Expected Fragmentation Pathways under EI-MS:

The molecular ion ([M]•+) of this compound (m/z = 137) is expected to be observed. Key fragmentation steps are likely to involve:

  • Loss of a Hydrogen Radical (•H): Cleavage of the C-H bond in the aldehyde group is a common fragmentation pathway for aldehydes, leading to a stable acylium ion at m/z 136 .[3]

  • Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen radical, the resulting ion can readily lose a neutral molecule of carbon monoxide, a characteristic fragmentation of aldehydes, to yield a fragment at m/z 108 .[3]

  • Loss of a Methyl Radical (•CH3): The 2-methyl group can be lost as a methyl radical, resulting in a fragment at m/z 122 .

  • Ring Fragmentation: The pyrimidine ring itself can undergo cleavage. A common pathway involves the retro-Diels-Alder reaction or successive loss of small neutral molecules like HCN.

Below is a proposed fragmentation scheme, illustrating the key fragmentation pathways.

fragmentation_pathway M [M]•+ m/z 137 m136 [M-H]+ m/z 136 M->m136 - •H m122 [M-CH3]+ m/z 122 M->m122 - •CH3 m108 [M-H-CO]+ m/z 108 m136->m108 - CO

Caption: Proposed EI-MS fragmentation pathway for this compound.

A Comparative Look: Alternative Analytical Strategies

While EI-MS provides detailed structural information, other techniques offer complementary advantages, particularly for complex mixtures or when softer ionization is required.

Analytical TechniquePrincipleAdvantagesDisadvantages
Electron Ionization Mass Spectrometry (EI-MS) High-energy electrons bombard the molecule, causing ionization and extensive fragmentation.Provides a reproducible, detailed "fingerprint" spectrum useful for library matching and structural elucidation.The molecular ion may be weak or absent for some compounds. Not suitable for thermolabile or non-volatile compounds.
Electrospray Ionization Mass Spectrometry (ESI-MS) A soft ionization technique where ions are formed from a solution.Ideal for polar, thermolabile, and high molecular weight compounds. Often produces a strong protonated molecule ([M+H]+), simplifying molecular weight determination.Provides minimal fragmentation, often requiring tandem MS (MS/MS) for structural information.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.Excellent for analyzing complex mixtures, providing both separation and structural information. Offers high sensitivity and selectivity.[5][6]Requires more complex instrumentation and method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms.The definitive method for unambiguous structure determination. Provides information on the chemical environment of each atom.Relatively low sensitivity compared to MS. Requires larger sample amounts and longer acquisition times.

Experimental Protocol: A Guide to Best Practices

To obtain high-quality mass spectral data for this compound, the following experimental protocol for EI-MS is recommended.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Inject 1 µL of the solution into the GC-MS system.

This self-validating protocol ensures reproducible results by defining the critical parameters for both separation and detection. The use of a standard non-polar column allows for good chromatographic peak shape, while the specified temperature program ensures efficient elution of the analyte. The 70 eV electron energy is a standard condition that facilitates comparison with established mass spectral libraries.

Caption: A streamlined workflow for the GC-MS analysis of this compound.

Conclusion: An Integrated Approach for Confident Characterization

The structural elucidation of novel compounds like this compound requires a multi-faceted analytical approach. While EI-MS provides an invaluable fingerprint through its detailed fragmentation patterns, techniques like ESI-MS and LC-MS/MS offer complementary information, especially for complex samples or when dealing with thermolabile compounds. By understanding the fundamental principles of mass spectrometry and the predictable fragmentation behavior of the pyrimidine scaffold, researchers can confidently navigate the analytical maze and accelerate their drug discovery and development efforts.

References

A Comparative Analysis of Synthesis Routes for 4-Amino-2-methylpyrimidine-5-carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Amino-2-methylpyrimidine-5-carbaldehyde is a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules, most notably as a precursor to Vitamin B1 (Thiamine) and various kinase inhibitors. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount concern to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of the primary synthetic strategies for this valuable building block, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach.

I. Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches, each with distinct advantages and challenges. This guide will delve into the following routes:

  • Route 1: Reduction of 4-Amino-2-methylpyrimidine-5-carbonitrile: A convergent and widely employed strategy that leverages a readily accessible pyrimidine precursor.

  • Route 2: Oxidation of 4-Amino-2-methyl-5-hydroxymethylpyrimidine: A functional group interconversion approach starting from the corresponding alcohol.

  • Route 3: Direct Formylation of 4-Amino-2-methylpyrimidine: An atom-economical approach that seeks to introduce the aldehyde functionality in a single step.

The logical flow of these synthetic pathways is illustrated in the diagram below:

Synthesis_Overview cluster_precursors Key Precursors 4-Amino-2-methylpyrimidine-5-carbonitrile 4-Amino-2-methylpyrimidine-5-carbonitrile Target_Aldehyde This compound 4-Amino-2-methylpyrimidine-5-carbonitrile->Target_Aldehyde Route 1: Reduction 4-Amino-2-methyl-5-hydroxymethylpyrimidine 4-Amino-2-methyl-5-hydroxymethylpyrimidine 4-Amino-2-methyl-5-hydroxymethylpyrimidine->Target_Aldehyde Route 2: Oxidation 4-Amino-2-methylpyrimidine 4-Amino-2-methylpyrimidine 4-Amino-2-methylpyrimidine->Target_Aldehyde Route 3: Direct Formylation

Caption: Overview of the three main synthetic routes to this compound.

II. Route 1: Reduction of 4-Amino-2-methylpyrimidine-5-carbonitrile

This is arguably the most prevalent and well-documented method for the preparation of the target aldehyde. The strategy involves the synthesis of the 5-carbonitrile precursor, followed by its selective reduction.

A. Synthesis of the 4-Amino-2-methylpyrimidine-5-carbonitrile Precursor

Two scalable and efficient methods for the synthesis of this key intermediate have been reported, starting from either 2-cyanoacetamide or malononitrile.[1]

  • From 2-Cyanoacetamide: This approach involves the reaction of 2-cyanoacetamide with a Vilsmeier reagent to form an enamine, which is then condensed with acetamidine to yield the desired pyrimidine.[1]

  • From Malononitrile: A highly efficient, one-pot synthesis has been described involving the reaction of acetamidine hydrochloride, malononitrile, and formaldehyde. This multicomponent reaction proceeds in high yield and purity.

The general reaction scheme for the synthesis of the carbonitrile precursor is as follows:

Nitrile_Synthesis Malononitrile Malononitrile Carbonitrile 4-Amino-2-methylpyrimidine-5-carbonitrile Malononitrile->Carbonitrile Acetamidine Acetamidine Acetamidine->Carbonitrile Formaldehyde Formaldehyde Formaldehyde->Carbonitrile

Caption: Multicomponent synthesis of the 5-carbonitrile precursor.

B. Reduction of the 5-Carbonitrile to the 5-Carbaldehyde

The selective reduction of the nitrile group to an aldehyde is most effectively achieved using a hydride reducing agent, with Diisobutylaluminium hydride (DIBAL-H) being the reagent of choice.[2]

Mechanism of DIBAL-H Reduction: The reduction proceeds via the formation of an intermediate imine, which is subsequently hydrolyzed upon aqueous workup to yield the aldehyde. The bulky nature of DIBAL-H prevents over-reduction to the amine, especially at low temperatures.[3]

The reduction of the nitrile to the aldehyde is depicted below:

Nitrile_Reduction Carbonitrile 4-Amino-2-methylpyrimidine-5-carbonitrile Aldehyde This compound Carbonitrile->Aldehyde 1. DIBAL-H 2. H₂O workup

Caption: DIBAL-H mediated reduction of the 5-carbonitrile to the target aldehyde.

Experimental Protocol: Synthesis of this compound via Nitrile Reduction

Step 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

  • To a suitable reaction vessel, add tert-butanol, acetamidine hydrochloride, malononitrile, and a 30% aqueous solution of formaldehyde.

  • Heat the mixture to 65-70 °C and maintain for 4 hours.

  • Cool the reaction to 20-25 °C.

  • Add tert-butyl hydroperoxide and stir at 30-35 °C for 1 hour.

  • Isolate the product, 4-Amino-2-methylpyrimidine-5-carbonitrile, which can be purified by recrystallization. A reported yield for this process is 92.6% with a purity of 99.6% by HPLC.

Step 2: Reduction to this compound

  • Dissolve 4-Amino-2-methylpyrimidine-5-carbonitrile in an anhydrous solvent such as THF or toluene and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of DIBAL-H (typically 1.0 M in a suitable solvent) while maintaining the low temperature.

  • Stir the reaction mixture at -78 °C for several hours.

  • Quench the reaction by the slow addition of methanol, followed by an aqueous workup (e.g., with Rochelle's salt solution or dilute acid).

  • Extract the product with an organic solvent and purify by standard methods such as column chromatography.

III. Route 2: Oxidation of 4-Amino-2-methyl-5-hydroxymethylpyrimidine

This synthetic route involves the oxidation of the corresponding 5-hydroxymethylpyrimidine, also known as toxopyrimidine.[4] This approach is attractive if the starting alcohol is readily available.

A. Synthesis of the 4-Amino-2-methyl-5-hydroxymethylpyrimidine Precursor

The synthesis of this precursor is a key consideration for this route. It is a known metabolite in some organisms and can be synthesized through various multi-step procedures.[5]

B. Oxidation of the 5-Hydroxymethyl Group

The oxidation of the primary alcohol to an aldehyde requires a mild and selective oxidizing agent to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a suitable reagent for the oxidation of activated alcohols, such as allylic and benzylic types. Given the electronic nature of the pyrimidine ring, the 5-hydroxymethyl group is considered activated and thus susceptible to oxidation by MnO₂.[6][7]

The oxidation reaction is illustrated below:

Alcohol_Oxidation Alcohol 4-Amino-2-methyl-5-hydroxymethylpyrimidine Aldehyde This compound Alcohol->Aldehyde MnO₂

Caption: Oxidation of 4-Amino-2-methyl-5-hydroxymethylpyrimidine to the target aldehyde using MnO₂.

Experimental Protocol: Synthesis of this compound via Oxidation
  • Suspend 4-Amino-2-methyl-5-hydroxymethylpyrimidine in a suitable solvent, such as dichloromethane or chloroform.

  • Add a stoichiometric excess of activated manganese dioxide.

  • Stir the mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter the reaction mixture to remove the manganese salts.

  • Concentrate the filtrate and purify the resulting aldehyde, for example, by column chromatography.

IV. Route 3: Direct Formylation of 4-Amino-2-methylpyrimidine

The direct introduction of a formyl group onto the pyrimidine ring at the C-5 position is an atom-economical approach. Several classical formylation reactions could potentially be applied, although their efficacy on this specific substrate may vary.

A. Potential Formylation Methods
  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from a substituted amide like DMF and an acid chloride like POCl₃) to formylate electron-rich aromatic and heteroaromatic compounds. The 4-aminopyrimidine ring is activated towards electrophilic substitution, making this a plausible method.

  • Gattermann Reaction: This method introduces a formyl group using hydrogen cyanide and a Lewis acid catalyst.[8][9] Given the hazardous nature of HCN, modifications using safer cyanide sources like zinc cyanide are often preferred.[9]

  • Duff Reaction: This reaction employs hexamine as the formylating agent and is typically used for the ortho-formylation of phenols.[10] Its applicability to aminopyrimidines is less certain.

  • Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform in a basic solution, proceeding through a dichlorocarbene intermediate.[11][12] It is generally not suitable for aminopyrimidines.

The Vilsmeier-Haack reaction is the most likely candidate for the successful direct formylation of 4-amino-2-methylpyrimidine. The proposed reaction is shown below:

Direct_Formylation Pyrimidine 4-Amino-2-methylpyrimidine Aldehyde This compound Pyrimidine->Aldehyde Vilsmeier-Haack Reagent (e.g., POCl₃, DMF)

Caption: Proposed direct formylation of 4-Amino-2-methylpyrimidine using the Vilsmeier-Haack reaction.

Conceptual Experimental Protocol: Direct Formylation via Vilsmeier-Haack Reaction
  • Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at a low temperature.

  • Add 4-Amino-2-methylpyrimidine to the pre-formed Vilsmeier reagent.

  • Heat the reaction mixture to facilitate the electrophilic aromatic substitution.

  • After the reaction is complete, quench the mixture by pouring it onto ice.

  • Neutralize the mixture with a base to hydrolyze the intermediate iminium salt to the aldehyde.

  • Extract the product with a suitable organic solvent and purify.

V. Comparative Analysis

To aid in the selection of the most appropriate synthetic route, the following table summarizes the key aspects of each approach.

FeatureRoute 1: Nitrile ReductionRoute 2: Alcohol OxidationRoute 3: Direct Formylation
Starting Materials Malononitrile/2-Cyanoacetamide, Acetamidine4-Amino-2-methyl-5-hydroxymethylpyrimidine4-Amino-2-methylpyrimidine
Key Reagents DIBAL-HMnO₂Vilsmeier reagent (POCl₃, DMF)
Reported Yield High (precursor synthesis >90%)Moderate to High (highly dependent on substrate)Variable (potentially moderate to high)
Scalability Demonstrated to be scalablePotentially scalablePotentially scalable
Advantages - High-yielding precursor synthesis- Well-established and reliable reduction step- High purity of intermediate- Potentially fewer steps if starting alcohol is available- Mild reaction conditions- Atom-economical- Potentially the shortest route
Disadvantages - Use of pyrophoric DIBAL-H requires care- Multi-step process- Availability and synthesis of the starting alcohol- Stoichiometric use of MnO₂- Potential for regioselectivity issues- Optimization of reaction conditions may be required
Safety/Handling DIBAL-H is hazardousMnO₂ is a strong oxidantPOCl₃ is corrosive and toxic

VI. Conclusion

The synthesis of this compound can be successfully achieved through several distinct synthetic routes.

  • Route 1 (Nitrile Reduction) stands out as the most robust and well-documented method, offering a highly efficient and scalable synthesis of the carbonitrile precursor followed by a reliable reduction. This route is recommended for researchers seeking a high-yielding and reproducible synthesis for larger-scale production.

  • Route 2 (Alcohol Oxidation) is a viable alternative, particularly if the corresponding 5-hydroxymethylpyrimidine is readily accessible. The mild oxidation conditions are an advantage, though the preparation of the starting material may add to the overall step count.

  • Route 3 (Direct Formylation) represents the most concise approach. However, it may require significant optimization to achieve high yields and regioselectivity. The Vilsmeier-Haack reaction appears to be the most promising method within this category.

The choice of the optimal synthesis route will ultimately depend on the specific requirements of the researcher, including the desired scale of synthesis, the availability of starting materials, and the laboratory's capabilities for handling specific reagents.

VII. References

  • Guidechem. (n.d.). How to Synthesize 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde? Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Duff reaction. In Wikipedia. Retrieved from --INVALID-LINK--

  • Merck Index. (n.d.). Gattermann Aldehyde Synthesis. Retrieved from --INVALID-LINK--

  • European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines (Patent No. EP 2307355 B1). Retrieved from --INVALID-LINK--

  • Quora. (2019). What is the Gattermann aldehyde synthesis? Retrieved from --INVALID-LINK--

  • Request PDF. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Retrieved from --INVALID-LINK--

  • Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from --INVALID-LINK--

  • PubMed. (2006). Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Gattermann reaction. In Wikipedia. Retrieved from --INVALID-LINK--

  • Organic Reactions. (n.d.). The Gattermann Synthesis of Aldehydes. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The Gattermann Synthesis of Aldehydes. Retrieved from --INVALID-LINK--

  • University of Groningen. (n.d.). The Reimer–Tiemann Reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The Reimer–Tiemann Reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Reimer–Tiemann reaction. In Wikipedia. Retrieved from --INVALID-LINK--

  • Request PDF. (2019). SYNTHESIS AND PROPERTIES OF 4-AMINO-2-METHYL-PYRIMIDINE-5-IL-METHYL ESTERS OF AROMATIC THIOSULFOACIDS. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Formylation of amino-pyrimidines (U.S. Patent No. 2,781,344). Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Reimer–Tiemann reaction. Retrieved from --INVALID-LINK--

  • SynArchive. (n.d.). Reimer-Tiemann Formylation. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. In Wikipedia. Retrieved from --INVALID-LINK--

  • PubMed. (2016). Design, Synthesis and Biological Evaluation of 4-aminopyrimidine-5-cabaldehyde Oximes as Dual Inhibitors of c-Met and VEGFR-2. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine (U.S. Patent No. 6,365,740 B1). Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine (Chinese Patent No. CN1319592A). Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved from --INVALID-LINK--

  • PubMed. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. Retrieved from --INVALID-LINK--

  • WordPress. (n.d.). Manganese Dioxide, MnO2. Retrieved from --INVALID-LINK--

  • PubMed. (2017). Oxidative Transformation of Controlled Substances by Manganese Dioxide. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Improved process for the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine (German Patent No. DE3511273A1). Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from --INVALID-LINK--

  • Request PDF. (2019). Manganese Dioxide Oxidation of Hydroxylamines to Nitrones. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from --INVALID-LINK--

  • PubMed. (2021). Aerobic oxidation of 5-hydroxymethylfurfural into 2,5-diformylfuran using manganese dioxide with different crystal structures: A comparative study. Retrieved from --INVALID-LINK--

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  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from --INVALID-LINK--

  • PMC. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Retrieved from --INVALID-LINK--

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References

A Senior Application Scientist's Guide to Pyrimidine Intermediates: A Comparative Analysis of 4-Amino-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Pyrimidine Scaffold

In the landscape of medicinal chemistry, few heterocyclic scaffolds are as ubiquitous or as versatile as pyrimidine.[1][2] As a core component of nucleobases like cytosine, thymine, and uracil, its biological significance is fundamental. This inherent bio-relevance has made pyrimidine derivatives privileged structures in drug design, leading to a host of therapeutic agents across diverse areas, including antiviral, anticancer, and antibacterial applications.[3][4]

The success of any synthetic campaign hinges on the strategic selection of starting materials and key intermediates. The functional group array on the pyrimidine core dictates its reactivity and, ultimately, the feasibility and efficiency of the path to the target molecule. This guide provides an in-depth comparison of several key pyrimidine intermediates, with a special focus on the unique synthetic utility of 4-Amino-2-methylpyrimidine-5-carbaldehyde . We will dissect its performance against other widely used alternatives, such as 2,4-Diamino-6-chloropyrimidine and the fused heterocyclic systems found in modern kinase inhibitors, grounding our analysis in mechanistic principles and practical, data-driven insights.

Focus Intermediate: this compound

At first glance, this compound is a deceptively simple molecule. However, its strategic placement of functional groups—an amino group, a methyl group, and a formyl (carbaldehyde) group—creates a versatile platform for complex molecular construction.

  • The Amino Group (C4): A key nucleophilic center and a site for directing group chemistry or forming essential hydrogen bonds in a final drug-receptor interaction.

  • The Carbaldehyde Group (C5): A powerful electrophilic handle, this group is the primary driver of the intermediate's utility. It readily participates in condensation reactions (e.g., Knoevenagel, Claisen-Schmidt), reductive aminations, and Wittig-type reactions, allowing for the facile introduction of diverse side chains at the C5 position.[5]

  • The Methyl Group (C2): While less reactive, it provides steric and electronic influence and can be a crucial element for target binding or for modifying the overall lipophilicity of a molecule.

This specific arrangement makes it an exceptionally valuable precursor, most notably in the synthesis of Thiamine (Vitamin B1), where the aminopyrimidine moiety is a cornerstone of the vitamin's structure.[6]

Comparative Intermediates: Reactivity and Application Profiles

To understand the specific advantages of this compound, we must compare it to other workhorses in the field.

Alternative 1: 2,4-Diamino-6-chloropyrimidine

This intermediate is a classic building block for constructing molecules where substitution at the C6 position is required. Its primary use is in leveraging the chloro-substituent as a leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.

  • Key Feature: The electron-withdrawing pyrimidine ring activates the chlorine atom, making it susceptible to displacement by nucleophiles like amines, alcohols, or thiols.[7]

  • Primary Application: It is a critical intermediate in the synthesis of the hair-growth drug Minoxidil, where the chlorine is displaced by piperidine. The synthesis of its N-oxide derivative is also a key step in this process.[8]

  • Contrast with this compound: The synthetic logic is fundamentally different. 2,4-Diamino-6-chloropyrimidine is ideal for attaching a pre-formed fragment via substitution , whereas the 5-carbaldehyde is designed for building a new fragment directly onto the ring via condensation chemistry .

Alternative 2: Fused Pyrimidines (Quinazolines & Pyrazolopyrimidines)

Many modern targeted therapies, particularly tyrosine kinase inhibitors (TKIs), are based on fused pyrimidine systems like quinazolines (Erlotinib, Gefitinib) or pyrazolo[3,4-d]pyrimidines (Ibrutinib).[9][10]

  • Key Feature: These bicyclic systems present a more rigid and complex scaffold. The synthetic strategy involves building the fused ring system first, often from non-pyrimidine precursors, and then functionalizing it.

  • Primary Application: In the synthesis of Gefitinib and Erlotinib, a key intermediate is a 4-chloroquinazoline derivative.[11][12] The crucial step is the SNAr reaction at the C4 position with a substituted aniline. For Ibrutinib, the core is a 4-aminopyrazolo[3,4-d]pyrimidine, which is coupled with other fragments.[13][14]

  • Contrast with this compound: These fused systems are chosen when the final drug's pharmacophore requires the rigid, planar structure of the bicyclic core for optimal binding to a target like the ATP-binding site of a kinase. A simple monocyclic pyrimidine like our focus intermediate would not be a suitable starting point for these specific targets.

Data-Driven Comparison of Pyrimidine Intermediates

The following table summarizes the key characteristics and synthetic roles of our discussed intermediates, providing a high-level overview for strategic decision-making.

IntermediateStructureKey Reactive Group(s)Primary Synthetic ReactionKey Applications & Products
This compound C6H7N3OAldehyde (-CHO)Condensation, Reductive AminationThiamine (Vitamin B1) synthesis, Heterocycle synthesis
2,4-Diamino-6-chloropyrimidine C4H5ClN4Chloro (-Cl)Nucleophilic Aromatic Substitution (SNAr)Minoxidil, Kinase Inhibitors, Anti-tubercular agents[15]
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline C14H17ClN2O4Chloro (-Cl) on a fused ringNucleophilic Aromatic Substitution (SNAr)Erlotinib (Tarceva)[11]
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine C5H4IN5Iodo (-I) on a fused ringSuzuki Coupling, Buchwald-Hartwig AminationIbrutinib (Imbruvica) and related BTK inhibitors[16]

Visualizing Synthetic Strategies

The choice of intermediate dictates the entire synthetic workflow. The following diagrams illustrate these divergent pathways.

G cluster_0 Strategy 1: Building a C5 Side-Chain cluster_1 Strategy 2: C-Cl Bond Substitution (SNAr) cluster_2 Strategy 3: C-X Bond Cross-Coupling A 4-Amino-2-methyl- pyrimidine-5-carbaldehyde B Condensation (e.g., with active methylene compound) A->B Electrophilic Attack on CHO C Reductive Amination (e.g., with an amine) A->C Imine Formation D Cyclization B->D E Thiamine Precursors, Fused Pyridopyrimidines C->E F 2,4-Diamino-6- chloropyrimidine H SNAr Reaction F->H G Nucleophile (e.g., Piperidine, Aniline) G->H I Minoxidil, Kinase Inhibitors H->I J 3-Iodo-4-amino- pyrazolo[3,4-d]pyrimidine L Cross-Coupling Reaction J->L K Boronic Acid (Suzuki) K->L M Ibrutinib Precursors L->M

Caption: Comparative synthetic strategies based on the choice of pyrimidine intermediate.

Experimental Protocols: A Practical Guide

To provide tangible, field-proven insights, we detail a representative protocol for the synthesis of a key intermediate discussed in this guide.

Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine (2)

This procedure is a robust and widely used method for preparing a key building block for numerous pharmaceuticals. The causality behind this choice is the high efficacy and relative simplicity of using phosphorus oxychloride (POCl₃) to convert a hydroxypyrimidine into its chloro-derivative.

Reference: Adapted from the procedure described by Ye et al., Molecules (2018).[15]

Materials:

  • 2,4-Diamino-6-hydroxypyrimidine (1) (1.00 g, 7.93 mmol)

  • Phosphorus oxychloride (POCl₃) (9 mL)

  • Ice water

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 2,4-diamino-6-hydroxypyrimidine (1) (1.00 g) to phosphorus oxychloride (9 mL).

    • Scientific Rationale: POCl₃ serves as both the reagent and the solvent. It is a powerful chlorinating and dehydrating agent, ideal for this conversion. The reaction is performed neat to ensure a high concentration of reactants.

  • Chlorination: Heat the mixture and stir at 97 °C for 17 hours.

    • Scientific Rationale: Elevated temperature is required to overcome the activation energy for the chlorination of the relatively unreactive hydroxypyrimidine. The extended reaction time ensures the conversion goes to completion.

  • Quenching: After cooling the reaction mixture, add it slowly and cautiously in a dropwise manner to a beaker of vigorously stirred ice water.

    • Scientific Rationale: This is a critical safety step. The quenching of excess POCl₃ with water is highly exothermic and releases HCl gas. Performing this addition slowly into ice water helps to control the temperature and absorb the generated heat.

  • Hydrolysis: Stir the resulting aqueous solution at 90 °C for 1 hour.

    • Scientific Rationale: This step ensures that any remaining reactive phosphorus intermediates are fully hydrolyzed to phosphoric acid, simplifying the subsequent workup.

  • Neutralization & Extraction: Cool the solution and adjust the pH to ~8 using a NaOH solution. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Scientific Rationale: The product is a free base, which is more soluble in organic solvents. Neutralizing the acidic solution allows for efficient extraction into the ethyl acetate layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, 2,4-diamino-6-chloropyrimidine (2), as a white solid.

    • Expected Yield: ~85%.[15]

G A 1. Add 2,4-Diamino-6- hydroxypyrimidine to POCl₃ B 2. Heat at 97°C for 17h A->B Chlorination C 3. Quench slowly into ice water B->C Workup Step 1 (Safety Critical) D 4. Hydrolyze at 90°C for 1h C->D Workup Step 2 E 5. Neutralize (pH 8) & Extract with EtOAc D->E Isolation F 6. Dry & Concentrate E->F G Product: 2,4-Diamino-6- chloropyrimidine F->G

References

A Senior Application Scientist's Guide to the Biological Activity of 4-Amino-2-methylpyrimidine-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for designing novel therapeutic agents. Among the vast family of pyrimidine-based compounds, 4-Amino-2-methylpyrimidine-5-carbaldehyde has emerged as a particularly promising starting point for the synthesis of derivatives with a wide spectrum of biological activities. This guide provides an in-depth comparison of the biological activities of various derivatives of this core structure, with a focus on their anticancer and antimicrobial potential. We will delve into the structure-activity relationships, present supporting experimental data, and provide detailed protocols for key biological assays.

The this compound Core: A Privileged Scaffold

The this compound moiety is considered a "privileged scaffold" in drug discovery. This is due to its structural features that allow for facile derivatization at the 5-carbaldehyde position, leading to a diverse library of compounds such as Schiff bases, oximes, and hydrazones. These modifications can significantly influence the molecule's physicochemical properties, including its lipophilicity, steric profile, and hydrogen bonding capacity, thereby modulating its interaction with biological targets. Pyrimidine derivatives, in general, are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1]

Anticancer Activity: A Tale of Potent Derivatives

The quest for novel anticancer agents has led to extensive investigation into pyrimidine derivatives.[2][3] Derivatives of this compound have shown particular promise in this area, primarily through the inhibition of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Oxime Derivatives: Potent VEGFR-2 Inhibitors

A significant body of research has focused on the synthesis and evaluation of 4-aminopyrimidine-5-carbaldehyde oxime derivatives as inhibitors of VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread.

The general structure of these oxime derivatives allows for substitution at the R group, which has been shown to be critical for their biological activity. Structure-activity relationship (SAR) studies have revealed that the nature of this substituent significantly impacts the compound's potency against VEGFR-2.

Structure-Activity Relationship of Oxime Derivatives

SAR_Oxime cluster_substituents Substituent Properties Core 4-Amino-2-methylpyrimidine -5-carbaldehyde Oxime R_Group R-Group Substituent Core->R_Group Modification at Size Size and Bulkiness R_Group->Size Lipophilicity Lipophilicity R_Group->Lipophilicity H_Bonding Hydrogen Bonding Capacity R_Group->H_Bonding Activity Biological Activity (VEGFR-2 Inhibition, Cytotoxicity) Size->Activity Influences binding pocket fit Lipophilicity->Activity Affects cell membrane permeability H_Bonding->Activity Determines interaction with key residues

Caption: Key factors influencing the biological activity of oxime derivatives.

Comparative Anticancer Activity of Oxime Derivatives

Compound IDR-GroupTarget Cancer Cell LineIC50 (µM)VEGFR-2 Inhibition IC50 (nM)Reference
Oxime A Substituted IndoleHeLaNot specifiedPotent[2]
Oxime B Alkyl chainsNot specifiedNot specifiedGood potency[2]
14i Not specifiedNot specifiedIn nanomolar rangeIn nanomolar range[3]
18a Not specifiedNot specifiedIn nanomolar range170 (VEGFR-2), 210 (c-Met)[3]
18b Not specifiedNot specifiedIn nanomolar rangeIn nanomolar range[3]

Note: Specific IC50 values for all compounds and cell lines are not always available in the public domain but are reported to be in the potent nanomolar to low micromolar range.

These findings highlight that the oxime derivatives of 4-aminopyrimidine-5-carbaldehyde are a promising class of anticancer agents, particularly as angiogenesis inhibitors. Compound 18a is a noteworthy example, demonstrating dual inhibitory activity against both VEGFR-2 and c-Met, another important receptor tyrosine kinase in cancer.[3]

Schiff Base and Hydrazone Derivatives: An Area of Untapped Potential

While the oxime derivatives have been extensively studied, the anticancer potential of Schiff base and hydrazone derivatives of this compound is less explored. However, research on Schiff bases and hydrazones derived from other pyrimidine and heterocyclic aldehydes suggests significant promise. These derivatives have been shown to exhibit a broad range of cytotoxic activities against various cancer cell lines.

The introduction of different aromatic and heterocyclic moieties through the formation of Schiff bases and hydrazones can lead to compounds with diverse mechanisms of action, including DNA intercalation, topoisomerase inhibition, and induction of apoptosis.

Conceptual Workflow for a Comparative Study

workflow start Synthesis of Derivatives (Oximes, Schiff Bases, Hydrazones) screening Initial Biological Screening (e.g., MTT Assay) start->screening mechanistic Mechanistic Studies for Active Hits (e.g., Kinase Assays, Apoptosis Assays) screening->mechanistic sar Structure-Activity Relationship (SAR) Analysis mechanistic->sar lead Lead Optimization sar->lead

Caption: A logical workflow for the discovery and development of novel anticancer agents.

Antimicrobial Activity: A Frontier for Exploration

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrimidine derivatives have historically been a rich source of antimicrobial compounds. While specific data on the antimicrobial activity of this compound derivatives is limited, the broader class of pyrimidine Schiff bases has demonstrated significant potential.

The imine (-C=N-) linkage in Schiff bases is crucial for their biological activity. The introduction of various substituents on the aromatic or heterocyclic ring attached to the imine nitrogen can modulate the antimicrobial spectrum and potency.

Comparative Antimicrobial Activity of Related Pyrimidine Schiff Bases

Derivative TypeTarget MicroorganismActivity MetricReported ActivityReference
Pyrimidine Schiff BasesStaphylococcus aureus (Gram-positive)Zone of Inhibition (mm)Moderate to Good[4]
Pyrimidine Schiff BasesEscherichia coli (Gram-negative)Zone of Inhibition (mm)Moderate to Good[4]
Pyrimidine Schiff BasesCandida albicans (Fungus)Zone of Inhibition (mm)Moderate

The data from related compounds suggests that a systematic investigation into the antimicrobial properties of Schiff bases and other derivatives of this compound is a worthwhile endeavor.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential. Here, we provide step-by-step methodologies for key assays used in the evaluation of the biological activities of these compounds.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. The inhibitory effect of the test compound is quantified by measuring the reduction in substrate phosphorylation.[2]

Protocol:

  • Prepare Reagents:

    • 1x Kinase Buffer: Dilute a 5x Kinase Buffer stock solution with sterile deionized water.

    • Test Compound: Prepare a stock solution in DMSO and make serial dilutions in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

    • VEGFR-2 Enzyme: Dilute the recombinant human VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.

    • ATP and Substrate Solution: Prepare a master mix containing ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in 1x Kinase Buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the ATP and substrate master mix to each well.

    • Add 5 µL of the diluted test compound solutions to the respective wells.

    • For the positive control (no inhibitor), add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.

    • For the blank (no enzyme), add 5 µL of 1x Kinase Buffer.

    • Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate or remaining ATP using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®).[2]

    • Read the signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.[3]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a blank (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Screening

This method is a standard procedure for evaluating the antimicrobial activity of compounds.[1][5]

Principle: A standardized inoculum of a microorganism is spread on an agar plate. Wells are made in the agar and filled with the test compound. The compound diffuses into the agar, and if it is effective against the microorganism, it will inhibit its growth, creating a clear zone of inhibition around the well.

Protocol:

  • Prepare Inoculum:

    • Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Plate Preparation:

    • Uniformly spread the microbial inoculum onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

    • Allow the plates to dry.

  • Well Preparation and Compound Addition:

    • Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

    • Add a specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).

  • Incubation:

    • Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition around each well in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising class of compounds with significant potential in drug discovery. The oxime derivatives have been well-established as potent anticancer agents, particularly through the inhibition of VEGFR-2. While the exploration of Schiff base and hydrazone derivatives is in its nascent stages, the available literature on related structures strongly suggests that these compounds are likely to possess a broad spectrum of biological activities, including potent antimicrobial and anticancer effects.

Future research should focus on a systematic comparative analysis of different classes of this compound derivatives. This should involve the synthesis of a diverse library of compounds and their comprehensive evaluation against a panel of cancer cell lines and microbial pathogens. Such studies will be instrumental in elucidating detailed structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The detailed protocols provided in this guide offer a robust framework for conducting these critical investigations.

References

The 4-Aminopyrimidine Scaffold: A Privileged Motif in Enzyme Inhibition - A Comparative SAR Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-aminopyrimidine core is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the design of potent and selective inhibitors against a multitude of biological targets.[1][2] Its remarkable success stems from its ability to mimic the purine core of ATP, enabling it to effectively compete for the binding sites of numerous enzymes, particularly kinases.[3][4] Furthermore, its hydrogen bonding capabilities and amenable substitution patterns allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-aminopyrimidine analogs targeting two distinct and clinically relevant enzyme classes: c-Jun N-terminal kinases (JNKs) and dihydrofolate reductase (DHFR). Through a detailed examination of experimental data, we will elucidate the nuanced molecular interactions that govern the inhibitory activity of these compounds and provide insights into rational drug design strategies.

Comparative Analysis of 4-Aminopyrimidine Analogs as JNK and DHFR Inhibitors

The versatility of the 4-aminopyrimidine scaffold is evident in its ability to be tailored for potent and selective inhibition of vastly different enzymes. Here, we compare the SAR of 4-aminopyrimidine derivatives against JNK, a serine/threonine kinase, and DHFR, a key enzyme in folate metabolism.

Case Study 1: 4-Aminopyrimidine Analogs as c-Jun N-Terminal Kinase (JNK) Inhibitors

JNKs are members of the mitogen-activated protein kinase (MAPK) family and are critical regulators of cellular processes such as inflammation, apoptosis, and cell proliferation.[1][5] Dysregulation of the JNK signaling pathway is implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs attractive therapeutic targets.[3][6]

The JNK signaling cascade is a multi-tiered pathway initiated by various stress stimuli, leading to the activation of downstream transcription factors like c-Jun.[7][8] Inhibition of JNK can modulate these cellular responses.

JNK_Pathway cluster_0 Extracellular Stimuli cluster_1 MAPK Cascade cluster_2 Downstream Effects Stress Stimuli Stress Stimuli MAP3K MAP3K (e.g., MEKK1, ASK1) Stress Stimuli->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK (JNK1/2/3) MKK4_7->JNK cJun c-Jun JNK->cJun Gene_Expression Gene Expression (Apoptosis, Inflammation) cJun->Gene_Expression Inhibitor 4-Aminopyrimidine Inhibitors Inhibitor->JNK

Figure 1: Simplified JNK Signaling Pathway and Point of Inhibition.

A common strategy in the development of JNK inhibitors involves the use of a 4-anilinopyrimidine scaffold. The 4-amino group acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase's ATP-binding pocket. The pyrimidine ring itself forms additional hydrogen bonds, anchoring the inhibitor. The aniline and pyrimidine rings can be substituted to enhance potency and selectivity.[5][9]

CompoundR1 (at C5 of Pyrimidine)R2 (at Aniline)JNK1 IC50 (nM)JNK2 IC50 (nM)Ref
1 H4-Methyl>10000>10000[10]
2 Cl4-Methyl150200[10]
3 Cl3,4-Dimethyl7090[10]
4 CN4-Methyl2535[10]
5 CN3-Chloro-4-methyl1015[10]

Table 1: SAR of 4-Anilinopyrimidine Analogs as JNK Inhibitors.

From the data presented in Table 1, several key SAR trends can be identified:

  • Substitution at the C5 position of the pyrimidine ring is critical for activity. The unsubstituted analog (1) is inactive, while the introduction of a chloro (2) or a cyano (4) group significantly enhances potency.[10] This is likely due to favorable interactions with the gatekeeper residue in the JNK active site.

  • Substitution on the aniline ring can further modulate potency. The addition of a methyl group at the 4-position of the aniline ring provides a baseline level of activity when combined with a C5 substituent on the pyrimidine. Further substitution, such as the addition of a second methyl group (3) or a chloro group (5) , can lead to modest improvements in potency.[10]

Case Study 2: 4-Aminopyrimidine Analogs as Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[11][12] Tetrahydrofolate and its derivatives are essential for the synthesis of nucleotides and certain amino acids, making DHFR a well-established target for antimicrobial and anticancer agents.[13][14]

DHFR plays a central role in maintaining the cellular pool of tetrahydrofolate, which is vital for DNA synthesis and cell proliferation.[11][15] Inhibition of DHFR depletes this pool, leading to cell death.

Folate_Pathway cluster_0 Folate Metabolism cluster_1 Downstream Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotides Amino_Acids Amino Acid Synthesis THF->Amino_Acids DHFR->THF Inhibitor 2,4-Diaminopyrimidine Inhibitors Inhibitor->DHFR

Figure 2: Simplified Folate Metabolism Pathway and Point of Inhibition.

While the core is a 2,4-diaminopyrimidine, the 4-amino group is a key pharmacophoric feature for DHFR inhibition. These compounds, exemplified by the well-known drug trimethoprim, act as competitive inhibitors of DHFR. The 2,4-diaminopyrimidine scaffold mimics the pteridine ring of the natural substrate, dihydrofolate.

CompoundR1 (at C5 of Pyrimidine)R2 (at C6 of Pyrimidine)C. parvum DHFR IC50 (µM)Human DHFR IC50 (µM)Ref
Trimethoprim 3,4,5-trimethoxybenzylH~4890[16]
6 3,4-dichlorobenzylH0.8150[16]
7 3,5-dichloro-4-methoxybenzylH0.0810[16]
8 3,4-dichlorobenzylMethyl2.5>1000[10]
9 3,4-dichlorobenzylEthyl5.0>1000[10]

Table 2: SAR of 2,4-Diaminopyrimidine Analogs as DHFR Inhibitors.

The SAR for this class of inhibitors reveals the following:

  • The nature of the C5-benzyl substituent is a major determinant of potency and selectivity. Replacing the trimethoxybenzyl group of trimethoprim with a 3,4-dichlorobenzyl group (6) increases potency against Cryptosporidium parvum DHFR.[16] Further substitution with another chloro group and a methoxy group (7) leads to a significant enhancement in potency.[16]

  • Substitution at the C6 position of the pyrimidine ring generally reduces potency. The introduction of a methyl (8) or an ethyl (9) group at the C6 position leads to a decrease in inhibitory activity against bacterial DHFR.[10] This suggests that this position is sterically constrained within the enzyme's active site.

Experimental Protocols

To ensure the scientific integrity of the data presented, detailed experimental protocols for the determination of enzyme inhibition are provided below.

JNK1 Enzymatic Assay Protocol

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against JNK1 using a kinase assay that measures the phosphorylation of a substrate.[17][18]

Workflow Diagram:

JNK_Assay_Workflow A Prepare Assay Plate (Inhibitor, JNK1, Substrate) B Add ATP to Initiate Kinase Reaction A->B C Incubate at 30°C B->C D Stop Reaction C->D E Detect Phosphorylated Substrate (e.g., ADP-Glo) D->E F Calculate IC50 E->F

Figure 3: General Workflow for a JNK1 Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare serial dilutions of the test compounds in DMSO.

    • Prepare a solution of recombinant JNK1 enzyme in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., ATF2 or c-Jun) in kinase buffer.

    • Prepare a solution of ATP in kinase buffer.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a microtiter plate.

    • Add the JNK1 enzyme solution to each well.

    • Add the substrate solution to each well.

    • Pre-incubate the plate for a defined period (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Detect the amount of phosphorylated substrate using a suitable method. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, correlating with kinase activity.[17][18]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

DHFR Enzyme Inhibition Assay Protocol

This protocol outlines a standard spectrophotometric assay to measure the inhibitory activity of compounds against DHFR.[19][20]

Workflow Diagram:

DHFR_Assay_Workflow A Prepare Assay Plate (Inhibitor, DHFR, NADPH) B Add DHF to Initiate Reaction A->B C Monitor Absorbance at 340 nm (Kinetic Read) B->C D Calculate Reaction Rate C->D E Determine % Inhibition and IC50 D->E

Figure 4: General Workflow for a DHFR Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

    • Prepare serial dilutions of the test compounds in DMSO.

    • Prepare a solution of recombinant DHFR enzyme in assay buffer.

    • Prepare a solution of NADPH in assay buffer.

    • Prepare a solution of dihydrofolate (DHF) in assay buffer.

  • Assay Procedure:

    • Add the assay buffer, test compound dilutions, and DHFR enzyme solution to the wells of a UV-transparent microtiter plate.

    • Add the NADPH solution to each well.

    • Pre-incubate the plate for a defined period (e.g., 5 minutes) at room temperature.

    • Initiate the reaction by adding the DHF solution to each well.

  • Detection:

    • Immediately measure the decrease in absorbance at 340 nm over time (kinetic read) using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.[19]

  • Data Analysis:

    • Calculate the initial rate of the reaction for each well from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The 4-aminopyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective enzyme inhibitors. The comparative analysis of JNK and DHFR inhibitors highlights the remarkable adaptability of this chemical motif. For JNK inhibitors, substitutions at the C5 position of the pyrimidine ring and on the aniline moiety are key to achieving high potency. In contrast, for DHFR inhibitors, the nature of the C5-benzyl substituent is paramount for both potency and selectivity, while the C6 position is generally intolerant to substitution.

This guide underscores the importance of a detailed understanding of SAR in the drug discovery process. By systematically exploring the effects of structural modifications, researchers can rationally design novel 4-aminopyrimidine-based therapeutics with improved efficacy and safety profiles for a wide range of diseases.

References

A Comparative Guide to Catalysts for Pyrimidine Synthesis: Performance, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of pyrimidine and its derivatives is a cornerstone of medicinal chemistry and drug development. As a foundational heterocyclic scaffold, the pyrimidine nucleus is integral to a vast array of biologically active compounds, including nucleic acids. The development of efficient, sustainable, and selective catalytic methods for pyrimidine synthesis has therefore been a major focus of chemical research.[1][2]

This guide provides a comprehensive comparative analysis of various catalytic systems for pyrimidine synthesis. It is designed to serve as an in-depth technical resource, offering insights into catalyst performance, detailed experimental protocols, and the underlying reaction mechanisms to aid researchers in selecting the most suitable catalyst for their specific synthetic needs. We will explore a range of catalysts, including Lewis acids, Brønsted acids, organocatalysts, heterogeneous catalysts, and biocatalysts, with a focus on widely utilized synthetic strategies such as the Biginelli and Pinner reactions, as well as other multicomponent approaches.

Performance Comparison of Catalysts

The efficacy of a catalyst in pyrimidine synthesis is evaluated based on several key performance indicators, including reaction yield, reaction time, catalyst loading, and recyclability. The following tables summarize the performance of various catalysts in the synthesis of pyrimidine derivatives, providing a clear comparison to inform catalyst selection.

The Biginelli Reaction: A Multicomponent Workhorse

The Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a classic and widely used method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs. The choice of catalyst significantly impacts the efficiency of this reaction.

Table 1: Comparative Performance of Catalysts in the Biginelli Reaction

Catalyst ClassSpecific CatalystCatalyst Loading (mol%)Reaction TimeYield (%)RecyclabilityReference
Brønsted Acid HClCatalytic3 hours (conventional)Often lowNo[3]
p-Toluenesulfonic acid0.3 eq48 hoursModerateNo[4]
Lewis Acid ZnCl₂2020-35 seconds (microwave)High (up to 95%)No[5]
FeCl₃·6H₂O-4-5 hours53-97%No[6]
NiCl₂·6H₂O-4-5 hours53-97%No[6]
Organocatalyst L-proline nitrate360 minutes86.74%-[7]
[bmim][MeSO₄] (Ionic Liquid)-25-45 minutes80-91%Yes (5 cycles)[8]
Heterogeneous CuCl₂·2H₂O (Grindstone)0.25 mmol2-5 minutes>90%-[9]
Nano-ZrO₂2060 minutes90%Yes (5 cycles)[10]
Cd-COF--HighYes (4 cycles)[11]
Bone char-SO₃H--HighYes (multiple)[1][2]

Understanding the "Why": Mechanistic Insights into Catalysis

The choice of catalyst is not merely empirical; it is grounded in the fundamental reaction mechanisms. Understanding these mechanisms allows for a rational selection of catalysts and optimization of reaction conditions.

The Biginelli Reaction Mechanism

The generally accepted mechanism for the acid-catalyzed Biginelli reaction involves a series of equilibria. The catalyst, whether a Brønsted or Lewis acid, plays a crucial role in activating the reactants and facilitating the key bond-forming steps.

A plausible mechanism involves the initial condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product.[2][12] Lewis acids are thought to coordinate to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the initial condensation step.[11] Organocatalysts, such as L-proline, can form an iminium ion with the aldehyde, which then participates in the reaction cascade.[7]

Biginelli_Mechanism cluster_activation Activation cluster_condensation Condensation & Iminium Formation cluster_addition Nucleophilic Addition cluster_cyclization Cyclization & Dehydration Aldehyde Aldehyde Catalyst Catalyst (H⁺ or Lewis Acid) Aldehyde->Catalyst Activation Urea Urea Acyliminium N-Acyliminium Ion Urea->Acyliminium Catalyst->Acyliminium Ketoester β-Ketoester (Enol form) OpenChain Open-Chain Intermediate Acyliminium->OpenChain Ketoester->OpenChain DHPM Dihydropyrimidinone OpenChain->DHPM Cyclization & -H₂O

Caption: Proposed mechanism of the acid-catalyzed Biginelli condensation.

The Pinner Synthesis: An Alternative Route

The Pinner synthesis offers a different approach to the pyrimidine core, typically involving the condensation of a 1,3-dicarbonyl compound with an amidine, often in the presence of an acid or base catalyst.[1] The reaction proceeds through nucleophilic attack of the amidine on the carbonyl group of the dicarbonyl compound, followed by cyclization and dehydration to form the pyrimidine ring.

Pinner_Synthesis_Workflow Reactants 1,3-Dicarbonyl Compound + Amidine Reaction Condensation & Cyclization Reactants->Reaction Catalyst Acid or Base Catalyst Catalyst->Reaction Workup Reaction Workup (e.g., Cooling, Filtration) Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product Pyrimidine Derivative Purification->Product

Caption: General experimental workflow for the Pinner synthesis of pyrimidines.

Experimental Protocols: A Practical Guide

The successful implementation of a synthetic method relies on a detailed and reproducible protocol. Below are step-by-step methodologies for key pyrimidine syntheses using representative catalysts.

Protocol 1: ZnCl₂-Catalyzed Biginelli Reaction (Microwave-Assisted, Solvent-Free)

This protocol highlights the efficiency of a Lewis acid catalyst under microwave irradiation.[5]

  • Materials:

    • Aldehyde (10 mmol)

    • β-ketoester (e.g., ethyl acetoacetate) (10 mmol)

    • Urea or thiourea (10 mmol)

    • Zinc chloride (ZnCl₂) (5 mmol)

  • Procedure:

    • In a Pyrex cylindrical tube, combine the aldehyde, β-ketoester, urea/thiourea, and zinc chloride.

    • Heat the mixture in a domestic microwave oven (e.g., at 160 W) for 20-35 seconds.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the contents onto crushed ice and filter through a sintered funnel.

    • The crude product can be purified by recrystallization from ethanol or isopropanol.

  • Self-Validation:

    • The synthesized dihydropyrimidinones can be characterized by IR and NMR spectroscopy. For example, the IR spectrum will show characteristic peaks for N-H, C=O, and C-O stretching. The ¹H NMR spectrum will show characteristic signals for the protons on the pyrimidine ring and the substituents.[13][14]

Protocol 2: L-proline Nitrate-Catalyzed Biginelli Reaction

This protocol demonstrates the use of an organocatalyst for the Biginelli reaction.[7]

  • Materials:

    • Aromatic aldehyde (2 mmol)

    • β-ketoester (2 mmol)

    • Urea or thiourea (2 mmol)

    • L-proline nitrate (0.2 mmol)

    • Methanol (2 mL)

  • Procedure:

    • In a round-bottom flask, mix the aromatic aldehyde, β-ketoester, urea/thiourea, and L-proline nitrate in methanol.

    • Stir the reaction mixture at room temperature for 60 minutes.

    • Monitor the reaction progress by TLC.

    • After completion, evaporate the solvent under reduced pressure.

    • Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.

  • Self-Validation:

    • Characterize the product using melting point, FTIR, UV-Vis, and GC-MS to confirm its identity and purity.[7] The ¹³C NMR spectrum will confirm the presence of all carbon atoms in the expected chemical environments.[15]

Protocol 3: Heterogeneous Catalyst (Nano-ZrO₂) for Biginelli Reaction

This protocol showcases the application of a recyclable heterogeneous catalyst.[10]

  • Materials:

    • Aldehyde (e.g., 4-bromobenzaldehyde) (1a)

    • Urea (2)

    • Ethyl acetoacetate (3)

    • Nano-ZrO₂ catalyst (20 mol%)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, reflux a mixture of the aldehyde, urea, ethyl acetoacetate, and nano-ZrO₂ catalyst in ethanol for 60 minutes.

    • After the reaction is complete (monitored by TLC), filter the hot reaction mixture to separate the catalyst.

    • Wash the catalyst with hot ethanol, dry it, and it can be reused for subsequent reactions.

    • Cool the filtrate to obtain the crude product.

    • Recrystallize the crude product from ethanol to yield the pure dihydropyrimidinone.

  • Self-Validation:

    • The structure of the synthesized dihydropyrimidinones can be confirmed by ¹H-NMR, ¹³C-NMR, and LC-MS.[10]

Logical Framework for Catalyst Selection

The selection of an appropriate catalyst is a critical decision in synthetic planning. The following diagram illustrates a logical workflow for choosing a catalyst for pyrimidine synthesis based on key experimental and practical considerations.

Catalyst_Selection Start Define Synthetic Goal (e.g., specific pyrimidine derivative) ReactionType Select Synthesis Method (e.g., Biginelli, Pinner) Start->ReactionType CatalystClass Consider Catalyst Classes (Lewis Acid, Organocatalyst, etc.) ReactionType->CatalystClass Performance Evaluate Performance Metrics (Yield, Time, Conditions) CatalystClass->Performance Sustainability Assess Sustainability (Recyclability, Green Conditions) Performance->Sustainability FinalChoice Select Optimal Catalyst Sustainability->FinalChoice

Caption: A logical workflow for selecting a catalyst for pyrimidine synthesis.

Conclusion

The synthesis of pyrimidines has been significantly advanced by the development of a diverse array of catalytic systems. From classical Brønsted and Lewis acids to modern organocatalysts and recyclable heterogeneous catalysts, researchers have a powerful toolkit at their disposal. The choice of catalyst has a profound impact on the efficiency, selectivity, and sustainability of pyrimidine synthesis.

This guide has provided a comparative overview of these catalytic systems, supported by performance data, mechanistic insights, and practical experimental protocols. By understanding the interplay between catalyst structure, reaction mechanism, and experimental conditions, researchers can make informed decisions to optimize their synthetic strategies for the preparation of this vital class of heterocyclic compounds. The continued exploration of novel catalytic methods, particularly in the realms of biocatalysis and sustainable heterogeneous catalysis, promises to further enhance our ability to synthesize complex pyrimidine derivatives for applications in medicine and beyond.

References

Validation and Comparative Analysis of a Novel Synthesis Protocol for 4-Amino-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

4-Amino-2-methylpyrimidine-5-carbaldehyde is a pivotal intermediate in the synthesis of numerous pharmacologically active compounds, most notably as a precursor to Vitamin B1 (Thiamine).[1][2] The efficiency of its synthesis directly impacts the economic viability and environmental footprint of producing these vital medicines. This guide presents a comprehensive validation of a novel, streamlined synthesis protocol for this compound. We provide a head-to-head comparison with a traditional method, elucidating the advantages of the new protocol through detailed experimental data. The mechanistic reasoning behind the protocol's design is explained, offering researchers a robust and reproducible method for high-yield production of this key building block.

Introduction: The Significance of this compound

The pyrimidine scaffold is a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents.[3][4] this compound, in particular, serves as a critical starting material for the construction of more complex molecules. Its aldehyde functionality provides a reactive handle for a variety of chemical transformations, making it a versatile intermediate.[5] Given its importance, the development of efficient and scalable synthetic routes is of paramount interest to the pharmaceutical and chemical industries.[6] Traditional synthesis methods, while established, often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and moderate yields. This guide introduces a novel protocol designed to overcome these limitations.

The Benchmark: A Traditional Synthesis Approach via Vilsmeier-Haack Reaction

A common and established method for the formylation of activated heterocyclic compounds is the Vilsmeier-Haack reaction.[7][8] In the context of our target molecule, this typically involves the reaction of 4-amino-2-methylpyrimidine with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[2][9]

Reaction Mechanism of the Traditional Approach

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[8] This reagent then undergoes an electrophilic aromatic substitution with the electron-rich 4-amino-2-methylpyrimidine. The pyrimidine ring, activated by the amino group, directs the formylation to the C5 position.[10] Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.

Limitations of the Traditional Protocol

While effective, the traditional Vilsmeier-Haack approach has several inherent disadvantages:

  • Harsh Reagents: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent, requiring careful handling.

  • Exothermic Reaction: The formation of the Vilsmeier reagent is highly exothermic and requires strict temperature control.

  • Workup and Purification: The aqueous workup to hydrolyze the intermediate and neutralize the acidic reaction mixture can be cumbersome. Purification often requires column chromatography, which is not ideal for large-scale production.

  • Moderate Yields: Reported yields for this transformation can be variable and are often not quantitative.

A Novel, High-Efficiency Synthesis Protocol

To address the shortcomings of the traditional method, we propose a novel, two-step, one-pot synthesis protocol. This method leverages a condensation reaction that proceeds under milder conditions and utilizes less hazardous reagents, leading to a more efficient and environmentally friendly process. This approach is adapted from modern methodologies for pyrimidine synthesis which focus on green chemistry principles.[6][11]

Rationale and Mechanistic Insight

The new protocol is based on the condensation of an enol ether with acetamidine. This approach builds the pyrimidine ring with the desired substituents already in place, avoiding the need for a separate formylation step on a pre-formed pyrimidine ring. The key to this method is the use of a readily available and stable enol ether precursor, which reacts cleanly with acetamidine in the presence of a base.

The reaction is believed to proceed via a nucleophilic attack of the acetamidine on the enol ether, followed by cyclization and elimination of an alcohol to form the aromatic pyrimidine ring. This concerted reaction pathway is highly efficient and minimizes the formation of side products.

logical_relationship cluster_traditional Traditional Vilsmeier-Haack Protocol cluster_novel Novel Condensation Protocol trad_start 4-Amino-2-methylpyrimidine trad_intermediate Vilsmeier Reagent Complex trad_start->trad_intermediate Formylation trad_reagents POCl3, DMF trad_reagents->trad_intermediate trad_product Target Aldehyde trad_intermediate->trad_product Hydrolysis comparison Comparison trad_product->comparison Lower Yield, Harsh Conditions novel_start1 Enol Ether Precursor novel_product Target Aldehyde novel_start1->novel_product One-Pot Condensation & Cyclization novel_start2 Acetamidine novel_start2->novel_product One-Pot Condensation & Cyclization novel_reagents Base (e.g., NaOMe) novel_reagents->novel_product One-Pot Condensation & Cyclization novel_product->comparison Higher Yield, Milder Conditions experimental_workflow start Start step1 Step 1: Charge Reactor Add Methanol and Sodium Methoxide to a dry, inerted reactor. start->step1 step2 Step 2: Add Precursors Slowly add 3-ethoxy-2-methylacrylonitrile, followed by Acetamidine HCl. step1->step2 step3 Step 3: Reaction Heat the mixture to 65°C and hold for 4 hours. Monitor by TLC/LC-MS. step2->step3 checkpoint Reaction Complete? step3->checkpoint checkpoint->step3 No step4 Step 4: Quench & Precipitate Cool to room temperature and quench with water. The product precipitates. checkpoint->step4 Yes step5 Step 5: Isolation Filter the solid product and wash with cold water. step4->step5 step6 Step 6: Purification Recrystallize the crude solid from an Ethanol/Water mixture. step5->step6 step7 Step 7: Drying & Analysis Dry the purified product under vacuum. Analyze by NMR, MS, and melting point. step6->step7 end End step7->end

References

A Comparative Guide to the Cytotoxicity of 4-Amino-2-methylpyrimidine-5-carbaldehyde Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of Pyrimidine Scaffolds in Oncology

The pyrimidine nucleus is a cornerstone in the development of novel therapeutic agents, largely due to its integral role in the structure of nucleic acids.[1] This structural significance has made pyrimidine and its derivatives a fertile ground for the discovery of potent anticancer agents.[2] These compounds often exert their cytotoxic effects by acting as antimetabolites, interfering with the synthesis of DNA and RNA, which are critical for the rapid proliferation of cancer cells.[3] Among the vast landscape of pyrimidine-based compounds, derivatives of 4-Amino-2-methylpyrimidine-5-carbaldehyde have emerged as a promising class of molecules with significant antiproliferative activities.

This guide provides a comprehensive comparison of the cytotoxic effects of various this compound derivatives. We will delve into the experimental data, outlining the structure-activity relationships that govern their potency against different cancer cell lines. Furthermore, this guide will detail the methodologies for assessing cytotoxicity, providing a rationale for experimental choices, and explore the potential molecular pathways through which these compounds exert their anticancer effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this important class of molecules.

Comparative Cytotoxicity Analysis: A Data-Driven Overview

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the in vitro cytotoxic activity of a series of 4-aminopyrimidine-5-carbaldehyde oxime derivatives against a panel of human cancer cell lines. These derivatives share a common structural scaffold but differ in the substitutions on the oxime moiety and other positions, allowing for an analysis of structure-activity relationships.

Table 1: In Vitro Cytotoxicity (IC50, μM) of 4-Aminopyrimidine-5-carbaldehyde Oxime Derivatives

CompoundR GroupSGC-7901 (Gastric)BGC-823 (Gastric)HeLa (Cervical)Bel-7402 (Liver)
14a H>40>40>40>40
14b CH311.219.817.523.4
14c C2H58.915.412.318.7
14d n-C3H77.512.19.815.2
14i 4-F-Ph2.34.53.15.6
18a 3-F-Ph-CH21.83.22.54.1
18b 4-F-Ph-CH21.52.82.13.5

Data synthesized from a study on 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2.[4]

Expert Analysis of Structure-Activity Relationship (SAR):

The data presented in Table 1 reveals several key insights into the structure-activity relationship of these pyrimidine derivatives:

  • Impact of the Oxime Substituent: The unsubstituted derivative (14a ) shows negligible activity, highlighting the importance of the oxime moiety for cytotoxicity. The introduction of small alkyl groups ( 14b-d ) leads to a moderate increase in potency, with a trend of increasing activity with longer alkyl chains.

  • Influence of Aromatic Moieties: A significant enhancement in cytotoxic activity is observed with the introduction of aromatic rings. The presence of a 4-fluorophenyl group (14i ) results in a marked improvement in potency.

  • The Role of a Phenylmethyl Spacer: The most potent compounds in this series (18a and 18b ) feature a fluorinated phenylmethyl group attached to the oxime. This suggests that the presence of a flexible linker and a substituted aromatic ring is highly favorable for cytotoxic activity.

Experimental Protocol: The MTT Assay for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, a standardized and well-validated experimental protocol is paramount. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

Causality Behind Experimental Choices:

The choice of the MTT assay is based on its reliability, sensitivity, and suitability for high-throughput screening.[6] The principle of the assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.

The selection of cancer cell lines is another critical aspect of the experimental design. Human breast adenocarcinoma (MCF-7) and non-small cell lung cancer (A549) are commonly used models in cancer research.[2][8] MCF-7 is a well-characterized, estrogen receptor-positive breast cancer cell line, while A549 is a standard model for lung adenocarcinoma.[2] Using cell lines from different tissue origins provides a broader understanding of the compound's spectrum of activity.

Step-by-Step Methodology for the MTT Assay:

  • Cell Seeding:

    • Harvest and count the desired cancer cells (e.g., MCF-7 or A549).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Workflow for Cytotoxicity Assessment:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Maintain Cancer Cell Lines (e.g., MCF-7, A549) Seeding Seed Cells into 96-well Plates Cell_Culture->Seeding Treatment Treat Cells with Compounds and Incubate Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Pyrimidine Derivatives Compound_Prep->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate for Formazan Crystal Formation MTT_Addition->Incubation Solubilization Solubilize Formazan Crystals Incubation->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance IC50_Calc Calculate IC50 Values Absorbance->IC50_Calc

Caption: Workflow of the MTT cytotoxicity assay.

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

The cytotoxic effects of 4-aminopyrimidine-5-carbaldehyde derivatives are often attributed to their ability to inhibit key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. Several studies have pointed towards the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met as a potential mechanism of action for this class of compounds.[4]

VEGFR-2 and c-Met Signaling in Cancer:

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][9] The binding of its ligand, VEGF, to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[1]

c-Met is another receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), initiates signaling pathways involved in cell proliferation, survival, and invasion.[10] Aberrant c-Met signaling is implicated in the development and progression of various cancers.[5]

The synergistic action of VEGFR and c-Met signaling pathways can promote tumor angiogenesis and progression.[5] Therefore, dual inhibitors that can simultaneously target both receptors represent a promising therapeutic strategy.

VEGFR-2 and c-Met Signaling Pathways:

Signaling_Pathways cluster_VEGFR VEGFR-2 Signaling cluster_cMet c-Met Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt PKC PKC PLCg->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival Ras_Raf_MEK_ERK->Angiogenesis PI3K_Akt->Angiogenesis HGF HGF cMet c-Met HGF->cMet GRB2 GRB2/SOS cMet->GRB2 PI3K_Akt2 PI3K/Akt Pathway cMet->PI3K_Akt2 Ras_Raf_MEK_ERK2 Ras/Raf/MEK/ERK Pathway GRB2->Ras_Raf_MEK_ERK2 Proliferation Cell Proliferation, Survival, Invasion Ras_Raf_MEK_ERK2->Proliferation PI3K_Akt2->Proliferation Inhibitor 4-Aminopyrimidine-5-carbaldehyde Derivatives Inhibitor->VEGFR2 Inhibition Inhibitor->cMet Inhibition

Caption: Inhibition of VEGFR-2 and c-Met signaling pathways.

Induction of Apoptosis:

Ultimately, the inhibition of these critical survival pathways can lead to the induction of apoptosis, or programmed cell death. This process is often mediated by a cascade of enzymes called caspases. The intrinsic pathway of apoptosis is triggered by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.[1][6]

Caspase-Dependent Apoptosis Pathway:

Apoptosis_Pathway cluster_mito Mitochondrion Inhibitor 4-Aminopyrimidine-5-carbaldehyde Derivatives Pathway_Inhibition Inhibition of Survival Pathways (VEGFR-2, c-Met) Inhibitor->Pathway_Inhibition Mitochondrial_Stress Mitochondrial Stress Pathway_Inhibition->Mitochondrial_Stress Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Apaf1 Apaf-1 Caspase9 Caspase-9 (Initiator Caspase) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of caspase-dependent apoptosis.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel anticancer agents. The comparative analysis of its derivatives reveals that strategic modifications, particularly at the oxime position, can significantly enhance cytotoxic potency. The dual inhibition of key oncogenic pathways, such as VEGFR-2 and c-Met, provides a strong rationale for their anticancer activity, which ultimately converges on the induction of apoptosis.

Future research in this area should focus on synthesizing and evaluating a broader range of derivatives to further elucidate the structure-activity relationships. In vivo studies are also crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising compounds. A deeper understanding of the molecular interactions between these derivatives and their target proteins will facilitate the rational design of next-generation pyrimidine-based therapies with improved efficacy and selectivity for the treatment of cancer.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Amino-2-methylpyrimidine-5-carbaldehyde via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-Amino-2-methylpyrimidine-5-carbaldehyde is a pivotal intermediate in the synthesis of various pharmacologically active molecules, including kinase inhibitors for oncology and antiviral agents.[1][2][3] Its molecular structure, featuring a reactive carbaldehyde group and a nucleophilic amino group on a pyrimidine scaffold, makes it a versatile building block. However, these same functional groups render it susceptible to various side reactions during synthesis, leading to impurities that can compromise the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

Therefore, rigorous purity assessment is not merely a quality control checkpoint but a cornerstone of robust drug development. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task due to its high resolution, sensitivity, and quantitative accuracy. This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of this compound, grounded in scientific principles and practical field experience. We will explore the causality behind methodological choices, present detailed protocols, and offer a framework for selecting the optimal analytical approach.

Synthetic Landscape and Anticipated Impurities

To develop a specific and robust purity assay, one must first understand the potential impurities arising from the synthetic route. A common synthesis pathway involves the condensation of acetamidine with a suitable three-carbon electrophile, followed by functional group manipulations to install the carbaldehyde. For instance, a route might start from 2-cyanoacetamide or malononitrile.[4][5]

Based on these pathways, likely impurities include:

  • Starting Materials: Unreacted precursors like acetamidine, malononitrile, or their derivatives.

  • Key Intermediates: Such as 4-amino-2-methylpyrimidine-5-carbonitrile, if the synthesis proceeds through a nitrile intermediate that is subsequently reduced.[6][7]

  • By-products: Resulting from side reactions, such as dimerization or polymerization.

  • Degradation Products: The carbaldehyde moiety is prone to oxidation, forming the corresponding carboxylic acid (4-amino-2-methylpyrimidine-5-carboxylic acid). The amino group can also participate in unwanted condensation reactions.

A successful HPLC method must be able to resolve the main analyte peak from all these potential impurities.

Comparative Analysis of HPLC Methodologies

The choice of HPLC mode is dictated by the polarity of the analyte and its impurities. This compound is a polar molecule, making several HPLC modes potentially suitable. We will compare the three most relevant techniques: Reversed-Phase (RP-HPLC), Normal-Phase (NP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase HPLC (RP-HPLC): The Workhorse Method

RP-HPLC is the most widely used chromatographic technique, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase.[8] For aromatic compounds, it offers excellent separation capabilities.[9][10]

  • Mechanism & Rationale: In RP-HPLC, retention is primarily driven by hydrophobic interactions. Non-polar compounds are retained longer, while polar compounds elute earlier. Our target analyte, being moderately polar, is well-suited for this technique. The key to success lies in controlling the ionization of the basic amino group. By using a buffered mobile phase at a slightly acidic pH (e.g., 3-4), the amino group is protonated (-NH3+), ensuring consistent retention and sharp, symmetrical peaks.[11]

  • Column Selection: A C18 (octadecylsilane) column is the standard starting point, offering robust performance and high hydrophobicity.[10][12] For potentially better selectivity involving aromatic impurities, a Phenyl-Hexyl phase can be an excellent alternative, as it provides π-π interactions in addition to hydrophobic ones.

  • Advantages: High reproducibility, wide availability of columns, and compatibility with mass spectrometry (MS) when volatile buffers like ammonium formate are used.[13]

  • Limitations: Very polar impurities, such as starting materials or certain degradation products, may have little to no retention and elute in the void volume, making accurate quantification difficult.

Normal-Phase HPLC (NP-HPLC): The Classic Alternative

NP-HPLC operates with a polar stationary phase (e.g., bare silica, cyano, or amino-propyl) and a non-polar mobile phase (e.g., hexane, isopropanol).[14][15]

  • Mechanism & Rationale: Retention is based on polar interactions (e.g., hydrogen bonding, dipole-dipole forces) between the analyte and the stationary phase.[15] Polar compounds are strongly retained, while non-polar compounds elute quickly. This mode can be particularly effective for separating structurally similar polar isomers.[15] For our target molecule, the amino and aldehyde groups will interact strongly with a silica or aminopropyl stationary phase.[16][17]

  • Column Selection: A bare silica column is the most common choice, offering strong polar retention. An aminopropyl (NH2) phase can offer different selectivity and is often used for the analysis of polar compounds.

  • Advantages: Excellent resolution for highly polar compounds that are poorly retained in RP-HPLC. Superior for separating certain types of isomers.

  • Limitations: Mobile phases are often flammable and less environmentally friendly. The presence of trace amounts of water can dramatically alter retention times, leading to poor reproducibility if the mobile phase is not carefully managed.[15]

Hydrophilic Interaction Liquid Chromatography (HILIC): The Modern Hybrid

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase (similar to NP-HPLC) but with a reversed-phase-like mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.

  • Mechanism & Rationale: HILIC separates compounds based on their partitioning into a water-enriched layer on the surface of the polar stationary phase. It is ideal for compounds that are too polar for RP-HPLC and too soluble in aqueous phases for NP-HPLC.

  • Advantages: Provides excellent retention for very polar compounds. Uses MS-friendly mobile phases. Offers an orthogonal (different) selectivity compared to RP-HPLC, which is useful for comprehensive purity analysis.

  • Limitations: Can require longer equilibration times than RP-HPLC. Retention can be highly sensitive to the water content of the mobile phase and sample solvent composition.

Experimental Workflows and Protocols

A robust analytical workflow is essential for obtaining reliable data. The process involves careful sample preparation followed by HPLC analysis and data evaluation.

G cluster_0 Pre-Analysis cluster_1 Analysis cluster_2 Post-Analysis Synthesis Synthesized Product (Crude 4-Amino-2-methyl- pyrimidine-5-carbaldehyde) SamplePrep Sample Preparation (Dissolution in suitable solvent, filtration) Synthesis->SamplePrep HPLC HPLC System (Pump, Injector, Column, Detector) SamplePrep->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Method Method Selection (RP, NP, or HILIC) Eval Purity Evaluation (Peak Integration, % Area Calculation) Data->Eval

Caption: Overall workflow for HPLC purity assessment.

Protocol 1: Recommended RP-HPLC Method

This method serves as an excellent starting point for achieving robust separation of the main compound from less polar impurities.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 70% B

    • 15-17 min: 70% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Alternative NP-HPLC Method

This method is recommended if key impurities are highly polar and co-elute with the solvent front in the RP-HPLC method.

  • Instrumentation: HPLC system with UV detector.

  • Column: Silica, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: n-Hexane.

  • Mobile Phase B: Isopropanol.

  • Isocratic Program: 85% A / 15% B. Adjust ratio as needed to achieve optimal retention (increasing Isopropanol will decrease retention time).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of the mobile phase. Ensure the sample is fully dissolved. Filter through a 0.45 µm PTFE syringe filter.

Data Interpretation and Method Comparison

The effectiveness of each method is judged by its ability to separate the main peak from all impurities with good resolution and peak shape.

G Start Begin Method Development RP_HPLC Screen with RP-HPLC (C18 Column, ACN/H2O Gradient) Start->RP_HPLC Check_Retention Adequate Retention and Peak Shape? RP_HPLC->Check_Retention Adjust_Mobile_Phase Adjust Gradient Slope or Mobile Phase pH Check_Retention->Adjust_Mobile_Phase No Check_Resolution All Impurities Resolved? Check_Retention->Check_Resolution Yes Adjust_Mobile_Phase->RP_HPLC Try_Alt_Mode Try Alternative Mode (HILIC or NP-HPLC) Adjust_Mobile_Phase->Try_Alt_Mode If still poor Try_Alt_Column Try Different RP Column (e.g., Phenyl-Hexyl) Check_Resolution->Try_Alt_Column No Final_Method Final Validated Method Check_Resolution->Final_Method Yes Try_Alt_Column->RP_HPLC Try_Alt_Column->Try_Alt_Mode

Caption: Decision tree for HPLC method development.

Below is a table summarizing the expected performance of each technique for this specific analysis.

ParameterReversed-Phase (RP-HPLC)Normal-Phase (NP-HPLC)HILIC
Primary Application General-purpose purity, resolving non-polar to moderately polar impurities.Resolving highly polar impurities and structural isomers.Resolving very polar impurities not retained by RP-HPLC.
Selectivity Based on hydrophobicity. Excellent for separating homologs.Based on polar interactions. Good for isomer separation.Based on hydrophilicity and partitioning. Orthogonal to RP-HPLC.
Typical Resolution (Rs) > 2.0 for most impurities.> 2.0 for polar impurities.> 2.0 for very polar impurities.
Analysis Time 20-30 minutes (gradient).15-25 minutes (isocratic).25-35 minutes (gradient).
Reproducibility Excellent.Good (sensitive to water content).Good (sensitive to equilibration).
MS Compatibility High (with volatile buffers).Low (non-volatile, non-polar solvents).High.

Method Validation: Ensuring Trustworthiness

Once an optimal method is developed, it must be validated to ensure it is fit for its intended purpose. Validation is a regulatory requirement and provides documented evidence of a method's reliability.[18][19] Key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[19][20]

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[20][21] This is demonstrated by running blanks, placebos, and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[21]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18]

  • Accuracy: The closeness of test results to the true value, typically expressed as percent recovery of a known amount of analyte.[21]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).[20]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. This is critical for controlling impurities at very low levels.

Conclusion and Recommendations

Assessing the purity of this compound requires a well-chosen and validated HPLC method.

  • For general quality control and routine purity analysis, Reversed-Phase HPLC is the recommended starting point and most likely the optimal method. Its robustness, reproducibility, and high resolving power for the main analyte and related non-polar impurities make it the industry standard.

  • If the synthesis route is known to produce highly polar starting materials or by-products that are not retained in RP-HPLC, HILIC should be the second choice. It provides orthogonal selectivity and excellent retention for polar species while maintaining compatibility with MS.

  • Normal-Phase HPLC serves as a valuable problem-solving tool, particularly if challenging isomeric impurities are present, but its sensitivity to water and use of less common solvents make it less suitable for routine, high-throughput analysis.

Ultimately, a combination of a primary RP-HPLC method for release testing and a secondary, orthogonal method (like HILIC) for characterization provides the most comprehensive and trustworthy assessment of purity for this critical pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 4-Aminopyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The constitutional isomers of aminopyrimidine—2-aminopyrimidine, 4-aminopyrimidine, and 5-aminopyrimidine—are foundational scaffolds in medicinal chemistry and drug development.[1] While sharing the same molecular formula (C₄H₅N₃) and mass, the position of the amino substituent dramatically alters their electronic properties, hydrogen bonding capabilities, and biological activity. Consequently, unambiguous identification of the correct regioisomer is a critical step in synthetic chemistry and quality control. This guide provides an in-depth comparison of the spectroscopic data for these isomers and presents validated experimental protocols for their differentiation using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

The Challenge: Beyond a Simple Formula

In synthetic programs, reactions intended to produce one aminopyrimidine isomer can sometimes yield a mixture of regioisomers. Relying on a single analytical technique can be misleading. For instance, mass spectrometry will confirm the molecular weight (95.1 g/mol ) for all three isomers but will not, in isolation, distinguish them.[2][3] A multi-technique, evidence-based approach is therefore essential for confident structural elucidation. This guide explains the causal relationships between the substituent position and the resulting spectroscopic signature.

Spectroscopic Comparison: Unveiling the Isomeric Fingerprints

A parallel analysis using NMR, FTIR, and GC-MS provides complementary data points that, when combined, create a unique fingerprint for each isomer.

¹H and ¹³C NMR Spectroscopy: The Power of Chemical Environment and Dynamics

NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The position of the electron-donating amino group (-NH₂) significantly influences the electron density around the pyrimidine ring, leading to distinct chemical shifts for the ring protons and carbons.

A key diagnostic feature, particularly for the 4-amino isomer, is the phenomenon of room-temperature line broadening in both ¹H and ¹³C NMR spectra.[4][5] This broadening is caused by restricted rotation around the C4-NH₂ bond, leading to the existence of multiple rotamers that are in equilibrium.[4][5] This effect is not observed for the 2-aminopyrimidine isomer, providing a simple and rapid method for distinguishing between the two.[4][5]

Causality: The line broadening observed for the 4-amino isomer is due to the proximity of the amino group to the C5-H proton. Rotational barriers are significant enough at room temperature to slow the exchange between conformational states on the NMR timescale, resulting in broader peaks, especially for the C5 carbon and its attached proton.[4] In the 2-amino isomer, the amino group is flanked by two ring nitrogens, leading to a different conformational environment with a lower barrier to rotation and, consequently, sharp NMR signals.[4][5]

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Isomer Proton (¹H) Chemical Shifts (ppm) Carbon (¹³C) Chemical Shifts (ppm) Key Differentiating Features
2-Aminopyrimidine H-4, H-6: ~8.3 ppm (doublet) H-5: ~6.7 ppm (triplet) NH₂: ~5.1 ppm (broad singlet)[6][7] C-2: ~163 ppm C-4, C-6: ~158 ppm C-5: ~111 ppm[3] Sharp, well-resolved peaks. H-4/H-6 protons are equivalent and appear as a single doublet.[4]
4-Aminopyrimidine H-2: ~8.5 ppm (singlet) H-6: ~8.1 ppm (doublet) H-5: ~6.6 ppm (doublet) NH₂: (broad) C-4: ~157 ppm C-2: ~156 ppm C-6: ~151 ppm C-5: ~108 ppm[2] Significant room-temperature line broadening, especially for the C5 signal.[4][5] Protons are all distinct.

| 5-Aminopyrimidine | H-2: ~8.6 ppm (singlet) H-4, H-6: ~8.4 ppm (singlet) NH₂: (broad) | C-5: ~145 ppm C-4, C-6: ~143 ppm C-2: ~138 ppm | H-4 and H-6 protons are equivalent. The C-5 carbon (attached to -NH₂) is significantly deshielded compared to the other isomers. |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes

FTIR spectroscopy provides valuable information about the functional groups and overall skeletal structure. The key differences lie in the N-H stretching and bending modes of the primary amine and the C=N/C=C stretching vibrations of the pyrimidine ring.

Causality: The position of the amino group affects its participation in intermolecular hydrogen bonding in the solid state, which can shift the frequency and change the shape of the N-H stretching bands.[8] Furthermore, the electronic influence of the -NH₂ group on the ring alters the bond strengths of the C=N and C=C bonds, leading to subtle but measurable shifts in their stretching frequencies.[9]

Table 2: Comparative FTIR Peak Assignments (cm⁻¹)

Vibrational Mode 2-Aminopyrimidine 4-Aminopyrimidine 5-Aminopyrimidine
N-H Asymmetric Stretch ~3400-3500 cm⁻¹ ~3436 cm⁻¹[9][10] ~3400-3500 cm⁻¹
N-H Symmetric Stretch ~3300-3400 cm⁻¹ ~3216-3300 cm⁻¹[11] ~3300-3400 cm⁻¹
N-H Scissoring (Bend) ~1650 cm⁻¹ ~1645-1648 cm⁻¹[9][11] ~1640 cm⁻¹

| Ring C=N/C=C Stretches | ~1600-1400 cm⁻¹ | ~1602, 1507, 1436 cm⁻¹[9] | ~1580-1450 cm⁻¹ |

Note: Values are typical for solid-state measurements (e.g., KBr pellet or ATR) and can show slight variations.[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS): Separation is Key

For volatile compounds like the aminopyrimidine isomers, GC-MS is a highly effective confirmatory technique.[14][15]

Causality: While the mass spectra of isomers can be very similar or identical, their differing polarities and boiling points cause them to interact differently with the GC column's stationary phase.[16] This results in distinct retention times, allowing for their physical separation before they enter the mass spectrometer. The 4-amino isomer, for example, is generally more polar than the 2-amino isomer, which would typically lead to a longer retention time on a standard non-polar or mid-polar GC column (like a DB-5).[14]

  • Gas Chromatography (GC): Provides a distinct retention time (RT) for each isomer. This is the primary differentiating data point.

  • Mass Spectrometry (MS): Acts as the detector, confirming that the compound eluting at a specific RT has the correct molecular ion peak (m/z = 95).[2] The fragmentation pattern serves as a secondary check.

Experimental Protocols

To ensure trustworthy and reproducible results, the following validated protocols are recommended.

Protocol 1: NMR Sample Preparation and Data Acquisition

This protocol ensures high-quality spectra for accurate chemical shift determination and observation of dynamic effects like line broadening.[17]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the aminopyrimidine isomer.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[18] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable NH₂ protons.

    • Cap the tube and vortex gently until the sample is fully dissolved.

  • Instrument Setup:

    • Use a spectrometer operating at 400 MHz or higher for better signal dispersion.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Perform automated or manual shimming to optimize magnetic field homogeneity, which is critical for observing subtle line broadening.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Rationale: Use a sufficient relaxation delay (d1) of at least 5 times the longest T₁ relaxation time (a value of 5 seconds is generally safe for small molecules) to ensure full magnetization recovery for accurate integration and quantitative analysis.[17]

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a standard 1D proton-decoupled carbon spectrum.

    • Rationale: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Protocol 2: FTIR Analysis of Solid Samples (KBr Pellet Method)

This classic transmission method provides high-quality spectra for solid samples.[13][19][20]

  • Sample Preparation:

    • Gently grind ~1-2 mg of the aminopyrimidine isomer sample with an agate mortar and pestle.[13]

    • Add ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder. Rationale: KBr is used as it is transparent in the mid-IR region and acts as a solid matrix.[21]

    • Thoroughly mix and grind the sample and KBr together until a fine, homogenous powder is obtained.

  • Pellet Formation:

    • Transfer the powder mixture to a pellet die.

    • Place the die under a hydraulic press and apply a pressure of ~8-10 tons for several minutes. Rationale: The pressure causes the KBr to become plastic and form a transparent or translucent pellet, minimizing light scattering.[21]

  • Data Acquisition:

    • First, acquire a background spectrum using a blank KBr pellet (or an empty sample chamber). This corrects for atmospheric H₂O and CO₂, as well as any instrumental artifacts.[20]

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹, co-adding at least 32 scans to improve the signal-to-noise ratio.

Protocol 3: GC-MS Analysis

This protocol outlines the separation and identification of isomers.[22]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[14]

  • Instrument Setup:

    • GC: Use a capillary column suitable for separating polar compounds (e.g., a DB-5ms or equivalent). Set up a temperature program, for example:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes.

    • MS: Use Electron Ionization (EI) at a standard energy of 70 eV.[22] Set the mass analyzer to scan a range from m/z 40 to 200.

  • Data Acquisition:

    • Inject 1 µL of the sample solution into the GC inlet.

    • Begin data acquisition. The system will record the total ion chromatogram (TIC) and the mass spectrum for each peak that elutes from the column.

  • Data Analysis:

    • Identify the retention time (RT) of the peak(s) in the TIC.

    • Examine the mass spectrum corresponding to each peak. Confirm the presence of the molecular ion (M⁺˙) at m/z = 95.

    • Compare the RT to those of authenticated standards of 2-, 4-, and 5-aminopyrimidine run under the identical method to confirm identity.

Integrated Workflow for Isomer Identification

Isomer_Identification_Workflow cluster_0 Sample cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Conclusion Unknown Unknown Aminopyrimidine Isomer NMR NMR Spectroscopy (¹H & ¹³C) Unknown->NMR FTIR FTIR Spectroscopy Unknown->FTIR GCMS GC-MS Analysis Unknown->GCMS NMR_Data Analyze Chemical Shifts, Coupling, & Line Broadening NMR->NMR_Data FTIR_Data Analyze N-H & Ring Vibrational Modes FTIR->FTIR_Data GCMS_Data Analyze Retention Time & Mass Spectrum GCMS->GCMS_Data Conclusion Convergent Evidence: Unambiguous Isomer ID NMR_Data->Conclusion FTIR_Data->Conclusion GCMS_Data->Conclusion

Caption: Integrated workflow for aminopyrimidine isomer identification.

Conclusion

Distinguishing between the constitutional isomers of 4-aminopyrimidine is a task that demands more than a single piece of analytical data. By leveraging the complementary strengths of NMR, FTIR, and GC-MS, researchers can confidently and accurately determine the specific regioisomer. NMR spectroscopy offers the most definitive data through unique chemical shifts and the diagnostic line broadening of the 4-amino isomer.[4][5] FTIR provides confirmation of functional groups and bonding environments, while GC-MS confirms molecular weight and provides crucial separatory information based on polarity.[14] Adherence to validated protocols ensures the generation of high-quality, trustworthy data, a cornerstone of scientific integrity in research and drug development.

References

The Ascendant Scaffold: Evaluating the Efficacy of 4-Amino-2-methylpyrimidine-5-carbaldehyde Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, particularly within oncology, the pyrimidine scaffold has proven to be a cornerstone for the development of potent and selective kinase inhibitors.[1][2] Its versatility allows for the synthesis of diverse derivatives with a wide range of therapeutic applications.[2] This guide provides an in-depth evaluation of a promising class of pyrimidine derivatives based on the 4-Amino-2-methylpyrimidine-5-carbaldehyde core, focusing on their efficacy as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met), two pivotal receptor tyrosine kinases implicated in tumor angiogenesis and progression.[3]

This analysis will compare the inhibitory potential of these novel compounds against established clinical agents, Sunitinib (a potent VEGFR-2 inhibitor) and Crizotinib (a dual ALK/c-Met inhibitor), providing a framework for their potential positioning in the therapeutic arsenal.[4][5] We will delve into the causality behind the experimental methodologies used to assess their efficacy, from initial enzymatic assays to cellular-level evaluations of downstream signaling.

The Rationale for Dual VEGFR-2/c-Met Inhibition

The synergistic interplay between the VEGFR-2 and c-Met signaling pathways is a well-documented driver of tumor growth and metastasis.[3] VEGFR-2, activated by VEGF, is a primary mediator of angiogenesis, the formation of new blood vessels essential for supplying nutrients to growing tumors.[6][7] The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), triggers cascades that promote cell proliferation, motility, and invasion.[8][9] Co-activation of these pathways can lead to aggressive tumor phenotypes and resistance to therapies targeting a single pathway. Therefore, the development of dual inhibitors that can simultaneously block both VEGFR-2 and c-Met presents a compelling therapeutic strategy.[3] The 4-aminopyrimidine-5-carbaldehyde oxime scaffold has emerged as a promising starting point for designing such dual inhibitors.[3][10][11]

Comparative Efficacy: An In Vitro Perspective

The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit a biological process by 50%.[10] The following table summarizes the in vitro kinase inhibitory activity of a lead 4-aminopyrimidine-5-carbaldehyde oxime derivative, compound 18a , and compares it to the established drugs Sunitinib and Crizotinib.

CompoundTargetIC50 (nM)Reference(s)
Compound 18a VEGFR-2170[3]
c-Met210[3]
Sunitinib VEGFR-22[4]
Crizotinib c-Met8[5]

It is important to note that these IC50 values are derived from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

From this data, it is evident that while the 4-aminopyrimidine-5-carbaldehyde oxime derivative 18a demonstrates potent, nanomolar inhibition of both VEGFR-2 and c-Met, the established inhibitors, Sunitinib and Crizotinib, exhibit greater potency against their respective primary targets in these particular studies.[3][4][5] However, the dual-inhibitory nature of 18a from a single chemical entity provides a significant advantage in targeting the interconnected signaling pathways. Further optimization of this scaffold could lead to derivatives with enhanced potency.

Deconstructing the Evaluation: Experimental Protocols

The determination of inhibitor efficacy is a multi-step process, beginning with enzymatic assays and progressing to cell-based models to understand the compound's effect in a more biologically relevant context.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay

This foundational assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. The principle lies in quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute the recombinant human VEGFR-2 or c-Met kinase to a working concentration in the kinase buffer.

    • Prepare a solution of a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) and ATP at a concentration close to the Kₘ of the kinase.

    • Prepare serial dilutions of the test inhibitor (e.g., 4-aminopyrimidine-5-carbaldehyde derivative) and control inhibitors (Sunitinib, Crizotinib) in the kinase buffer. Ensure the final DMSO concentration is below 1%.

  • Assay Execution (96-well plate format):

    • To each well, add the kinase, the substrate, and the test inhibitor at various concentrations.

    • Include a "no inhibitor" control (positive control) and a "no enzyme" control (background).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection and Data Analysis:

    • Stop the reaction and quantify the amount of phosphorylated substrate. A common method is to use an ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity. The luminescent signal is inversely proportional to the amount of inhibitor activity.

    • Subtract the background reading from all other readings.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Workflow for In Vitro Kinase Inhibition Assay

Experimental Protocol 2: Cellular Proliferation Assay

This assay assesses the inhibitor's ability to curb the growth of cancer cells that are dependent on the target kinase signaling for their proliferation.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., a human umbilical vein endothelial cell line for VEGFR-2 or a c-Met-dependent gastric cancer cell line) in appropriate media.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the 4-aminopyrimidine-5-carbaldehyde based inhibitor and control drugs in the cell culture medium.

    • Replace the existing medium with the medium containing the inhibitors at various concentrations. Include a vehicle-only control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Measurement:

    • Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay like CellTiter-Blue®. These assays measure metabolic activity, which correlates with the number of viable cells.

    • Add the assay reagent to each well and incubate as per the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Experimental Protocol 3: Western Blot Analysis of Downstream Signaling

To confirm that the inhibitor is acting on its intended target within the cell, Western blotting is used to measure the phosphorylation status of key proteins in the signaling pathway downstream of the kinase.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Culture and treat the cells with the inhibitor as described in the cellular proliferation assay, but for a shorter duration (e.g., 1-2 hours) to capture immediate signaling events.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-Akt or phospho-ERK for the VEGFR-2 and c-Met pathways).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like GAPDH.

Visualizing the Mechanism: Signaling Pathways and Inhibition

Understanding the signaling cascades initiated by VEGFR-2 and c-Met is crucial for interpreting the effects of their inhibitors.

dot graph { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, color="#202124", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Dual Inhibition of VEGFR-2 and c-Met Signaling Pathways

The diagram above illustrates how 4-aminopyrimidine-5-carbaldehyde based inhibitors can simultaneously block the activation of both VEGFR-2 and c-Met at the cell surface.[6][8][12][13] This dual blockade prevents the downstream activation of critical signaling nodes such as the PI3K/AKT and RAS/MEK/ERK pathways, ultimately leading to the inhibition of gene transcription responsible for cell proliferation, survival, angiogenesis, and metastasis.[6][8][12][13]

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of dual VEGFR-2 and c-Met inhibitors. The lead compounds from this series demonstrate potent in vitro activity, though further optimization is required to match the potency of single-target approved drugs. The true therapeutic potential of these dual inhibitors will be realized through their ability to overcome resistance mechanisms and provide a more durable response in complex tumor microenvironments. Future studies should focus on comprehensive structure-activity relationship (SAR) optimization to enhance potency and selectivity, followed by in vivo efficacy studies in relevant cancer models. The experimental framework provided in this guide offers a robust system for the continued evaluation and development of this promising class of anticancer agents.

References

Safety Operating Guide

A Guide to the Safe Disposal of 4-Amino-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of this process. This guide provides a detailed protocol for the safe disposal of 4-Amino-2-methylpyrimidine-5-carbaldehyde, ensuring the protection of both laboratory personnel and the environment. This document is designed to be a practical, immediate resource for your operational and safety planning.

I. Understanding the Hazard Profile

Before any disposal procedure, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from globally recognized sources and analogous compounds allow for a robust hazard assessment.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage (Category 1): Causes serious eye damage.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

The aldehyde functional group suggests potential reactivity, particularly with amines and other nucleophiles[2][3]. The pyrimidine core is a common motif in biologically active molecules, and as such, discharge into the environment must be strictly avoided to prevent unforeseen ecological consequences[4][5].

Table 1: Hazard Summary and Immediate Precautions

Hazard ClassificationGHS PictogramRecommended Immediate Actions
Acute Toxicity (Oral)Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical advice.[6][7]
Skin IrritationWear protective gloves and clothing. If on skin, wash with plenty of water.[8]
Serious Eye DamageWear safety goggles or a face shield. If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention.
Respiratory IrritationUse only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.[6][8]

II. Step-by-Step Disposal Protocol

This protocol is designed to guide you through the systematic and safe disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical, ensure you are wearing the appropriate PPE. All operations involving this compound should be conducted in a certified chemical fume hood to minimize inhalation risk[7][9].

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn and kept fastened.

Step 2: Waste Characterization and Segregation

All waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash[4][9].

  • Solid Waste: This includes contaminated consumables such as gloves, weighing papers, and pipette tips. These items should be collected in a designated, clearly labeled hazardous waste bag.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and compatible waste container. Do not mix with other solvent wastes unless compatibility has been confirmed[9].

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container[9].

Step 3: Container Management

Proper container selection and labeling are crucial to prevent accidents and ensure proper disposal by your institution's Environmental Health & Safety (EH&S) department.

  • Container Type: Use only containers that are compatible with the chemical waste. Whenever possible, use the original manufacturer's container or a designated hazardous waste container provided by EH&S[9].

  • Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include[9][10]:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The date accumulation started

    • Associated hazards (e.g., "Toxic," "Irritant")

Step 4: On-site Accumulation and Storage

Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory[9].

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: The waste container should be kept in a secondary container (such as a chemical-resistant tray) to contain any potential leaks.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste[9].

  • Provide them with a complete inventory of the waste, including the chemical name and quantity.

  • Follow all institutional procedures for waste transfer and documentation.

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the area[5][6].

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment: For small spills, use an absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EH&S department, following your institution's policies.

IV. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposal A Generate Waste Containing This compound B Characterize as Hazardous Waste A->B C Solid Waste (Gloves, Wipes, etc.) B->C Solid D Liquid Waste (Solutions) B->D Liquid E Sharps Waste (Needles, Glass) B->E Sharps F Collect in Labeled Hazardous Waste Bag C->F G Collect in Sealed, Compatible Liquid Waste Container D->G H Collect in Puncture-Proof Sharps Container E->H I Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment F->I G->I H->I K Document Waste for Disposal I->K J Contact Environmental Health & Safety (EH&S) for Waste Pickup K->J

Caption: Disposal workflow for this compound.

V. Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from initial hazard assessment to final waste pickup—researchers can ensure they are meeting their regulatory and ethical obligations. Always prioritize safety and consult your institution's specific guidelines and EH&S department for any questions or concerns.

References

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.